Ethyl 3-oxocyclopentanecarboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10387. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 3-oxocyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-11-8(10)6-3-4-7(9)5-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJWAMLZUUGEQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50278873 | |
| Record name | ethyl 3-oxocyclopentanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5400-79-3 | |
| Record name | 5400-79-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10387 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 3-oxocyclopentanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-oxocyclopentanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 3-oxocyclopentanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 5400-79-3
Introduction
Ethyl 3-oxocyclopentanecarboxylate (B1258031) is a cyclic β-keto ester of significant interest in organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a ketone and an ester group within a five-membered ring, renders it a versatile building block for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and its applications as a key intermediate in pharmaceutical research and development.
Chemical and Physical Properties
Ethyl 3-oxocyclopentanecarboxylate is a colorless to light yellow liquid. A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 5400-79-3 | [1] |
| Molecular Formula | C₈H₁₂O₃ | [1][2] |
| Molecular Weight | 156.18 g/mol | [1][2] |
| Boiling Point | 120 °C at 14 Torr | |
| Density | 1.120 ± 0.06 g/cm³ (Predicted) | |
| Appearance | Colorless to light yellow liquid | |
| Storage Temperature | 2-8°C |
Synthesis
The primary route for the synthesis of this compound is the Dieckmann condensation, an intramolecular cyclization of a diester. Specifically, the cyclization of diethyl adipate (B1204190) in the presence of a strong base affords the target molecule.
References
An In-depth Technical Guide to Ethyl 3-oxocyclopentanecarboxylate: Structure, Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-oxocyclopentanecarboxylate (B1258031) is a versatile cyclic β-keto ester that serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its unique structural features, combining a reactive ketone and an ester functional group within a five-membered ring, make it an important precursor for a variety of complex molecules, most notably prostaglandins (B1171923) and their analogues. This technical guide provides a comprehensive overview of the structure, IUPAC nomenclature, physicochemical and spectroscopic properties, a detailed experimental protocol for its synthesis, and its significant applications in drug development, with a focus on its role in the renowned Corey synthesis of prostaglandins.
Structure and Nomenclature
The structure of Ethyl 3-oxocyclopentanecarboxylate consists of a cyclopentanone (B42830) ring substituted at the 1-position with an ethoxycarbonyl group. The IUPAC name for this compound is ethyl 3-oxocyclopentane-1-carboxylate .[1][2]
Chemical Structure:
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic data for this compound is presented below. This data is essential for its identification, characterization, and handling in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | ethyl 3-oxocyclopentane-1-carboxylate | [1][2] |
| CAS Number | 5400-79-3 | [3] |
| Molecular Formula | C₈H₁₂O₃ | [1][3] |
| Molecular Weight | 156.18 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 120 °C at 14 Torr | |
| Density | 1.120 ± 0.06 g/cm³ (Predicted) | |
| Storage Temperature | 2-8°C |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Data | Reference |
| ¹H NMR (CDCl₃) | δ (ppm): 4.17 (q, 2H), 3.20-3.00 (m, 1H), 2.60-2.20 (m, 6H), 1.28 (t, 3H) | |
| ¹³C NMR (CDCl₃) | δ (ppm): 216.0, 172.5, 61.0, 45.0, 38.0, 37.5, 25.0, 14.0 | [4][5] |
| Infrared (IR) | ν (cm⁻¹): ~2980 (C-H stretch), ~1750 (C=O, ester), ~1720 (C=O, ketone), ~1180 (C-O stretch) | [6][7] |
| Mass Spectrometry (MS) | m/z: 156 (M⁺), 128, 111, 83, 55 | [2][8] |
Experimental Protocol: Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Fischer esterification of 3-oxocyclopentanecarboxylic acid. Below is a detailed experimental protocol.
Materials and Reagents
-
3-Oxocyclopentanecarboxylic acid
-
Absolute Ethanol (B145695) (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Reaction Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-oxocyclopentanecarboxylic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq).
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle or oil bath. Continue the reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation to obtain the final product as a colorless to light yellow liquid.
Applications in Drug Development: The Corey Synthesis of Prostaglandins
This compound and its derivatives are pivotal intermediates in the synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects, making them important targets in drug discovery for treating inflammation, pain, glaucoma, and other conditions. The seminal Corey synthesis of prostaglandins provides a classic example of the strategic use of such cyclopentanone building blocks.
The following diagram illustrates a simplified logical workflow of the Corey synthesis, highlighting the central role of a functionalized cyclopentane (B165970) core, which can be derived from precursors like this compound.
Caption: A simplified workflow of the Corey synthesis of prostaglandins.
The synthesis begins with a cyclopentadiene derivative which, through a series of strategic reactions including a Diels-Alder reaction and a Baeyer-Villiger oxidation, is converted to the key intermediate known as the Corey lactone.[9] This lactone contains the correctly configured stereocenters of the cyclopentane ring. The two side chains characteristic of prostaglandins are then introduced sequentially. The α-chain is typically installed via a Wittig reaction, followed by reduction of the lactone to a lactol. The ω-chain is then added, often using a Horner-Wadsworth-Emmons reaction.[10] Finally, deprotection of the hydroxyl groups yields Prostaglandin F2α. A selective oxidation of the C9 hydroxyl group of PGF2α can then afford Prostaglandin E2.[11][12] This elegant and convergent approach has been fundamental in the development of synthetic routes to a wide array of prostaglandin-based therapeutics.
Conclusion
This compound is a chemical compound of significant interest to the pharmaceutical and organic synthesis communities. Its structural attributes allow for a wide range of chemical transformations, making it an invaluable precursor in the synthesis of complex, biologically active molecules. The detailed physicochemical and spectroscopic data, along with the provided synthetic protocol, serve as a practical resource for researchers. Its historical and ongoing importance in the synthesis of prostaglandins underscores its role as a key building block in the development of novel therapeutics. A thorough understanding of its properties and reactivity is therefore essential for professionals engaged in drug discovery and development.
References
- 1. This compound | C8H12O3 | CID 223136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H12O3) [pubchemlite.lcsb.uni.lu]
- 3. chemscene.com [chemscene.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester [webbook.nist.gov]
- 9. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 10. youtube.com [youtube.com]
- 11. Total synthesis of prostaglandins E2 and F2-alpha (dl) via a tricarbocyclic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Total synthesis of prostaglandins F2-alpha and E2 as the naturally occurring forms - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of Ethyl 3-oxocyclopentanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical properties of Ethyl 3-oxocyclopentanecarboxylate (B1258031), a valuable intermediate in pharmaceutical synthesis. This document outlines its key physical constants, provides a detailed experimental protocol for its synthesis, and visualizes the synthetic workflow.
It is important to distinguish Ethyl 3-oxocyclopentanecarboxylate (CAS 5400-79-3) from its isomer, Ethyl 2-oxocyclopentanecarboxylate (CAS 611-10-9), as their physical properties differ. This guide focuses exclusively on the 3-oxo isomer.
Physical Properties
The physical characteristics of a compound are critical for its application in research and development, influencing reaction conditions, purification methods, and formulation. The table below summarizes the key physical properties of this compound.
| Property | Value | Conditions |
| Boiling Point | 120 °C | at 14 Torr[1][2][3] |
| Density | 1.120 ± 0.06 g/cm³ | Predicted[1][2][3] |
| Molecular Formula | C₈H₁₂O₃ | |
| Molecular Weight | 156.18 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [2][3] |
| Storage Temperature | 2-8°C | [2][3] |
Experimental Protocols
Detailed methodologies are essential for the replication of scientific findings and the consistent production of chemical compounds. Below are standard methods for the determination of physical properties and a specific protocol for the synthesis of this compound.
1. Determination of Boiling Point
The boiling point of this compound is reported under reduced pressure (vacuum distillation), a common technique for compounds that may decompose at their atmospheric boiling point. A standard experimental setup for vacuum distillation would be employed.
-
Apparatus: A round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum source with a manometer.
-
Procedure: The sample is placed in the round-bottom flask with boiling chips or a magnetic stirrer. The apparatus is assembled and evacuated to the desired pressure (e.g., 14 Torr). The flask is then heated gradually. The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, with a steady stream of distillate collecting in the receiving flask.
2. Determination of Density
While the reported density is a predicted value, it can be experimentally determined using standard laboratory techniques.
-
Apparatus: A pycnometer (specific gravity bottle) of a known volume and an analytical balance.
-
Procedure:
-
The empty pycnometer is weighed.
-
It is then filled with the sample, ensuring no air bubbles are present, and weighed again.
-
The temperature of the sample is recorded.
-
The density is calculated by dividing the mass of the sample by the volume of the pycnometer.
-
3. Synthesis of this compound
The following is a general method for the synthesis of this compound via esterification of the corresponding carboxylic acid.[2]
-
Reactants:
-
3-Oxo-1-cyclopentanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Chloroform (B151607) (CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
3-Oxo-1-cyclopentanecarboxylic acid is dissolved in ethanol at 15 °C.
-
Thionyl chloride is added slowly to the solution.
-
The reaction mixture is stirred at room temperature overnight.
-
The mixture is then concentrated under reduced pressure.
-
The resulting residue is dissolved in chloroform and washed with a saturated aqueous sodium bicarbonate solution.
-
The organic layer is separated, and the aqueous layer is extracted further with chloroform.
-
The combined organic phases are dried over anhydrous sodium sulfate.
-
The solvent is removed under vacuum.
-
The final product is purified by distillation under reduced pressure.[2]
-
Workflow Visualization
To further elucidate the experimental process, the following diagrams illustrate the logical flow of the synthesis protocol.
Caption: Synthesis workflow for this compound.
References
Spectroscopic Data Analysis of Ethyl 3-oxocyclopentanecarboxylate: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-oxocyclopentanecarboxylate (B1258031) (CAS No: 5400-79-3), a key organic intermediate.[1][2][3][4] The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Molecular Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. The following tables summarize the predicted proton (¹H) and carbon-¹³ (¹³C) NMR data for Ethyl 3-oxocyclopentanecarboxylate.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.1 | Quartet | 2H | -OCH₂CH₃ |
| ~3.0 | Multiplet | 1H | -CH(C=O)- |
| ~2.4 | Multiplet | 2H | -CH₂C=O |
| ~2.2 | Multiplet | 2H | -CH₂- adjacent to CH |
| ~2.0 | Multiplet | 2H | -CH₂- |
| ~1.2 | Triplet | 3H | -OCH₂CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~215 | C=O (ketone) |
| ~173 | C=O (ester) |
| ~61 | -OCH₂CH₃ |
| ~45 | -CH(C=O)- |
| ~38 | -CH₂C=O |
| ~28 | -CH₂- |
| ~25 | -CH₂- |
| ~14 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are presented below.
Table 3: IR Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980-2850 | Medium-Strong | C-H stretch (alkane) |
| ~1750 | Strong | C=O stretch (ketone) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1180 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The predicted mass spectrum of this compound would show a molecular ion peak and various fragment ions.
Table 4: Mass Spectrometry Data (Predicted)
| m/z | Interpretation |
| 156 | [M]⁺ (Molecular Ion)[6] |
| 111 | [M - OCH₂CH₃]⁺ |
| 83 | [M - COOCH₂CH₃]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
4.1 NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[7]
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.[8]
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.[8]
-
Shim the magnetic field to achieve optimal homogeneity and resolution.[8]
-
Tune the probe for the ¹H and ¹³C frequencies.[8]
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters include a 30° pulse, a 4 s acquisition time, and no relaxation delay for compounds up to about 350 Daltons.[8]
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
4.2 IR Spectroscopy
-
Sample Preparation (Thin Film Method):
-
Data Acquisition:
-
Place the salt plate "sandwich" in the sample holder of the FT-IR spectrometer.[11]
-
Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Collect a background spectrum of the empty salt plates and subtract it from the sample spectrum.
-
4.3 Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[12][13] The sample is vaporized in the ion source.[12]
-
Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization, primarily forming a radical cation (molecular ion).[14][15]
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or magnetic sector).[12][13]
-
Detection: Detect the ions and record their abundance, generating a mass spectrum.[13][14] The most intense peak is designated as the base peak with 100% relative abundance.[14]
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
- 1. 5400-79-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. chemscene.com [chemscene.com]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. Ethyl 3-oxocyclopentane-1-carboxylate 97% | CAS: 5400-79-3 | AChemBlock [achemblock.com]
- 5. This compound | C8H12O3 | CID 223136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C8H12O3) [pubchemlite.lcsb.uni.lu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. books.rsc.org [books.rsc.org]
- 9. webassign.net [webassign.net]
- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Mass Spectrometry [www2.chemistry.msu.edu]
- 15. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Chemical formula and molecular weight of Ethyl 3-oxocyclopentanecarboxylate
This guide provides an overview of the fundamental chemical properties of Ethyl 3-oxocyclopentanecarboxylate (B1258031), a key intermediate in various synthetic organic chemistry applications, including the synthesis of pharmaceuticals and fragrances.
Chemical Identity and Properties
Ethyl 3-oxocyclopentanecarboxylate is a cyclic ketoester that presents as a colorless to light yellow liquid under standard conditions. Its chemical structure consists of a five-membered cyclopentane (B165970) ring bearing both a ketone and an ethyl ester functional group.
| Property | Value | Source |
| Chemical Formula | C₈H₁₂O₃ | [1][2][3][4][5][6][7] |
| Molecular Weight | 156.18 g/mol | [1][2][3][5][6][8] |
| IUPAC Name | ethyl 3-oxocyclopentane-1-carboxylate | [2][3][5] |
| CAS Registry Number | 5400-79-3 | [3][5] |
Molecular Structure
The structural arrangement of this compound is crucial to its reactivity and utility in chemical synthesis. The molecule's key features include the electrophilic carbon of the ketone and the ester group, as well as the alpha-protons which can be deprotonated to form an enolate.
Caption: Molecular structure of this compound.
References
- 1. (S)-Ethyl 3-oxocyclopentanecarboxylate | C8H12O3 | CID 10953764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C8H12O3 | CID 223136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 3-oxocyclopentane-1-carboxylate 97% | CAS: 5400-79-3 | AChemBlock [achemblock.com]
- 4. PubChemLite - this compound (C8H12O3) [pubchemlite.lcsb.uni.lu]
- 5. ethyl 3-oxocyclopentane-1-carboxylate | 5400-79-3 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. manchesterorganics.com [manchesterorganics.com]
- 8. Page loading... [guidechem.com]
Synthesis of Ethyl 3-oxocyclopentanecarboxylate via Dieckmann condensation
An In-depth Technical Guide to the Synthesis of Ethyl 3-oxocyclopentanecarboxylate (B1258031) with a Focus on the Dieckmann Condensation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of cyclic β-keto esters, with a specific focus on obtaining Ethyl 3-oxocyclopentanecarboxylate. While the Dieckmann condensation is a powerful tool for creating five- and six-membered cyclic β-keto esters, its application to directly synthesize the 3-oxo isomer is not straightforward. This document will first detail the mechanism and typical applications of the Dieckmann condensation, which characteristically yields the 2-oxo isomer, and then present the more established and direct method for synthesizing this compound.
The Dieckmann Condensation: A Tool for Cyclization
The Dieckmann condensation is an intramolecular chemical reaction where a diester is treated with a base to yield a β-keto ester.[1][2] This reaction is, in essence, an intramolecular version of the Claisen condensation and is particularly effective for forming stable 5- and 6-membered rings.[1][2][3]
Reaction Mechanism
The reaction proceeds through several key steps, initiated by the deprotonation of an α-carbon of one of the ester groups to form a carbanion. This is followed by an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, leading to a cyclic intermediate that, after elimination of an alkoxide and subsequent acidic workup, yields the cyclic β-keto ester.[1][2]
Caption: General mechanism of the Dieckmann condensation.
When diethyl adipate is used as the starting material, the Dieckmann condensation results in the formation of Ethyl 2-oxocyclopentanecarboxylate. The reaction is typically carried out with a strong base such as sodium ethoxide in an alcoholic solvent.[2][3][4]
Synthesis of this compound
Direct synthesis of this compound via a simple Dieckmann condensation is not the standard reported method. The more common and direct route is the esterification of 3-oxocyclopentanecarboxylic acid.
Reaction Scheme: Esterification
Caption: Synthesis of this compound via esterification.
Experimental Protocols
Synthesis of Ethyl 2-oxocyclopentanecarboxylate via Dieckmann Condensation
A typical procedure involves the reaction of diethyl adipate with sodium ethoxide in a suitable solvent like toluene. The mixture is heated under reflux, followed by neutralization and purification by vacuum distillation.
Synthesis of this compound via Esterification
A solution of 3-oxocyclopentanecarboxylic acid in ethanol is treated with a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride. The mixture is heated under reflux, followed by removal of the solvent and purification of the residue.
Detailed Protocol: A solution of 3-oxocyclopentanecarboxylic acid (13.2 g, 103 mmol) in methanol (B129727) (130 ml) and 98% sulfuric acid (0.1 ml) was heated under reflux with stirring for 1.5 hours.[5] The methanol was then evaporated in vacuo.[5] The residue was dissolved in dichloromethane (B109758) (100 ml) and washed with 1% sodium bicarbonate (50 ml).[5] The solvent was evaporated in vacuo to yield the product.[5]
Quantitative Data Summary
The following table summarizes the typical reaction conditions and yields for the synthesis of both the 2-oxo and 3-oxo isomers, highlighting the different synthetic approaches.
| Product | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Yield |
| Ethyl 2-oxocyclopentanecarboxylate | Diethyl adipate | Sodium ethoxide | Toluene | 1 hour | Reflux | 74-81% |
| This compound | 3-Oxocyclopentanecarboxylic acid | Sulfuric acid | Ethanol | 1.5 hours | Reflux | ~84% |
Experimental Workflow
The general workflow for the synthesis and purification of these compounds involves several key stages, from reaction setup to product isolation and characterization.
Caption: General experimental workflow for chemical synthesis.
Conclusion
References
Tautomerism in β-Keto Esters: A Technical Guide Focused on Ethyl 3-Oxocyclopentanecarboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for reactivity, stability, and biological activity. In the realm of drug development and chemical synthesis, understanding and controlling tautomeric equilibria is paramount. This technical guide provides an in-depth exploration of the keto-enol tautomerism exhibited by β-keto esters, with a specific focus on the cyclic system of Ethyl 3-oxocyclopentanecarboxylate (B1258031). Due to the limited availability of specific data for this molecule, this guide incorporates comprehensive data from closely related acyclic and cyclic analogs to illustrate the governing principles. We will delve into the structural factors influencing the position of the tautomeric equilibrium, the profound impact of the solvent environment, and the thermodynamic underpinnings of this phenomenon. Detailed experimental protocols for the quantitative analysis of keto-enol equilibria using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are provided, alongside illustrative diagrams to clarify key concepts and workflows.
Introduction to Keto-Enol Tautomerism in β-Keto Esters
β-Keto esters, such as Ethyl 3-oxocyclopentanecarboxylate, are characterized by the presence of a ketone carbonyl group and an ester group separated by a methylene (B1212753) group. The protons on this α-carbon are acidic, enabling a proton transfer to the carbonyl oxygen, resulting in the formation of an enol tautomer. This equilibrium is dynamic, and the relative populations of the keto and enol forms are influenced by a delicate interplay of structural and environmental factors.
For acyclic β-keto esters like ethyl acetoacetate, the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond, creating a pseudo-six-membered ring.[1][2] However, in cyclic β-keto esters such as this compound, the rigid ring structure prevents the formation of this stabilizing intramolecular hydrogen bond in the same manner. This structural constraint has a significant impact on the position of the keto-enol equilibrium, generally favoring the keto form to a greater extent than in their acyclic counterparts.[3]
Quantitative Analysis of Tautomeric Equilibria
The position of the keto-enol equilibrium is quantified by the equilibrium constant, Keq, which is the ratio of the concentration of the enol tautomer to the keto tautomer at equilibrium.
Keq = [Enol] / [Keto]
The percentage of the enol form can be calculated as:
% Enol = ([Enol] / ([Keto] + [Enol])) * 100
The following tables summarize quantitative data for the keto-enol equilibrium of various β-keto esters in different solvents, providing a comparative landscape for understanding the tautomerism of compounds like this compound.
Table 1: Keto-Enol Equilibrium Data for Acyclic β-Keto Esters
| Compound | Solvent | % Enol | Keq | Reference(s) |
| Ethyl acetoacetate | Gas Phase | 46 | 0.85 | [4] |
| Neat | 7.5 | 0.081 | [5] | |
| Carbon Tetrachloride (CCl4) | 49 | 0.96 | [2] | |
| Chloroform (CDCl3) | 16 | 0.19 | [6] | |
| Acetone-d6 | 7.9 | 0.086 | [6] | |
| Acetonitrile (CD3CN) | 5.8 | 0.062 | [6] | |
| Dimethyl Sulfoxide (DMSO-d6) | 1.9 | 0.019 | [6] | |
| Water (D2O) | <2 | <0.02 | [2] | |
| Methyl acetoacetate | Gas Phase | 32 | 0.47 | [4] |
| Neat | 4.8 | 0.050 | [4] |
Table 2: Keto-Enol Equilibrium Data for Cyclic β-Keto Esters and Related Compounds
| Compound | Solvent | % Enol | Keq | Reference(s) |
| 2-Acetylcyclopentanone (B155173) | Water | >40 | >0.67 | [1] |
| Dioxane | ~100 | - | [1] | |
| 2-Acetylcyclohexanone | Water | >40 | >0.67 | |
| Ethyl 2-oxocyclohexanecarboxylate | Not Specified | Predominantly Keto | - | [7][8] |
| 2-Oxocyclopentanecarboxylic acid | Water | - | pKE = 1.65 | [9] |
| 2-Oxocyclohexanecarboxylic acid | Water | - | pKE = 1.27 | [9] |
Experimental Protocols for Tautomerism Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is the most powerful and widely used technique for the quantitative analysis of keto-enol tautomerism.[5][10] The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[5]
3.1.1. Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, C₆D₆). The choice of solvent will significantly influence the keto-enol equilibrium.[11]
-
Concentration: Prepare a solution of the β-keto ester at a concentration of approximately 1 mM. Dilute solutions are important to minimize intermolecular interactions, such as dimer formation of the enol tautomer.[11]
-
Equilibration: Allow the prepared NMR sample to equilibrate for at least 60 minutes before acquiring the spectrum to ensure that the tautomeric equilibrium has been reached.[11]
-
Reference Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).[10]
3.1.2. Data Acquisition
-
Spectrometer Setup: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher) to achieve good signal dispersion.
-
¹H NMR Spectrum: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Key Signals to Observe:
-
Keto Tautomer:
-
Enol Tautomer:
-
3.1.3. Data Analysis and Calculation of Keq
-
Integration: Carefully integrate the characteristic signals corresponding to the keto and enol forms. It is crucial to select signals that are well-resolved and do not overlap with other signals.[10][12]
-
Calculation: Calculate the molar ratio of the enol and keto forms using the integral values, accounting for the number of protons giving rise to each signal. For example, if comparing the integral of the single vinylic proton of the enol (Ienol) with the integral of the two α-protons of the keto form (Iketo), the equilibrium constant can be calculated as:
Keq = (Ienol / 1) / (Iketo / 2)
The % Enol is then calculated as:
% Enol = ( (Ienol / 1) / ( (Ienol / 1) + (Iketo / 2) ) ) * 100
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can also be employed to study keto-enol equilibria. The enol tautomer, with its conjugated π-system (C=C-C=O), absorbs at a longer wavelength (λmax) compared to the non-conjugated keto form.[1][13]
3.2.1. Experimental Procedure
-
Solvent Selection: Prepare solutions of the β-keto ester in various solvents of differing polarities.
-
Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis:
-
Identify the absorption maximum (λmax) corresponding to the π → π* transition of the conjugated enol form.
-
The intensity of this absorption band (absorbance) is proportional to the concentration of the enol tautomer.
-
By applying the Beer-Lambert law (A = εbc), and with knowledge of the molar absorptivity (ε) of the pure enol form (which can be estimated or determined under conditions where the enol form is dominant), the concentration of the enol can be determined.[13] The concentration of the keto form can then be deduced, allowing for the calculation of Keq.
-
Visualizing Tautomeric Relationships and Workflows
The following diagrams, generated using Graphviz, illustrate the key concepts and processes involved in the study of β-keto ester tautomerism.
Conclusion
The keto-enol tautomerism of β-keto esters is a critical equilibrium that dictates their chemical behavior. While specific quantitative data for this compound remains an area for further investigation, the principles governing its tautomerism can be effectively understood through the study of its acyclic and cyclic analogs. The structural constraints of the five-membered ring are expected to disfavor the enol form compared to acyclic β-keto esters. The choice of solvent has a pronounced effect, with polar solvents generally favoring the more polar keto tautomer. The experimental protocols detailed in this guide, particularly the use of ¹H NMR spectroscopy, provide a robust framework for the quantitative determination of tautomeric ratios. For professionals in drug development and chemical synthesis, a thorough understanding and the ability to experimentally determine these equilibria are essential for predicting reactivity, optimizing reaction conditions, and ultimately designing molecules with desired properties.
References
- 1. Keto–enol/enolate equilibria in the 2-acetylcyclopentanone system. An unusual reaction mechanism in enol nitrosation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. physicsforums.com [physicsforums.com]
- 4. datapdf.com [datapdf.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 2-oxocyclohexanecarboxylate | 1655-07-8 [chemicalbook.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. researchgate.net [researchgate.net]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. cores.research.asu.edu [cores.research.asu.edu]
- 12. Keto-enol equilibrium [sites.science.oregonstate.edu]
- 13. benchchem.com [benchchem.com]
Ethyl 3-oxocyclopentanecarboxylate: A Technical Guide to Safe Handling and Emergency Procedures
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for Ethyl 3-oxocyclopentanecarboxylate (B1258031) (CAS No: 5400-79-3). The information herein is intended to equip laboratory personnel with the necessary knowledge to handle this chemical responsibly, minimizing exposure risks and ensuring a safe working environment.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a substance is foundational to its safe handling. Key data for Ethyl 3-oxocyclopentanecarboxylate is summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂O₃ | [1][2] |
| Molecular Weight | 156.18 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 228.2 ± 33.0 °C at 760 mmHg | [1] |
| 120 °C at 14 Torr | [4] | |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Flash Point | 93.4 ± 25.4 °C | [1] |
| Storage Temperature | 2-8°C | [1][4] |
| Solubility | Sparingly soluble in water. Soluble in organic solvents. | [5][6] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | Danger | |
| Skin Irritation | 2 | H315: Causes skin irritation | Warning | |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation | Warning | |
| Harmful if swallowed | - | H302: Harmful if swallowed | Warning | |
| Harmful by inhalation | - | - | Warning | - |
| Harmful in contact with skin | - | - | Warning | - |
GHS information is aggregated from multiple sources and may vary slightly between suppliers.[2][3][7]
Experimental Protocols: Safe Handling and Storage
Adherence to strict protocols is crucial when working with this compound to prevent exposure and accidents.
Engineering Controls
-
Ventilation: All handling of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][8] The atmosphere should be regularly checked to ensure it is within established exposure standards.[5]
Personal Protective Equipment (PPE)
A risk assessment should always precede the handling of this chemical to determine the appropriate level of PPE. The following diagram outlines the recommended PPE selection process.
Caption: Personal Protective Equipment (PPE) selection workflow.
General Hygiene and Handling Practices
-
Avoid all personal contact, including inhalation of vapors.[5][7]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[5]
-
Wash hands thoroughly with soap and water after handling.[5]
-
Keep containers securely sealed when not in use.[5]
-
Avoid physical damage to containers and check regularly for leaks.[5]
-
Avoid contact with incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][5]
-
Keep away from heat, sparks, open flames, and hot surfaces.[1][9]
Storage
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
First Aid Measures
The following flowchart details the initial response to various exposure routes.
Caption: First aid procedures for different exposure routes.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1][8][10]
-
Skin Contact: Promptly wash the contaminated skin with large amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][8][10] If irritation persists, seek medical attention.[1][10]
-
Eye Contact: Immediately irrigate the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper eyelids.[1][10] Seek immediate medical attention.[10]
-
Ingestion: Wash out the mouth with copious amounts of water. Do not induce vomiting. Seek immediate medical attention.[1][8]
Accidental Release Measures
In the case of a spill, the following workflow should be initiated.
Caption: Accidental spill response workflow.
-
Personal Precautions: Evacuate personnel to a safe area.[8] Wear suitable personal protective equipment, including respiratory protection, gloves, protective clothing, and eye protection.[1]
-
Environmental Precautions: Prevent the material from entering drains or water courses.[1][8]
-
Methods for Cleaning Up: For minor spills, absorb with an inert material such as sand, earth, or vermiculite.[5] Sweep up the material and place it in a tightly closed, labeled container for disposal.[1][5] For major spills, alert emergency responders.[5]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry powder, carbon dioxide, or alcohol-resistant foam.[1][8] Water spray can be used to cool adjacent containers.[5]
-
Specific Hazards: The substance is combustible.[5] Heating may cause the expansion or decomposition of containers, leading to violent rupture.[5] Hazardous combustion products may include carbon monoxide.[1]
-
Protective Equipment: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[1][8]
Disposal Considerations
All waste materials must be handled in accordance with local, state, and federal regulations.[5] It is the responsibility of the user to determine the proper disposal method. Contact a licensed professional waste disposal service to dispose of this material.
This guide is intended as a summary of best practices and does not replace a thorough review of the Safety Data Sheet (SDS) provided by the supplier. Always consult the most current SDS for this compound before use.
References
- 1. This compound | CAS#:5400-79-3 | Chemsrc [chemsrc.com]
- 2. This compound | C8H12O3 | CID 223136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. ethyl 3-oxocyclopentane-1-carboxylate CAS#: 5400-79-3 [m.chemicalbook.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. Ethyl 3-oxocyclopentane-1-carboxylate 97% | CAS: 5400-79-3 | AChemBlock [achemblock.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Navigating the Solubility Landscape of Ethyl 3-oxocyclopentanecarboxylate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Solubility Characteristics
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and hydrogen bonding capabilities of the solute and the solvent. Ethyl 3-oxocyclopentanecarboxylate (B1258031) possesses a moderate polarity due to the presence of a ketone and an ester functional group. The carbonyl groups can act as hydrogen bond acceptors.
Based on its structural features, a qualitative prediction of its solubility in common organic solvents can be made. The predicted LogP (XlogP) value, a measure of lipophilicity, for Ethyl 3-oxocyclopentanecarboxylate is approximately 0.3, suggesting a degree of solubility in both polar and non-polar organic solvents. The topological polar surface area (TPSA) is 43.4 Ų, which also indicates moderate polarity.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Heptane, Toluene | Low to Moderate | The alkyl chain and cyclopentane (B165970) ring contribute to some non-polar character, but the polar functional groups will limit high solubility. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents have polarities similar to the solute and can engage in dipole-dipole interactions. The absence of acidic protons prevents unwanted reactions. |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents can act as hydrogen bond donors to the carbonyl oxygens of the solute, facilitating dissolution. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents have appropriate polarity to dissolve the compound effectively. |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a liquid compound like this compound in a liquid organic solvent. This method, based on the visual determination of miscibility, is a standard approach for initial solubility screening.
Objective: To determine the qualitative and semi-quantitative solubility of this compound in a selection of organic solvents at a given temperature (e.g., ambient).
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Calibrated positive displacement pipettes or microsyringes
-
Vials with screw caps (B75204) (e.g., 4 mL)
-
Vortex mixer
-
Constant temperature bath (optional, for non-ambient temperature studies)
Procedure:
-
Preparation: Ensure all glassware is clean and dry. Perform all operations in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).
-
Solvent Addition: Into a clean, tared vial, accurately dispense a known volume (e.g., 1.0 mL) of the chosen organic solvent.
-
Solute Titration:
-
Using a calibrated pipette or syringe, add a small, known volume (e.g., 10 µL) of this compound to the solvent.
-
Cap the vial securely and vortex the mixture for 30-60 seconds to ensure thorough mixing.
-
Visually inspect the solution against a well-lit background. A single, clear phase indicates complete miscibility at this concentration. The presence of cloudiness, droplets, or a separate layer indicates immiscibility or partial miscibility.
-
-
Incremental Addition: Continue adding small, known increments of this compound to the solvent, vortexing and observing after each addition.
-
Endpoint Determination: The point at which the solution remains persistently cloudy or forms a second phase after vigorous mixing is the saturation point. Record the total volume of solute added.
-
Data Recording and Calculation:
-
Record the volume of the solvent and the total volume of the solute added to reach the saturation point.
-
Calculate the solubility in terms of volume/volume percentage (v/v %) or, if the densities of both liquids are known, convert to a mass/volume or molar concentration.
-
-
Repeatability: Repeat the experiment at least twice for each solvent to ensure the reliability of the results.
Table 2: Example Data Collection Table for Solubility Experiments
| Solvent | Volume of Solvent (mL) | Total Volume of Solute Added (mL) at Saturation | Temperature (°C) | Observations (Clear/Cloudy/Phase Separation) | Calculated Solubility (v/v %) |
| Hexane | 1.0 | Ambient | |||
| Toluene | 1.0 | Ambient | |||
| Acetone | 1.0 | Ambient | |||
| Ethyl Acetate | 1.0 | Ambient | |||
| Methanol | 1.0 | Ambient | |||
| Dichloromethane | 1.0 | Ambient |
Visualization of Methodologies
The following diagrams illustrate the logical workflow for solvent selection and the experimental process for determining solubility.
Caption: Logical workflow for selecting a suitable organic solvent.
The Cyclopentanone Core: A Journey Through Discovery and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The cyclopentanone (B42830) ring, a five-membered carbocycle bearing a ketone functional group, is a privileged scaffold in organic chemistry. Its prevalence in a vast array of natural products with significant biological activities, ranging from the anti-inflammatory prostaglandins (B1171923) to the fragrant jasmonates, has made it a cornerstone of synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of the historical discoveries of key cyclopentanone derivatives and the evolution of synthetic methodologies for their construction. Detailed experimental protocols for seminal syntheses, quantitative data for comparative analysis, and visualizations of key pathways are presented to serve as a valuable resource for professionals in the field.
A Historical Perspective: From Fragrance to Pharmacology
The story of cyclopentanone derivatives is a captivating narrative of scientific inquiry, beginning with the isolation and structural elucidation of fragrant compounds and culminating in the synthesis of life-saving pharmaceuticals.
One of the earliest significant encounters with a complex cyclopentanone derivative was the discovery of jasmone . In the early 20th century, chemists were intrigued by the composition of jasmine oil, a prized ingredient in the fragrance industry. It was Lavoslav Ružička who, in 1933, deduced the structure of cis-jasmone, revealing the presence of a cyclopentenone core. This discovery spurred efforts to synthesize this fragrant molecule, with notable early contributions from chemists like Treff and Werner.
A pivotal moment in the history of cyclopentanone derivatives arrived with the discovery of prostaglandins . In the 1930s, Ulf von Euler identified a substance in human seminal fluid that could lower blood pressure and contract smooth muscle. He named this substance "prostaglandin," believing it originated from the prostate gland. It wasn't until the 1960s that the structures of these potent lipid compounds were elucidated by Sune Bergström and Bengt Samuelsson, revealing a common cyclopentane (B165970) core. This discovery opened the floodgates for intense research into their biological roles and synthetic pathways, recognizing their involvement in inflammation, pain, and fever. The groundbreaking syntheses of prostaglandins by E.J. Corey and R.B. Woodward in the late 1960s and early 1970s are landmark achievements in organic synthesis, showcasing elegant strategies for controlling stereochemistry around the cyclopentanone ring.
The discovery of jasmonates , plant hormones that regulate growth and development, further solidified the importance of the cyclopentanone motif. Methyl jasmonate was first isolated from jasmine oil in 1962, and its structure was determined to be related to jasmone. These discoveries highlighted the diverse roles of cyclopentanone derivatives in nature, from providing fragrance to mediating crucial biological processes in both plants and animals.
Foundational Synthetic Methodologies for the Cyclopentanone Core
The construction of the cyclopentanone ring has been a central theme in organic synthesis. Over the decades, a powerful arsenal (B13267) of reactions has been developed to forge this five-membered ring with increasing efficiency and stereocontrol. This section details some of the most fundamental and historically significant methods.
Intramolecular Cyclization Reactions
Dieckmann Condensation: One of the earliest and most reliable methods for forming a five-membered ring is the Dieckmann condensation, an intramolecular Claisen condensation of a 1,6-diester. Heating an adipate (B1204190) ester with a strong base, such as sodium ethoxide, leads to the formation of a β-keto ester, 2-carbethoxycyclopentanone. This reaction, first reported by Walter Dieckmann in 1894, remains a staple in organic synthesis.
Experimental Protocol: Dieckmann Condensation of Diethyl Adipate
-
Materials:
-
Diethyl adipate
-
Sodium ethoxide
-
Toluene (B28343) (anhydrous)
-
Hydrochloric acid (10%)
-
Diethyl ether
-
Sodium sulfate (B86663) (anhydrous)
-
-
Procedure:
-
A solution of sodium ethoxide is prepared by cautiously adding sodium metal to absolute ethanol (B145695), followed by removal of the excess ethanol under reduced pressure.
-
Anhydrous toluene is added to the sodium ethoxide.
-
Diethyl adipate is added dropwise to the stirred suspension of sodium ethoxide in toluene at a temperature that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is heated at reflux for an additional 2 hours.
-
The mixture is cooled to room temperature and acidified with 10% hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product, 2-ethoxycarbonylcyclopentanone, is purified by vacuum distillation.
-
Thorpe-Ziegler Reaction: A variation of the Thorpe reaction, the Thorpe-Ziegler reaction, allows for the synthesis of cyclic ketones from dinitriles. The intramolecular cyclization of adiponitrile (B1665535) in the presence of a strong base, followed by hydrolysis of the resulting enamine, yields 2-cyanocyclopentanone, which can be further hydrolyzed and decarboxylated to cyclopentanone.
Experimental Protocol: Thorpe-Ziegler Cyclization of Adiponitrile
-
Materials:
-
Adiponitrile
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Water
-
-
Procedure:
-
Adiponitrile is added to a solution of sodium ethoxide in anhydrous ethanol.
-
The mixture is heated at reflux for several hours.
-
The ethanol is removed by distillation.
-
The residue is cooled and treated with a mixture of concentrated sulfuric acid and water.
-
The mixture is heated to hydrolyze the intermediate enamine and effect decarboxylation.
-
The resulting cyclopentanone is isolated by steam distillation, extraction of the distillate with an organic solvent, and subsequent purification by distillation.
-
Annulation Reactions
Robinson Annulation: While classically used for the formation of six-membered rings, the Robinson annulation can be adapted to synthesize bicyclic systems containing a cyclopentanone ring. For instance, the reaction of 2-methylcyclopentane-1,3-dione with methyl vinyl ketone (MVK) leads to the formation of the Hajos-Parrish ketone, a key intermediate in steroid synthesis. This reaction proceeds via a Michael addition followed by an intramolecular aldol (B89426) condensation.
Experimental Protocol: Synthesis of the Hajos-Parrish Ketone
-
Materials:
-
2-methylcyclopentane-1,3-dione
-
Methyl vinyl ketone (MVK)
-
L-Proline (asymmetric catalyst)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
2-methylcyclopentane-1,3-dione is dissolved in DMF.
-
A catalytic amount of L-proline is added to the solution.
-
Methyl vinyl ketone is added dropwise to the stirred solution at room temperature.
-
The reaction is stirred for an extended period (typically 24-48 hours) until the starting material is consumed (monitored by TLC).
-
The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the enantiomerically enriched Hajos-Parrish ketone.
-
Cycloaddition and Cyclization Reactions
Pauson-Khand Reaction: This powerful [2+2+1] cycloaddition reaction combines an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone. The intramolecular version of this reaction is particularly useful for constructing complex polycyclic systems containing a cyclopentenone ring. The reaction was discovered by Ihsan Khand and Peter Pauson in the early 1970s.
Experimental Protocol: Intramolecular Pauson-Khand Reaction
-
Materials:
-
An appropriate enyne substrate
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
A suitable solvent (e.g., toluene or dichloromethane)
-
N-Methylmorpholine N-oxide (NMO) (as a promoter, optional)
-
-
Procedure:
-
The enyne substrate is dissolved in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Dicobalt octacarbonyl is added to the solution, and the mixture is stirred at room temperature until the formation of the alkyne-cobalt complex is complete (indicated by a color change).
-
The reaction mixture is then heated to reflux, or NMO is added at a lower temperature, to promote the cycloaddition.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is cooled, and the cobalt residues are removed by filtration through a pad of silica gel or by oxidative workup.
-
The solvent is evaporated, and the resulting cyclopentenone is purified by column chromatography.
-
Nazarov Cyclization: The Nazarov cyclization is an acid-catalyzed electrocyclic ring-closure of a divinyl ketone to a cyclopentenone. This reaction, first reported by Ivan Nazarov in the 1940s, provides a direct route to substituted cyclopentenones and has seen significant development in modern synthetic chemistry, including the use of Lewis acids and the development of asymmetric variants.
Experimental Protocol: Nazarov Cyclization of a Divinyl Ketone
-
Materials:
-
A divinyl ketone substrate
-
A Lewis acid (e.g., FeCl₃, BF₃·OEt₂) or a Brønsted acid (e.g., H₂SO₄)
-
Anhydrous solvent (e.g., dichloromethane)
-
-
Procedure:
-
The divinyl ketone is dissolved in the anhydrous solvent under an inert atmosphere.
-
The solution is cooled in an ice bath.
-
The Lewis or Brønsted acid is added dropwise to the stirred solution.
-
The reaction is allowed to warm to room temperature and stirred until the starting material is consumed.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude cyclopentenone is purified by column chromatography.
-
Quantitative Data on Key Synthetic Reactions
For a comparative understanding of the efficiency of these foundational reactions, the following tables summarize typical yields and conditions.
| Reaction | Substrate | Reagents | Conditions | Product | Yield (%) | Reference |
| Dieckmann Condensation | Diethyl adipate | Sodium ethoxide, Toluene | Reflux, 2h | 2-Ethoxycarbonylcyclopentanone | 75-82 | Organic Syntheses |
| Thorpe-Ziegler Reaction | Adiponitrile | Sodium ethoxide, Ethanol | Reflux, then H₂SO₄/H₂O, heat | Cyclopentanone | ~70 | General Procedure |
| Robinson Annulation | 2-Methylcyclopentane-1,3-dione, MVK | L-Proline, DMF | Room temperature, 48h | Hajos-Parrish Ketone | 70-98 (up to 93% ee) | [1] |
| Pauson-Khand Reaction | Norbornene, Phenylacetylene | Co₂(CO)₈, Isooctane | 125°C, 24h | exo-3-Phenyltricyclo[5.2.1.0²,⁶]dec-4-en-3-one | 91 | [2] |
| Nazarov Cyclization | 1,5-Diphenylpenta-1,4-dien-3-one | FeCl₃, CH₂Cl₂ | 0°C to rt, 1h | 2,5-Diphenylcyclopent-2-en-1-one | 85 | General Procedure |
Note: Yields can vary significantly based on the specific substrate and reaction conditions.
Spectroscopic Data of Key Cyclopentanone Derivatives
| Compound | Formula | M.p. (°C) | ¹H NMR (δ ppm, CDCl₃) | ¹³C NMR (δ ppm, CDCl₃) | IR (cm⁻¹) | MS (m/z) |
| 2-Ethoxycarbonylcyclopentanone | C₈H₁₂O₃ | (liquid) | 1.25 (t, 3H), 2.0-2.5 (m, 6H), 3.4 (t, 1H), 4.15 (q, 2H) | 20.6, 28.9, 38.5, 57.9, 60.8, 172.1, 201.8 | 1750, 1720 (C=O) | 156 (M⁺) |
| Hajos-Parrish Ketone | C₁₁H₁₄O₃ | 107-109 | 1.15 (s, 3H), 1.5-2.8 (m, 9H), 3.5 (d, 1H), 5.9 (s, 1H) | 21.8, 22.9, 30.9, 37.9, 41.2, 50.1, 62.9, 126.2, 166.0, 198.2, 214.1 | 3400 (OH), 1745, 1660 (C=O) | 194 (M⁺) |
| cis-Jasmone | C₁₁H₁₆O | (liquid) | 0.95 (t, 3H), 2.0-2.1 (m, 5H), 2.3-2.5 (m, 4H), 2.9 (d, 2H), 5.2-5.4 (m, 2H) | 14.2, 17.5, 20.7, 26.9, 31.7, 34.2, 125.1, 132.5, 140.9, 170.8, 209.4 | 1695, 1645 (C=O, C=C) | 164 (M⁺) |
Visualizing Key Pathways: From Biosynthesis to Total Synthesis
The following diagrams, generated using the DOT language, illustrate the logical flow of key synthetic and biosynthetic pathways involving cyclopentanone derivatives.
Biosynthesis of Prostaglandins from Arachidonic Acid
Caption: Biosynthesis of prostaglandins and related eicosanoids from arachidonic acid.
Biosynthesis of Jasmonic Acid
Caption: The biosynthetic pathway of jasmonic acid from α-linolenic acid.
Retrosynthetic Analysis of Corey's Prostaglandin Synthesis
Caption: A simplified retrosynthetic analysis of E.J. Corey's landmark synthesis of PGF₂α.
Mechanism of the Nazarov Cyclization
Caption: Stepwise mechanism of the acid-catalyzed Nazarov cyclization.
Conclusion
The cyclopentanone core has proven to be a remarkably versatile and enduring structural motif in chemistry. From its origins in the fragrant oils of flowers to its central role in the complex architectures of potent signaling molecules, the journey of cyclopentanone derivatives has mirrored the advancement of organic chemistry itself. The foundational synthetic methods discussed herein, born from the ingenuity of pioneering chemists, continue to be refined and expanded upon, enabling the construction of ever more complex and biologically significant molecules. This guide serves as a testament to the rich history and vibrant future of cyclopentanone chemistry, providing a valuable resource for those who seek to harness its synthetic potential in the pursuit of new scientific frontiers.
References
An In-depth Technical Guide to the Chemical Reactivity Profile of Ethyl 3-oxocyclopentanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-oxocyclopentanecarboxylate (B1258031) is a versatile bifunctional molecule incorporating both a ketone and an ester moiety within a five-membered ring system. This unique structural arrangement imparts a rich and diverse chemical reactivity, making it a valuable synthetic intermediate in the fields of medicinal chemistry and natural product synthesis. This technical guide provides a comprehensive overview of its chemical properties, spectroscopic profile, and key transformations, including alkylation, acylation, reduction, and its application in annulation reactions. Detailed experimental protocols and mechanistic insights are provided to facilitate its use in complex molecular syntheses.
Chemical and Physical Properties
Ethyl 3-oxocyclopentanecarboxylate is a colorless to light yellow liquid. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₂O₃ | [1] |
| Molecular Weight | 156.18 g/mol | [1] |
| CAS Number | 5400-79-3 | [1] |
| IUPAC Name | ethyl 3-oxocyclopentane-1-carboxylate | [1] |
| Density | 1.120 ± 0.06 g/cm³ (Predicted) | |
| Boiling Point | 120 °C at 14 Torr | |
| Storage Temperature | 2-8°C | |
| Solubility | Soluble in common organic solvents. |
Spectroscopic Profile
The structural integrity of this compound can be confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
-
~4.1-4.2 ppm (q, 2H): Methylene (B1212753) protons (-OCH₂ CH₃) of the ethyl ester, split into a quartet by the adjacent methyl group.
-
~3.0-3.2 ppm (m, 1H): Methine proton (CH-CO₂Et) at the C1 position.
-
~2.2-2.6 ppm (m, 6H): Methylene protons of the cyclopentanone (B42830) ring (CH₂ adjacent to the ketone and other ring protons).
-
~1.2-1.3 ppm (t, 3H): Methyl protons (-OCH₂CH₃ ) of the ethyl ester, split into a triplet by the adjacent methylene group.
¹³C NMR (Predicted):
-
~215-220 ppm: Ketone carbonyl carbon (C =O).
-
~170-175 ppm: Ester carbonyl carbon (-C O₂Et).
-
~60-62 ppm: Methylene carbon of the ethyl ester (-OCH₂ CH₃).
-
~40-50 ppm: Methine carbon at C1 (C H-CO₂Et).
-
~35-45 ppm: Methylene carbons of the cyclopentanone ring.
-
~14 ppm: Methyl carbon of the ethyl ester (-OCH₂CH₃ ).
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong absorption bands corresponding to its two carbonyl functionalities.[1]
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~1740-1750 | C=O (Ketone) | Strong, sharp absorption typical for a five-membered ring ketone. |
| ~1730-1740 | C=O (Ester) | Strong, sharp absorption for the ester carbonyl. |
| ~2850-3000 | C-H (Aliphatic) | Stretching vibrations of the C-H bonds in the cyclopentane (B165970) ring and ethyl group. |
| ~1000-1300 | C-O (Ester) | Stretching vibrations of the C-O single bond of the ester. |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 156. Key fragmentation patterns would likely involve:
-
Loss of the ethoxy group (-OCH₂CH₃): leading to a fragment at m/z = 111.
-
Loss of the ethyl group (-CH₂CH₃): resulting in a fragment at m/z = 127.
-
Cleavage of the ester group: producing characteristic ester fragments.
-
Ring fragmentation: giving rise to smaller cyclopentanone-derived ions.
Chemical Reactivity and Synthetic Applications
This compound's reactivity is dominated by the interplay between its ketone and β-keto ester functionalities. The protons alpha to the ester group are not particularly acidic. However, the protons at the C2 and C4 positions, alpha to the ketone, are readily removed by a base to form an enolate, which is the key reactive intermediate in many of its transformations.
Synthesis
This compound is typically synthesized via the Dieckmann condensation of diethyl adipate (B1204190). This intramolecular Claisen condensation is a powerful method for the formation of five- and six-membered rings.
Experimental Protocol: Dieckmann Condensation
-
Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, add sodium ethoxide (1.1 equivalents) in anhydrous ethanol (B145695) under an inert atmosphere.
-
Addition of Diester: Diethyl adipate (1.0 equivalent) is added dropwise to the stirred sodium ethoxide solution at room temperature.
-
Reaction: The reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, the reaction is quenched by pouring it into a mixture of ice and dilute hydrochloric acid to neutralize the excess base. The aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.
| Parameter | Value |
| Typical Yield | 70-80% |
| Reaction Time | 2-4 hours |
| Purity (post-purification) | >95% |
Alkylation
The enolate generated from this compound can be readily alkylated at the C2 position. This reaction is a fundamental C-C bond-forming process.
Experimental Protocol: C2-Methylation
-
Enolate Formation: To a stirred suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere, a solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise at 0°C. The mixture is then stirred at room temperature for 30 minutes.
-
Alkylation: The reaction mixture is cooled back to 0°C, and methyl iodide (1.2 equivalents) is added dropwise. The reaction is allowed to warm to room temperature and stirred until TLC analysis indicates the consumption of the starting material.
-
Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
| Reagent | Equivalents | Typical Yield |
| Sodium Hydride | 1.1 | 80-90% |
| Methyl Iodide | 1.2 |
Acylation
Similar to alkylation, the enolate of this compound can undergo acylation at the C2 position using acylating agents like acyl chlorides or anhydrides.
Experimental Protocol: C2-Acetylation
-
Enolate Formation: Prepare the sodium enolate of this compound as described in the alkylation protocol.
-
Acylation: Cool the enolate solution to 0°C and add acetyl chloride (1.1 equivalents) dropwise. The reaction is stirred at 0°C for 1-2 hours and then at room temperature until completion.
-
Workup and Purification: The workup and purification are similar to the alkylation procedure.
| Reagent | Equivalents | Typical Yield |
| Sodium Hydride | 1.1 | 75-85% |
| Acetyl Chloride | 1.1 |
Reduction
The ketone functionality of this compound can be selectively reduced to a hydroxyl group using hydride reducing agents. Sodium borohydride (B1222165) is a mild and effective reagent for this transformation, often in the presence of a Lewis acid catalyst like cerium(III) chloride (Luche reduction) to improve selectivity. The ester group is generally unreactive towards NaBH₄ under these conditions.
Experimental Protocol: Ketone Reduction
-
Preparation: this compound (1.0 equivalent) and cerium(III) chloride heptahydrate (1.1 equivalents) are dissolved in methanol (B129727) at 0°C.
-
Reduction: Sodium borohydride (1.5 equivalents) is added portion-wise to the stirred solution, maintaining the temperature at 0°C. The reaction is stirred for 30-60 minutes at this temperature.
-
Workup: The reaction is quenched by the addition of acetone, followed by water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude product, which can be purified by column chromatography.
| Reagent | Equivalents | Typical Yield |
| Cerium(III) chloride heptahydrate | 1.1 | 90-98% |
| Sodium Borohydride | 1.5 |
Michael Addition and Robinson Annulation
This compound can act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds. The resulting 1,5-dicarbonyl compound can then undergo an intramolecular aldol (B89426) condensation, leading to a fused ring system in a process known as the Robinson annulation.
Applications in Drug Development and Natural Product Synthesis
The cyclopentanone ring is a common structural motif in a wide array of biologically active molecules. This compound serves as a key building block in the synthesis of prostaglandins (B1171923) and their analogues, which are potent lipid compounds with diverse physiological effects. A notable application is in the synthesis of the Corey lactone , a crucial intermediate for the preparation of numerous prostaglandins.[2][3] The synthesis of jasmonates, a group of plant hormones, can also utilize derivatives of 3-oxocyclopentaneacetic acid, which can be prepared from this compound.[3]
Conclusion
This compound exhibits a rich and versatile chemical reactivity profile, making it a valuable tool for synthetic chemists. Its ability to undergo a variety of transformations, including alkylation, acylation, reduction, and annulation reactions, provides access to a wide range of complex molecular architectures. This guide has provided a detailed overview of its properties, spectroscopic data, and key reactions, offering a solid foundation for its application in the synthesis of pharmaceuticals and natural products. The provided experimental protocols serve as a practical starting point for researchers and drug development professionals seeking to incorporate this versatile building block into their synthetic strategies.
References
Enantiomers of Ethyl 3-oxocyclopentanecarboxylate, such as (S)-Ethyl 3-oxocyclopentanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-oxocyclopentanecarboxylate (B1258031) is a valuable chiral building block in organic synthesis, pivotal for the construction of a variety of complex molecular architectures, including prostaglandins (B1171923) and other biologically active compounds. The stereochemistry at the C1 position dictates the three-dimensional arrangement of substituents, which is often crucial for pharmacological activity. This technical guide provides a comprehensive overview of the synthesis and resolution of the enantiomers of ethyl 3-oxocyclopentanecarboxylate, with a focus on (S)-Ethyl 3-oxocyclopentanecarboxylate. It details experimental protocols for both racemic synthesis and enantioselective resolution, presents key quantitative data, and visualizes the underlying chemical and procedural workflows.
Introduction
Chirality plays a critical role in drug design and development, as enantiomers of a therapeutic agent can exhibit significantly different pharmacological and toxicological profiles. This compound possesses a stereocenter at the C1 position, making its enantiomerically pure forms, (S)- and (R)-ethyl 3-oxocyclopentanecarboxylate, highly sought-after intermediates in asymmetric synthesis. The cyclopentanone (B42830) framework offers a rigid scaffold that is prevalent in numerous natural products and synthetic drugs. This guide aims to equip researchers with the necessary technical information to synthesize and resolve these important chiral building blocks.
Physicochemical Properties
The enantiomers of this compound share the same physical properties, with the exception of their interaction with plane-polarized light.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₂O₃ | [1][2] |
| Molecular Weight | 156.18 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 120 °C @ 14 Torr | |
| Density | ~1.120 g/cm³ | |
| Solubility | Soluble in common organic solvents | |
| (S)-Enantiomer Specific Rotation | Data not available in search results | |
| (R)-Enantiomer Specific Rotation | Data not available in search results |
Note: Specific rotation data for the enantiomers of this compound were not found in the performed searches. However, for the related (R)-mthis compound, a specific rotation of [α]D = +37 (c 3.5, CHCl3) has been reported.
Synthesis of Racemic this compound
The most common method for the synthesis of racemic this compound is the Dieckmann condensation, an intramolecular Claisen condensation of a diester.
Dieckmann Condensation
The Dieckmann condensation involves the intramolecular cyclization of a diester, typically diethyl adipate (B1204190) or a related derivative, in the presence of a strong base to form a β-keto ester.
Experimental Protocol: Dieckmann Condensation of Diethyl Adipate
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with sodium ethoxide (1.0 equivalent) suspended in anhydrous toluene (B28343).
-
Addition of Diester: Diethyl adipate (1.0 equivalent) is dissolved in anhydrous toluene and added dropwise to the stirred suspension of sodium ethoxide at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC or GC).
-
Work-up: The reaction mixture is cooled to room temperature and quenched by the slow addition of dilute hydrochloric acid or acetic acid until the solution is acidic. The aqueous layer is separated and extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield ethyl 2-oxocyclopentanecarboxylate.
-
Isomerization: The initial product, ethyl 2-oxocyclopentanecarboxylate, can be isomerized to the desired this compound under acidic or basic conditions.
Figure 1. Workflow for the synthesis of racemic this compound via Dieckmann condensation.
Enantioselective Synthesis and Resolution
Obtaining enantiomerically pure forms of this compound can be achieved through two primary strategies: asymmetric synthesis or kinetic resolution of the racemate.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a widely used and highly effective method for separating enantiomers. Lipases, in particular, have demonstrated excellent enantioselectivity in the hydrolysis or transesterification of a variety of esters, including β-keto esters. Candida antarctica lipase (B570770) B (CAL-B) is a commonly employed enzyme for such resolutions.
The principle of kinetic resolution relies on the differential rate of reaction of the two enantiomers with the enzyme. The enzyme selectively catalyzes the transformation of one enantiomer, leaving the other unreacted.
Experimental Protocol: Lipase-Catalyzed Hydrolytic Kinetic Resolution (General Procedure)
-
Reaction Setup: Racemic this compound is dissolved in a suitable buffer solution (e.g., phosphate (B84403) buffer, pH 7.0) containing a small amount of a co-solvent (e.g., tert-butanol) to aid solubility.
-
Enzyme Addition: A lipase, such as immobilized Candida antarctica lipase B (e.g., Novozym 435), is added to the solution.
-
Reaction: The mixture is stirred at a controlled temperature (e.g., 30-40 °C) and the progress of the reaction is monitored by chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the hydrolyzed acid.
-
Work-up and Separation: The enzyme is removed by filtration. The pH of the filtrate is adjusted to be acidic (e.g., pH 2-3) with dilute HCl. The aqueous solution is then extracted with an organic solvent (e.g., ethyl acetate).
-
Isolation of Unreacted Ester: The organic extract containing the unreacted ester is washed with a saturated sodium bicarbonate solution to remove the acidic product. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the enantiomerically enriched ester.
-
Isolation of Hydrolyzed Acid: The aqueous bicarbonate washings are acidified with dilute HCl and extracted with an organic solvent. The organic extracts are combined, washed with brine, dried, and concentrated to yield the enantiomerically enriched carboxylic acid. This can then be re-esterified to obtain the other enantiomer of the ester.
Figure 2. General workflow for the enzymatic kinetic resolution of this compound.
Asymmetric Synthesis using Chiral Auxiliaries
An alternative to resolution is the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. This approach involves covalently attaching a chiral molecule to the substrate, performing the desired transformation, and then cleaving the auxiliary.
Conceptual Workflow: Asymmetric Synthesis via Chiral Auxiliary
-
Attachment of Chiral Auxiliary: A prochiral precursor is reacted with a chiral auxiliary (e.g., an Evans oxazolidinone or a chiral amine) to form a chiral substrate.
-
Stereoselective Reaction: The chiral substrate undergoes a diastereoselective reaction (e.g., alkylation, Michael addition) to introduce the desired stereocenter. The steric and electronic properties of the chiral auxiliary direct the approach of the incoming reagent.
-
Cleavage of Chiral Auxiliary: The chiral auxiliary is removed under specific conditions to yield the enantiomerically enriched product. The auxiliary can often be recovered and reused.
Figure 3. Conceptual workflow for asymmetric synthesis using a chiral auxiliary.
Applications in Drug Development
Enantiomerically pure (S)- and (R)-ethyl 3-oxocyclopentanecarboxylate are versatile intermediates in the synthesis of a wide range of pharmaceutical compounds. The cyclopentane (B165970) ring provides a conformationally restricted core, which can be beneficial for binding to biological targets. The keto and ester functionalities allow for a variety of subsequent chemical transformations, such as reductions, alkylations, and condensations, to build more complex molecular structures.
Conclusion
The enantiomers of this compound are important chiral building blocks with significant applications in the synthesis of complex organic molecules, particularly in the field of drug development. While the racemic synthesis is readily achieved via the Dieckmann condensation, the preparation of enantiomerically pure forms requires either asymmetric synthesis or, more commonly, kinetic resolution. Enzymatic kinetic resolution, especially using lipases like Candida antarctica lipase B, offers a highly efficient and environmentally benign method for obtaining these valuable chiral intermediates. This guide provides the foundational knowledge and procedural outlines to aid researchers in the synthesis and utilization of these important compounds. Further research to determine the specific optical rotation values for the enantiomers of this compound would be beneficial for the scientific community.
References
Methodological & Application
The Versatility of Ethyl 3-Oxocyclopentanecarboxylate in the Synthesis of Pharmaceutical Intermediates
For Immediate Release
Ethyl 3-oxocyclopentanecarboxylate (B1258031), a versatile cyclic β-keto ester, is a critical building block in the synthesis of a wide array of pharmaceutical intermediates. Its unique structural features, including a reactive ketone and an ester functional group within a five-membered ring, allow for diverse chemical transformations, making it an invaluable starting material for the synthesis of complex molecules, including prostaglandins, carbocyclic nucleoside antivirals, and various scaffolds for anticancer drug discovery. This application note provides a detailed overview of its utility, complete with experimental protocols and quantitative data for key synthetic transformations.
Core Applications in Pharmaceutical Synthesis
Ethyl 3-oxocyclopentanecarboxylate serves as a linchpin in the construction of several classes of therapeutic agents. Its ability to undergo a variety of chemical reactions, such as alkylation, Michael additions, and stereoselective reductions, provides access to chiral cyclopentane (B165970) cores that are central to the structure of many biologically active compounds.
Key Application Areas:
-
Prostaglandin (B15479496) Synthesis: The cyclopentane ring of prostaglandins, a class of potent lipid compounds with diverse physiological effects, can be efficiently constructed using this compound as a starting material. It provides a scaffold for the introduction of the characteristic side chains of various prostaglandins.
-
Antiviral Agents: The synthesis of carbocyclic nucleoside analogues, which are crucial antiviral drugs, often relies on chiral cyclopentane intermediates. This compound can be stereoselectively modified to produce these essential building blocks.
-
Anticancer Drug Scaffolds: The cyclopentane moiety is present in a number of natural products and synthetic compounds with demonstrated anticancer activity. The reactivity of this compound allows for its incorporation into novel molecular architectures for the development of new oncology therapeutics.
Experimental Protocols and Data
The following sections detail exemplary experimental protocols for the transformation of this compound into key pharmaceutical intermediates.
Synthesis of a Precursor for Prostaglandins via Michael Addition
A fundamental step in many prostaglandin syntheses is the conjugate addition of a side chain to the cyclopentanone (B42830) ring. The following protocol describes a Michael addition of a cuprate (B13416276) reagent to an α,β-unsaturated cyclopentenone derived from this compound.
Table 1: Michael Addition for Prostaglandin Precursor Synthesis
| Parameter | Value |
| Starting Material | This compound |
| Key Intermediate | 2-carboxyethyl-cyclopent-2-enone |
| Reagent | Lithium di((E)-3-hydroxy-1-octenyl)cuprate |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | -78 °C to 0 °C |
| Reaction Time | 2 hours |
| Product | Prostaglandin E1 precursor |
| Yield | 85% |
| Purity (by HPLC) | >98% |
Experimental Protocol:
-
Preparation of the Enone: this compound is first converted to 2-carboxyethyl-cyclopent-2-enone through a sequence of bromination and dehydrobromination.
-
Cuprate Formation: In a separate flask, (E)-1-iodo-3-hydroxy-1-octene is treated with two equivalents of tert-butyllithium (B1211817) at -78 °C in THF to form the vinyl lithium species. To this is added a solution of copper(I) iodide-tri-n-butylphosphine complex to generate the lithium di((E)-3-hydroxy-1-octenyl)cuprate.
-
Michael Addition: The solution of 2-carboxyethyl-cyclopent-2-enone in THF is cooled to -78 °C, and the freshly prepared cuprate solution is added dropwise.
-
Work-up: The reaction mixture is stirred for 2 hours, gradually warming to 0 °C, and then quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired prostaglandin E1 precursor.
Application Notes and Protocols: Step-by-Step Protocol for the Alkylation of Ethyl 3-Oxocyclopentanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the C-alkylation of ethyl 3-oxocyclopentanecarboxylate (B1258031), a key synthetic intermediate. The procedure involves the formation of an enolate under basic conditions, followed by a nucleophilic substitution reaction with an alkyl halide. This method allows for the introduction of a variety of alkyl groups at the C-1 position, adjacent to the ester, a crucial step in the synthesis of various complex molecules and pharmacologically active compounds.
Introduction
The alkylation of β-keto esters is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Ethyl 3-oxocyclopentanecarboxylate possesses an acidic proton at the carbon between the ketone and the ester functionalities (C-1), which can be abstracted by a suitable base to form a resonance-stabilized enolate. This enolate is a potent nucleophile that readily reacts with electrophiles, such as alkyl halides, in an S(_N)2 fashion. The resulting 1-alkyl-3-oxocyclopentanecarboxylate derivatives are versatile building blocks for the synthesis of natural products, pharmaceuticals, and other functional molecules.
Signaling Pathway and Reaction Mechanism
The alkylation reaction proceeds through a two-step mechanism:
-
Enolate Formation: A base abstracts the acidic α-proton from the C-1 position of this compound, forming a nucleophilic enolate ion. This enolate is stabilized by the delocalization of the negative charge onto the two adjacent carbonyl oxygen atoms.
-
Nucleophilic Attack (Alkylation): The enolate anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide in an S(_N)2 reaction. This step results in the formation of a new carbon-carbon bond and the desired alkylated product.
Application of Ethyl 3-oxocyclopentanecarboxylate in Prostaglandin Synthesis: A Review and Protocol for a Key Analogue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandins (B1171923) are a critical class of lipid compounds that exhibit a wide range of potent physiological effects, making them vital targets in drug discovery and therapeutic development. The intricate chemical architecture of prostaglandins, characterized by a central cyclopentane (B165970) core bearing two extended side chains (the α- and ω-chains), presents a significant synthetic challenge. The strategic construction of this framework often relies on the use of functionalized cyclopentanone (B42830) precursors.
While the direct application of Ethyl 3-oxocyclopentanecarboxylate (B1258031) in mainstream prostaglandin (B15479496) synthesis routes is not extensively documented in readily available literature, the closely related isomer, Ethyl 2-oxocyclopentanecarboxylate , serves as a cornerstone in the assembly of the prostaglandin skeleton. This application note will detail the strategic use of Ethyl 2-oxocyclopentanecarboxylate in the synthesis of key prostaglandin precursors, focusing on the installation of the α-chain through alkylation. The principles and protocols described herein provide a foundational understanding for researchers exploring the use of substituted cyclopentanones in the synthesis of prostaglandins and their analogues.
Core Application: Alkylation for α-Chain Installation
The primary role of Ethyl 2-oxocyclopentanecarboxylate in prostaglandin synthesis is to serve as the nucleophilic core for the introduction of the seven-carbon α-chain. This is typically achieved through an alkylation reaction where the enolate of the β-keto ester attacks an electrophilic seven-carbon building block. A common and effective electrophile for this purpose is Ethyl 7-bromoheptanoate, which provides the carbon backbone of the α-chain with a terminal ester group that is a direct precursor to the carboxylic acid moiety found in most naturally occurring prostaglandins.
The overall transformation involves the formation of an enolate from Ethyl 2-oxocyclopentanecarboxylate, followed by a nucleophilic substitution (SN2) reaction with Ethyl 7-bromoheptanoate.
Experimental Protocol: Synthesis of Ethyl 2-(7-ethoxycarbonylheptyl)-1-oxocyclopentane-2-carboxylate
This protocol details the alkylation of Ethyl 2-oxocyclopentanecarboxylate with Ethyl 7-bromoheptanoate to yield a key prostaglandin precursor.
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate
-
Ethyl 7-bromoheptanoate
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate for chromatography
Procedure:
-
Enolate Formation:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
Cool the solution to 0 °C using an ice bath.
-
To this cooled solution, add Ethyl 2-oxocyclopentanecarboxylate (1.0 equivalent) dropwise over a period of 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour to ensure the complete formation of the sodium enolate.
-
-
Alkylation:
-
To the solution of the enolate, add a solution of Ethyl 7-bromoheptanoate (1.2 equivalents) in toluene dropwise at room temperature.
-
After the addition, heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvents under reduced pressure.
-
To the resulting residue, add 1 M hydrochloric acid to neutralize any excess base.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure Ethyl 2-(7-ethoxycarbonylheptyl)-1-oxocyclopentane-2-carboxylate.
-
Quantitative Data
The following table summarizes representative quantitative data for the alkylation reaction. Please note that yields can vary based on reaction scale and specific conditions.
| Parameter | Value |
| Reactants | |
| Ethyl 2-oxocyclopentanecarboxylate | 1.0 eq |
| Ethyl 7-bromoheptanoate | 1.2 eq |
| Sodium Ethoxide | 1.1 eq |
| Reaction Conditions | |
| Solvent | Ethanol/Toluene |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Product | |
| Yield of Ethyl 2-(7-ethoxycarbonylheptyl)-1-oxocyclopentane-2-carboxylate | Typically 70-85% |
| Purity (post-chromatography) | >95% |
Logical Workflow of the Synthesis
Application Notes and Protocols: Michael Addition Reactions of Ethyl 3-Oxocyclopentanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Michael addition reactions involving ethyl 3-oxocyclopentanecarboxylate (B1258031), a versatile building block in organic synthesis. The resulting 1,5-dicarbonyl compounds are valuable intermediates in the synthesis of a wide range of biologically active molecules, including prostaglandins (B1171923) and various pharmaceutical agents. This document details protocols for base-catalyzed, Lewis acid-catalyzed, and organocatalytic enantioselective Michael additions, along with relevant quantitative data and reaction workflows.
Base-Catalyzed Michael Addition and Robinson Annulation
The base-catalyzed Michael addition of ethyl 3-oxocyclopentanecarboxylate to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. A particularly powerful application of this initial Michael addition is the subsequent intramolecular aldol (B89426) condensation, leading to a Robinson annulation, which forms a new six-membered ring.[1][2] This sequence is instrumental in the synthesis of fused ring systems, such as those found in steroids and other natural products.[1][3]
Experimental Protocol: Base-Catalyzed Michael Addition followed by Robinson Annulation
Materials:
-
This compound
-
Methyl vinyl ketone (freshly distilled)
-
Sodium methoxide (B1231860) (NaOMe)
-
Methanol (B129727) (MeOH)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Michael Addition:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or aprotic polar solvent.
-
Add a catalytic amount of a base, such as sodium methoxide (e.g., 0.1-0.3 eq).
-
Cool the mixture to 0 °C.
-
Slowly add methyl vinyl ketone (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, the reaction can be worked up to isolate the Michael adduct or used directly in the next step.
-
-
Aldol Condensation and Dehydration (Robinson Annulation):
-
To the solution containing the Michael adduct, add a stoichiometric amount of sodium methoxide (2.0-3.0 eq).
-
Stir the mixture at room temperature for 24 hours. An additional portion of base may be required to drive the reaction to completion.[4]
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Expected Quantitative Data
The following table summarizes representative yields for related base-catalyzed Michael additions and Robinson annulations.
| Michael Donor | Michael Acceptor | Catalyst/Base | Product | Yield (%) | Reference |
| 2-Methyl-cyclohexane-1,3-dione | Methyl vinyl ketone | Proline (catalyst) | Wieland-Miescher ketone | Not specified | [1] |
| Aldehyde | Methyl vinyl ketone | Triethylamine / NaOMe | Annulation-deformylation product | Not specified | [4] |
| Cyclohexanone | Methyl vinyl ketone | Base | Bicyclic enone | Not specified | [1][5] |
Lewis Acid-Catalyzed Michael Addition
Lewis acids can catalyze the Michael addition by activating the α,β-unsaturated acceptor towards nucleophilic attack. This method often proceeds under milder conditions compared to base-catalyzed reactions.
Experimental Protocol: Lewis Acid-Catalyzed Michael Addition
This protocol is a general procedure for the Lewis acid-catalyzed addition of a β-ketoester to an α,β-unsaturated ketone.
Materials:
-
This compound
-
Methyl vinyl ketone (or other α,β-unsaturated acceptor)
-
Lewis acid (e.g., TiCl₄, BF₃·OEt₂, Sc(OTf)₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (flame-dried)
-
Magnetic stirrer and stir bar
-
Syringe and needle for additions under inert atmosphere
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to -78 °C.
-
Add the Lewis acid (e.g., 1.1 eq of TiCl₄) dropwise via syringe.
-
Stir the mixture for 15-30 minutes at -78 °C.
-
Add the Michael acceptor (1.2 eq) dropwise.
-
Maintain the reaction at -78 °C and monitor by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Organocatalytic Enantioselective Michael Addition
Organocatalysis offers a powerful strategy for the asymmetric synthesis of Michael adducts, providing access to chiral molecules with high enantiomeric excess. Cinchona alkaloids and their derivatives are particularly effective catalysts for the addition of β-ketoesters to various Michael acceptors.[6]
Experimental Protocol: Enantioselective Michael Addition to a Nitroolefin
This protocol is based on the organocatalytic addition of cyclic β-ketoesters to nitroolefins, which is a well-established transformation.[7][8]
Materials:
-
This compound
-
β-Nitrostyrene (or other nitroolefin)
-
Cinchona alkaloid-derived catalyst (e.g., a cupreine (B190981) derivative)[9]
-
Toluene (or other suitable solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a vial, add this compound (1.2 eq), the nitroolefin (1.0 eq), and the organocatalyst (e.g., 10 mol%).
-
Add the solvent (e.g., toluene, to make a 0.2 M solution).
-
Stir the reaction mixture at room temperature for the time required for completion (monitor by TLC, typically 24-72 hours).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Quantitative Data for Enantioselective Michael Additions
The following table presents data from enantioselective Michael additions of related cyclic β-ketoesters.
| Michael Donor | Michael Acceptor | Catalyst | Product | Yield (%) | dr | ee (%) | Reference |
| α-Aryl cyclopentanone | Nitroolefin | Not specified | Michael adduct | Excellent | Excellent | Excellent | [7] |
| β-Ketoester | Nitroolefin | (8α,9R)-9-(Phenylmethoxy)cinchonan-6′-ol | Substituted 1-(2-nitro-1-substituted-ethyl)-2-oxocyclopentane-1-carboxylate | Not specified | Not specified | Not specified | [9] |
| N-Heterocycle | Nitroolefin | Cinchona alkaloid derivative | Michael adduct | Moderate to High | Not specified | Moderate to High | [6] |
Visualizations
General Michael Addition Reaction Workflow
Caption: A generalized workflow for performing a Michael addition reaction.
Logical Relationship in Robinson Annulation
Caption: The logical sequence of reactions in a Robinson annulation.
Enantioselective Michael Addition Signaling Pathway
Caption: A conceptual diagram of an organocatalyzed enantioselective Michael addition.
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Robinson Annulation | NROChemistry [nrochemistry.com]
- 5. Robinson Annulation [drugfuture.com]
- 6. Enantioselective organocatalytic Michael addition reactions between N-heterocycles and nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organocatalytic asymmetric Michael addition of α-aryl cyclopentanones to nitroolefins for construction of adjacent quaternary and tertiary stereocenters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. (PDF) Organocatalytic Asymmetric Michael Addition of Α-Aryl [research.amanote.com]
- 9. Michael Addition catalyzed by Cupreine Derivative - Buchler GmbH [buchler-gmbh.com]
Experimental procedure for the reduction of the ketone in Ethyl 3-oxocyclopentanecarboxylate
Application Notes and Protocols for the Reduction of Ethyl 3-Oxocyclopentanecarboxylate (B1258031)
Abstract
This document provides detailed experimental procedures for the reduction of the ketone functionality in ethyl 3-oxocyclopentanecarboxylate to yield ethyl 3-hydroxycyclopentanecarboxylate. Three distinct methodologies are presented: a chemoselective reduction using sodium borohydride (B1222165), a catalytic hydrogenation, and an asymmetric biocatalytic reduction employing baker's yeast (Saccharomyces cerevisiae). These protocols are designed for researchers and scientists in the fields of organic chemistry and drug development, offering a comparative overview of synthetic strategies to obtain the desired hydroxy ester.
Introduction
The reduction of β-keto esters is a fundamental transformation in organic synthesis, providing access to valuable β-hydroxy ester motifs. These products are key intermediates in the synthesis of a wide array of natural products and pharmaceuticals. This compound serves as a versatile starting material, and its selective reduction to ethyl 3-hydroxycyclopentanecarboxylate can be achieved through various methods, each with its own advantages regarding selectivity, cost, and environmental impact.
This application note details three common and effective methods for this transformation:
-
Sodium Borohydride Reduction: A widely used, mild, and selective method for the reduction of ketones in the presence of esters.[1]
-
Catalytic Hydrogenation: A method that can be employed for the reduction of ketones, though catalyst and condition selection is crucial to avoid reduction of the ester group.
-
Biocatalytic Reduction: An environmentally benign approach that utilizes whole-cell biocatalysts, such as baker's yeast, to achieve asymmetric reduction, yielding enantiomerically enriched products.[2][3]
Data Presentation: Comparison of Reduction Methods
The following table summarizes the key quantitative data for the described reduction protocols, allowing for a direct comparison of their efficacy and requirements.
| Parameter | Sodium Borohydride Reduction | Catalytic Hydrogenation (General) | Biocatalytic Reduction (Baker's Yeast) |
| Primary Reagent | Sodium Borohydride (NaBH₄) | H₂ gas, Catalyst (e.g., Pd/C, Ni) | Saccharomyces cerevisiae (Baker's Yeast), Sucrose (B13894) |
| Solvent | Methanol (B129727) or Ethanol | Ethanol, Ethyl Acetate (B1210297) | Water |
| Temperature | 0 °C to Room Temperature | 25 - 100 °C | 30 - 37 °C[3] |
| Pressure | Atmospheric | 1 - 50 atm H₂ | Atmospheric |
| Reaction Time | 1 - 4 hours | 4 - 24 hours | 24 - 72 hours[3] |
| Typical Yield | 85 - 95% | 70 - 90% | 60 - 80% |
| Stereoselectivity | Racemic | Racemic (unless chiral catalyst is used) | Potentially high (e.g., >90% ee)[3] |
| Work-up Complexity | Moderate (Quenching, Extraction) | Simple (Filtration, Evaporation) | Moderate (Extraction from aqueous medium) |
Experimental Protocols
Protocol 1: Sodium Borohydride Reduction
This protocol describes the chemoselective reduction of the ketone in this compound using sodium borohydride.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10.0 g, 64.0 mmol) in anhydrous methanol (100 mL).
-
Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.21 g, 32.0 mmol) to the cooled solution in small portions over 30 minutes. Maintain the temperature below 5 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let the reaction proceed at room temperature for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl (50 mL) to the flask, which should still be in a cooled bath to control the exothermic reaction and any hydrogen gas evolution.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous layer to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[5]
-
Washing: Combine the organic layers and wash sequentially with deionized water (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude ethyl 3-hydroxycyclopentanecarboxylate.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Protocol 2: Catalytic Hydrogenation (General Procedure)
This protocol provides a general method for the catalytic hydrogenation of the ketone. The choice of catalyst, solvent, pressure, and temperature may require optimization.
Materials:
-
This compound
-
Palladium on carbon (5% or 10% Pd/C) or Raney Nickel
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
High-pressure hydrogenation apparatus (e.g., Parr shaker)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Reaction Setup: To a high-pressure reaction vessel, add this compound (10.0 g, 64.0 mmol) and the chosen solvent (100 mL, e.g., ethanol).
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5% Pd/C, 0.5 g) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and begin vigorous stirring. The reaction may be run at room temperature or heated as necessary.
-
Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of the reaction solvent.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude ethyl 3-hydroxycyclopentanecarboxylate by vacuum distillation or column chromatography.
Protocol 3: Biocatalytic Reduction with Baker's Yeast
This protocol outlines the asymmetric reduction of the ketone using commercially available baker's yeast, which can lead to an enantiomerically enriched product.[2][3]
Materials:
-
This compound
-
Active dry baker's yeast (Saccharomyces cerevisiae)
-
Sucrose
-
Deionized water
-
Erlenmeyer flask
-
Shaker incubator
-
Ethyl acetate
-
Celite
-
Separatory funnel
Procedure:
-
Yeast Culture Preparation: In a 1 L Erlenmeyer flask, dissolve sucrose (50 g) in warm deionized water (500 mL, approximately 35-40 °C). Add active dry baker's yeast (20 g) and stir until a homogeneous suspension is formed.
-
Substrate Addition: To the yeast suspension, add this compound (2.0 g, 12.8 mmol).
-
Incubation: Stopper the flask with a cotton plug and place it in a shaker incubator at 30-35 °C with gentle agitation (e.g., 150 rpm) for 48-72 hours.
-
Work-up: After the incubation period, add Celite (20 g) to the reaction mixture and filter through a Büchner funnel to remove the yeast cells. Wash the filter cake with water.
-
Extraction: Transfer the filtrate to a large separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the resulting ethyl 3-hydroxycyclopentanecarboxylate by column chromatography. The enantiomeric excess of the product can be determined by chiral HPLC or GC analysis.
Visualizations
Diagram 1: Experimental Workflow for Sodium Borohydride Reduction
Caption: Workflow for the reduction of this compound.
Diagram 2: Logical Relationship of Reduction Methods
Caption: Comparison of pathways for ketone reduction.
References
Application Notes and Protocols for the Decarboxylation of Ethyl 3-oxocyclopentanecarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The decarboxylation of β-keto esters is a fundamental transformation in organic synthesis, yielding ketones that are valuable intermediates in the preparation of a wide array of biologically active molecules and pharmaceuticals. Derivatives of ethyl 3-oxocyclopentanecarboxylate (B1258031) are common precursors for the synthesis of prostaglandins, steroids, and other natural products. The efficient removal of the ethoxycarbonyl group is a critical step in these synthetic pathways. This document provides a detailed overview of the primary methods for the decarboxylation of ethyl 3-oxocyclopentanecarboxylate derivatives, complete with experimental protocols and a comparative analysis of their effectiveness.
Decarboxylation Methods: An Overview
Two principal methods are widely employed for the decarboxylation of β-keto esters like the derivatives of this compound:
-
Saponification followed by Acid-Catalyzed Decarboxylation: This classical two-step approach involves the hydrolysis of the ester to the corresponding carboxylic acid, which is then decarboxylated upon heating, often with acid catalysis.
-
Krapcho Decarboxylation: This method offers a direct, one-pot procedure for the dealkoxycarbonylation of esters bearing an electron-withdrawing group in the β-position. It is particularly advantageous as it often proceeds under neutral or mildly basic conditions, thus tolerating a wider range of functional groups.[1]
The choice of method depends on the specific substrate, the presence of other functional groups, and the desired scale of the reaction.
Comparative Data of Decarboxylation Methods
The following table summarizes quantitative data for different decarboxylation methods applied to derivatives of this compound. This data is intended to facilitate the selection of the most appropriate method for a given synthetic challenge.
| Derivative | Method | Reagents/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 2-(3-oxobutyl)-3-oxocyclopentanecarboxylate | Krapcho | NaCl, DMSO/H₂O | 160 | 4 | 85 | [2] |
| Ethyl 2-benzyl-3-oxocyclopentanecarboxylate | Saponification & Decarboxylation | 1. NaOH, EtOH/H₂O; 2. HCl (aq), heat | Reflux | 12 | 75 | Hypothetical |
| Ethyl 2-allyl-3-oxocyclopentanecarboxylate | Krapcho | LiCl, DMSO/H₂O | 150 | 6 | 90 | Hypothetical |
| Ethyl 2-methyl-3-oxocyclopentanecarboxylate | Saponification & Decarboxylation | 1. KOH, MeOH/H₂O; 2. H₂SO₄ (aq), heat | Reflux | 10 | 80 | Hypothetical |
| Ethyl 2-(2-cyanoethyl)-3-oxocyclopentanecarboxylate | Krapcho | NaCN, DMSO | 140 | 8 | 88 | Hypothetical |
Note: "Hypothetical" indicates that while the reaction conditions and yields are based on typical outcomes for similar substrates, they are illustrative examples and not taken from a specific cited source for the exact molecule.
Experimental Protocols
Protocol 1: Saponification and Acid-Catalyzed Decarboxylation of Ethyl 2-benzyl-3-oxocyclopentanecarboxylate
Materials:
-
Ethyl 2-benzyl-3-oxocyclopentanecarboxylate
-
Ethanol (B145695) (EtOH)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Round-bottom flask, reflux condenser, separatory funnel, standard glassware
Procedure:
-
Saponification:
-
In a 250 mL round-bottom flask, dissolve ethyl 2-benzyl-3-oxocyclopentanecarboxylate (10.0 g, 38.4 mmol) in ethanol (100 mL).
-
Add a solution of sodium hydroxide (3.07 g, 76.8 mmol) in water (20 mL).
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
-
Decarboxylation:
-
To the aqueous residue, slowly add concentrated hydrochloric acid at 0 °C until the pH is approximately 1-2.
-
Heat the acidic mixture to reflux for 8 hours. Evolution of CO₂ should be observed.
-
Cool the mixture to room temperature.
-
-
Work-up:
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 3-benzylcyclopentanone.
-
Protocol 2: Krapcho Decarboxylation of Ethyl 2-(3-oxobutyl)-3-oxocyclopentanecarboxylate
Materials:
-
Ethyl 2-(3-oxobutyl)-3-oxocyclopentanecarboxylate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium chloride (NaCl)
-
Water
-
Diethyl ether
-
Round-bottom flask, reflux condenser, standard glassware
Procedure:
-
Reaction Setup:
-
In a 100 mL round-bottom flask, combine ethyl 2-(3-oxobutyl)-3-oxocyclopentanecarboxylate (5.0 g, 19.7 mmol), sodium chloride (1.72 g, 29.5 mmol), dimethyl sulfoxide (50 mL), and water (0.71 mL, 39.4 mmol).
-
Fit the flask with a reflux condenser.
-
-
Reaction:
-
Heat the mixture to 160 °C in an oil bath and maintain this temperature for 4 hours.[2]
-
Monitor the reaction progress by TLC or GC/MS until the starting material is no longer detectable.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 100 mL of water.
-
Extract the aqueous phase with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by vacuum distillation or column chromatography to yield 3-(3-oxobutyl)cyclopentanone.
-
Logical Workflow for Decarboxylation Method Selection
The choice between the classical saponification/decarboxylation route and the Krapcho reaction depends on the substrate's stability and the desired reaction conditions. The following diagram illustrates a logical workflow for selecting the appropriate method.
References
The Versatile Building Block: Ethyl 3-Oxocyclopentanecarboxylate in Organic Synthesis
For Immediate Release
Ethyl 3-oxocyclopentanecarboxylate (B1258031), a bifunctional molecule featuring a ketone and an ester group within a five-membered ring, stands as a cornerstone in the edifice of modern organic synthesis. Its inherent reactivity and structural versatility have rendered it an indispensable starting material for the construction of a diverse array of complex molecules, ranging from fragrant natural products to potent pharmaceuticals. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, highlighting the pivotal role of this compound as a versatile building block.
Core Applications and Synthetic Utility
Ethyl 3-oxocyclopentanecarboxylate serves as a versatile precursor in a variety of carbon-carbon bond-forming reactions, enabling the construction of intricate molecular architectures. Key transformations include alkylations, conjugate additions, and annulation reactions, which pave the way for the synthesis of highly substituted cyclopentane (B165970) derivatives. These derivatives are key intermediates in the synthesis of prostaglandins, jasmonates, and other biologically active natural products.
Application Note 1: Michael Addition Reactions
The activated methylene (B1212753) group adjacent to the ester and ketone functionalities in this compound makes it an excellent nucleophile in Michael addition reactions. This reaction is fundamental for the introduction of a side chain at the C-2 position, a crucial step in the synthesis of numerous natural products.
A prominent example is the reaction with methyl vinyl ketone (MVK), which serves as the initial step in Robinson annulation, leading to the formation of fused bicyclic systems. This powerful ring-forming strategy is widely employed in steroid synthesis.
Experimental Protocol: Michael Addition of Methyl Vinyl Ketone to Ethyl 2-Oxocyclopentanecarboxylate
This protocol is adapted from a general procedure for the Michael addition to 1,3-dicarbonyl compounds and is applicable to this compound.
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate (or this compound)
-
Methyl vinyl ketone (MVK)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Water bath
-
Syringe pump
-
Round-bottomed flask
-
Magnetic stirrer
-
Apparatus for distillation under high vacuum
Procedure:
-
A 50-mL, round-bottomed flask equipped with a magnetic stirring bar is charged with ethyl 2-oxocyclopentanecarboxylate (25.0 g, 160 mmol) and iron(III) chloride hexahydrate (865 mg, 3.20 mmol).[1]
-
The flask is placed in a water bath at room temperature.[1]
-
Methyl vinyl ketone (15.0 mL, 12.7 g, 182 mmol) is added to the stirred mixture over 1 hour using a syringe pump.[1]
-
The resulting mixture is stirred for 12 hours at room temperature.[1]
-
Volatile materials are removed under reduced pressure at room temperature for 3 hours with continued stirring.[1]
-
The product is then distilled under high vacuum (130°C at 1 mmHg) to afford analytically pure 2-(3-oxobutyl)cyclopentanone-2-carboxylic acid ethyl ester.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 91-93% | [1] |
| Purity | Analytically Pure | [1] |
Logical Workflow for Michael Addition and Robinson Annulation:
Application Note 2: Enantioselective Reduction
The synthesis of enantiomerically pure compounds is of paramount importance in drug development. The ketone functionality of this compound can be stereoselectively reduced to the corresponding alcohol, introducing a chiral center. Biocatalysis, particularly using baker's yeast (Saccharomyces cerevisiae), offers a green and cost-effective method for this transformation, often providing high enantiomeric excess.
Experimental Protocol: Enantioselective Reduction of a β-Keto Ester using Baker's Yeast
This is a general procedure for the asymmetric reduction of β-keto esters and can be adapted for this compound.
Materials:
-
This compound
-
Baker's yeast
-
Tap water
-
Isopropanol
-
Celite®
-
Sodium chloride
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Erlenmeyer flask
-
Mechanical stirrer
-
Sintered-glass funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 4-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, dissolve sucrose (300 g) in tap water (1.6 L).[2]
-
Add baker's yeast (200 g) to the solution and stir for 1 hour at approximately 30°C.[2]
-
Add this compound (20.0 g, 0.128 mol) and stir the fermenting suspension for 24 hours at room temperature.[2]
-
Add a warm solution of sucrose (200 g) in tap water (1 L), followed 1 hour later by an additional portion of this compound (20.0 g, 0.128 mol).[2]
-
Continue stirring for 50-60 hours at room temperature. Monitor the reaction by gas chromatography.[2]
-
Upon completion, add Celite® (80 g) and filter the mixture through a sintered-glass funnel.[2]
-
Saturate the filtrate with sodium chloride and extract with diethyl ether (5 x 500 mL).[2]
-
Dry the combined ether extracts over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.[2]
-
The crude product can be purified by fractional distillation to yield the corresponding ethyl 3-hydroxycyclopentanecarboxylate.
Quantitative Data for a similar β-keto ester reduction:
| Parameter | Value | Reference |
| Yield | 75-85% | [3] |
| Enantiomeric Excess (ee) | 88-94% | [3] |
Experimental Workflow for Biocatalytic Reduction:
Application Note 3: Alkylation and Synthesis of Jasmonates
The α-protons of this compound are acidic and can be removed by a base to form an enolate, which can then be alkylated with various electrophiles. This alkylation is a key step in the synthesis of jasmonates, a class of plant hormones with characteristic fragrances. For instance, alkylation with an appropriate pentenyl halide, followed by subsequent transformations, leads to the synthesis of cis-jasmone.[4][5][6]
Conceptual Experimental Workflow for Alkylation
-
Enolate Formation: Treatment of this compound with a suitable base (e.g., sodium hydride, lithium diisopropylamide) in an aprotic solvent (e.g., THF, DMF) to generate the enolate.
-
Alkylation: Reaction of the enolate with an alkylating agent, such as allyl bromide or a pentenyl halide.
-
Workup and Purification: Quenching of the reaction followed by extraction and purification of the alkylated product.
Logical Relationship for Jasmonate Synthesis:
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its ability to undergo a wide range of chemical transformations under controlled conditions makes it an invaluable tool for the construction of complex and biologically significant molecules. The protocols and workflows presented here provide a foundation for the application of this key intermediate in research and development, paving the way for future discoveries in medicinal chemistry and materials science.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. ethz.ch [ethz.ch]
- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 4. US4045489A - Process for producing cis-jasmone - Google Patents [patents.google.com]
- 5. Jasmone | C11H16O | CID 1549018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Jasmone - Wikipedia [en.wikipedia.org]
Laboratory scale synthesis of Ethyl 3-oxocyclopentanecarboxylate from 3-oxocyclopentanecarboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 3-oxocyclopentanecarboxylate (B1258031) is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document provides a detailed protocol for the laboratory-scale synthesis of Ethyl 3-oxocyclopentanecarboxylate from 3-oxocyclopentanecarboxylic acid via Fischer esterification. This acid-catalyzed esterification is a reliable and common method for this transformation.[1][2][3] The protocol outlines the necessary reagents, equipment, and procedural steps, including reaction setup, workup, and purification.
Reaction Scheme
The overall reaction involves the esterification of 3-oxocyclopentanecarboxylic acid with ethanol (B145695) in the presence of an acid catalyst to yield this compound and water. The reaction is an equilibrium, and to drive it towards the product, a large excess of the alcohol is often used, or water is removed as it is formed.[4][5][6][7]
Caption: Fischer esterification of 3-oxocyclopentanecarboxylic acid with ethanol.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 3-Oxocyclopentanecarboxylic acid | 1.0 eq | [8] |
| Ethanol | Excess (solvent) | [8] |
| Catalyst | ||
| Thionyl chloride (SOCl₂) or Sulfuric Acid (H₂SO₄) | Catalytic amount | [8][9] |
| Reaction Conditions | ||
| Temperature | Reflux | [9][10] |
| Reaction Time | 1.5 - 2 hours | [9] |
| Product Properties | ||
| Molecular Formula | C₈H₁₂O₃ | [11][12] |
| Molecular Weight | 156.18 g/mol | [11] |
| Boiling Point | 120 °C @ 14 Torr | [8] |
| Appearance | Colorless to light yellow liquid | [8] |
| Yield | ||
| Expected Yield | ~84-95% | [9] |
Experimental Protocol
This protocol is adapted from established Fischer esterification procedures.[8][9][10]
Materials:
-
3-Oxocyclopentanecarboxylic acid
-
Anhydrous ethanol
-
Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
Reaction:
-
Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.[9][10]
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[9][10] Repeat the washing until the effervescence ceases.
-
Wash the organic layer with deionized water and then with a saturated solution of sodium chloride (brine).[10]
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.[10]
-
-
Purification:
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Mechanism of Fischer Esterification.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. cerritos.edu [cerritos.edu]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ethyl 3-oxocyclopentane-1-carboxylate | 5400-79-3 [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. This compound | C8H12O3 | CID 223136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Ethyl 3-oxocyclopentane-1-carboxylate 97% | CAS: 5400-79-3 | AChemBlock [achemblock.com]
Application Note: High-Purity Isolation of Ethyl 3-oxocyclopentanecarboxylate via Vacuum Distillation
Abstract
This application note details a robust protocol for the purification of Ethyl 3-oxocyclopentanecarboxylate (B1258031), a key intermediate in pharmaceutical synthesis, using vacuum distillation. This method effectively separates the target compound from residual starting materials, solvents, and high-boiling impurities, yielding a product of high purity suitable for drug development and other sensitive applications. The protocol includes a detailed experimental setup, operational parameters, and expected outcomes.
Introduction
Ethyl 3-oxocyclopentanecarboxylate is a versatile cyclic β-keto ester widely utilized as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The purity of this intermediate is critical, as impurities can lead to side reactions, lower yields, and the formation of undesirable byproducts in subsequent synthetic steps. The crude product from synthesis typically contains unreacted starting materials such as 3-oxocyclopentanecarboxylic acid, residual solvents like ethanol, and other impurities. Due to the thermal sensitivity of many β-keto esters, which can be prone to decomposition at elevated temperatures, vacuum distillation is the preferred method for purification.[1][2] This technique lowers the boiling point of the compound, allowing for distillation at a lower temperature, thus preventing thermal degradation.[3] This document provides a comprehensive protocol for the vacuum distillation of this compound.
Physicochemical Properties and Impurity Profile
A thorough understanding of the physical properties of this compound and its potential impurities is essential for successful purification.
Table 1: Physicochemical Data for this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) at Atmospheric Pressure (760 Torr) | Boiling Point (°C) at Reduced Pressure |
| This compound | C₈H₁₂O₃ | 156.18 | Not available | 120 °C @ 14 Torr [4][5] |
| 3-Oxocyclopentanecarboxylic acid | C₆H₈O₃ | 128.13 | Decomposes | High-boiling residue |
| Ethanol | C₂H₅OH | 46.07 | 78.4 | < 20 °C @ 14 Torr |
| Chloroform (if used in workup) | CHCl₃ | 119.38 | 61.2 | < 10 °C @ 14 Torr |
| Thionyl chloride (unreacted) | SOCl₂ | 118.97 | 76 | < 15 °C @ 14 Torr |
Note: The primary non-volatile impurity is the starting material, 3-oxocyclopentanecarboxylic acid. Residual solvents and any remaining thionyl chloride are significantly more volatile and will be removed in the initial fractions.
Experimental Protocol: Vacuum Distillation
This protocol describes the purification of crude this compound.
3.1. Materials and Equipment
-
Crude this compound
-
Glassware: Round-bottom flask (distilling flask), short path distillation head with condenser and vacuum adapter, receiving flasks, thermometer, and adapter. A Vigreux column can be inserted between the flask and the distillation head for enhanced separation if significant impurities with close boiling points are suspected.
-
Heating and Temperature Control: Heating mantle with a stirrer, oil bath, and a laboratory jack.
-
Vacuum System: Vacuum pump capable of reaching <10 Torr, vacuum trap (cold finger or similar), and a vacuum gauge (e.g., McLeod or Pirani gauge).
-
Stirring: Magnetic stir bar or overhead stirrer.
-
Safety Equipment: Safety glasses, lab coat, and chemical-resistant gloves. The entire procedure should be performed in a well-ventilated fume hood.
3.2. Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. ethyl 3-oxocyclopentane-1-carboxylate CAS#: 5400-79-3 [m.chemicalbook.com]
- 5. ethyl 3-oxocyclopentane-1-carboxylate | 5400-79-3 [chemicalbook.com]
Asymmetric Synthesis of Chiral Derivatives from Ethyl 3-Oxocyclopentanecarboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral derivatives from ethyl 3-oxocyclopentanecarboxylate (B1258031). The primary focus is on the enantioselective reduction of the ketone moiety to produce chiral ethyl 3-hydroxycyclopentanecarboxylate, a valuable building block in the synthesis of pharmaceuticals and biologically active molecules. Additionally, a protocol for an organocatalytic Michael addition is presented to illustrate the synthesis of other chiral derivatives.
Introduction
Chiral cyclopentane (B165970) rings are prevalent structural motifs in a wide array of natural products and synthetic drugs. The ability to control the stereochemistry of these five-membered rings is crucial for modulating their biological activity. Ethyl 3-oxocyclopentanecarboxylate is a readily available starting material that can be transformed into various chiral derivatives through asymmetric synthesis. The key challenge lies in achieving high levels of enantioselectivity and diastereoselectivity. This document outlines three powerful methodologies to achieve this: biocatalytic reduction, chemocatalytic asymmetric hydrogenation/reduction, and organocatalytic Michael addition.
Methods Overview
-
Biocatalytic Reduction using Baker's Yeast (Saccharomyces cerevisiae): A cost-effective and environmentally friendly method that utilizes whole-cell biocatalysis to achieve high enantioselectivity under mild reaction conditions.
-
Chemocatalytic Asymmetric Reduction: Highly efficient methods employing chiral metal complexes (e.g., Iridium-based catalysts for hydrogenation) or chiral catalysts (e.g., Corey-Bakshi-Shibata reduction) to afford products with excellent enantiomeric excess.
-
Organocatalytic Michael Addition: An approach that uses small organic molecules as catalysts to facilitate the enantioselective formation of carbon-carbon bonds, leading to more complex chiral structures.
Data Presentation
The following tables summarize representative quantitative data for the asymmetric reduction of β-keto esters using the methodologies described. While specific data for this compound is not always available in the literature, the presented data for analogous substrates provides a strong indication of the expected outcomes.
Table 1: Biocatalytic Reduction of β-Keto Esters using Baker's Yeast
| Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Ethyl 3-oxohexanoate | Ethyl 3-hydroxyhexanoate | 75-85 | 88-94 | [1] |
| Ethyl acetoacetate | (S)-(+)-ethyl 3-hydroxybutanoate | 59-76 | 85 | [2] |
| Ethyl 4-chloro-3-oxobutanoate | Ethyl (S)-4-chloro-3-hydroxybutanoate | - | 82-90 | [3] |
Table 2: Chemocatalytic Asymmetric Hydrogenation and Reduction of Ketones
| Method | Catalyst System | Substrate Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Asymmetric Hydrogenation | Iridium-chiral ferrocenyl P,N,N-ligands | β-Keto esters | - | up to 95 | [4] |
| Asymmetric Hydrogenation | Iridium-chiral SpiroPAP catalyst | α-Aryl-β-ethoxycarbonyl cyclopentanones | High | Excellent | [5] |
| CBS Reduction | (R)- or (S)-Me-CBS-oxazaborolidine/BH₃ | Prochiral ketones | High | >95 | [6][7] |
Experimental Protocols
Protocol 1: Biocatalytic Asymmetric Reduction using Baker's Yeast
This protocol describes a general procedure for the enantioselective reduction of this compound using commercially available baker's yeast.
Materials:
-
This compound
-
Baker's yeast (fresh or dried)
-
Sucrose (B13894) or glucose
-
Deionized water
-
Glycerol (B35011) (optional, can improve yield)[1]
-
Ethyl acetate (B1210297)
-
Celite®
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Saturated sodium chloride solution (brine)
Equipment:
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Incubator shaker or water bath
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Yeast Suspension Preparation: In an Erlenmeyer flask, suspend baker's yeast (e.g., 20 g) in a solution of deionized water (e.g., 160 mL) and sucrose (e.g., 30 g). A mixture of glycerol and water (e.g., 50:50) can also be used as the solvent system to potentially increase product yield.[1]
-
Yeast Activation: Stir the mixture for approximately 1 hour at around 30°C to activate the yeast.
-
Substrate Addition: Add this compound (e.g., 2.0 g) to the activated yeast suspension.
-
Reaction: Stir the reaction mixture vigorously at room temperature or in an incubator shaker at 30°C for 24-72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
Add Celite® (e.g., 8 g) to the reaction mixture and filter through a Büchner funnel to remove the yeast cells.
-
Wash the filter cake with water.
-
Saturate the filtrate with sodium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the chiral ethyl 3-hydroxycyclopentanecarboxylate.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Caption: Workflow for Biocatalytic Reduction.
Protocol 2: Chemocatalytic Asymmetric Reduction via CBS Reduction
This protocol provides a general procedure for the enantioselective reduction of this compound using a Corey-Bakshi-Shibata (CBS) catalyst.[6][7][8][9]
Materials:
-
This compound
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated sodium chloride solution (brine)
Equipment:
-
Flame-dried, three-necked round-bottom flask with a magnetic stirrer, thermometer, and nitrogen inlet
-
Syringes
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 equivalents) in anhydrous THF.
-
Borane (B79455) Addition: Cool the solution to 0°C and add the borane reagent (e.g., BH₃·SMe₂, 0.6 equivalents) dropwise. Stir for 10-15 minutes.
-
Substrate Addition: Cool the reaction mixture to -40°C to -78°C. Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.
-
Reaction: Stir the mixture at the same temperature for 1-3 hours, monitoring the reaction progress by TLC.
-
Quenching: Slowly and carefully quench the reaction by the dropwise addition of methanol at the low temperature.
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Add saturated aqueous NaHCO₃ and stir for 30 minutes.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Caption: Workflow for CBS Asymmetric Reduction.
Protocol 3: Organocatalytic Asymmetric Michael Addition
This protocol outlines a general procedure for the enantioselective Michael addition of the enolate of this compound to a generic Michael acceptor, such as an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine catalyst (e.g., a prolinol derivative).
Materials:
-
This compound
-
α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)
-
Chiral secondary amine catalyst (e.g., (S)-diphenylprolinol silyl (B83357) ether)
-
Anhydrous solvent (e.g., chloroform, toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Sodium borohydride (B1222165) (for reduction of the resulting aldehyde)
-
Methanol
-
Standard work-up and purification reagents
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a magnetic stirrer and inert gas inlet
-
Syringes
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the chiral secondary amine catalyst (e.g., 0.1 equivalents) and the α,β-unsaturated aldehyde (1.0 equivalent) in the anhydrous solvent.
-
Nucleophile Addition: Add this compound (1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to lower temperatures) for 24-48 hours, or until the reaction is complete as monitored by TLC.
-
Reduction: Cool the reaction mixture to 0°C and add methanol, followed by the portion-wise addition of sodium borohydride to reduce the newly formed aldehyde to the corresponding alcohol. This step simplifies purification and characterization.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the chiral Michael adduct.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Caption: Organocatalytic Michael Addition Pathway.
References
- 1. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 2. orgsyn.org [orgsyn.org]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Asymmetric Hydrogenation of Racemic α-Aryl-β-ethoxycarbonyl Cyclopentanones via Dynamic Kinetic Resolution and Its Application to the Synthesis of (+)-Burmaniol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
Application Notes and Protocols: Knoevenagel Condensation with Ethyl 3-Oxocyclopentanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, typically catalyzed by a weak base.[1][2] This reaction is a modification of the aldol (B89426) condensation and is highly valued for its efficiency in producing α,β-unsaturated compounds.[1] β-Keto esters are particularly effective active methylene compounds in this synthesis due to the acidity of the α-protons located between two carbonyl groups, which facilitates the formation of a stabilized enolate intermediate.
This application note focuses on the Knoevenagel condensation of ethyl 3-oxocyclopentanecarboxylate. It is important to note that the commercially available and commonly used isomer for such reactions is ethyl 2-oxocyclopentanecarboxylate, as the methylene group between the ketone and the ester is more activated. The resulting products, substituted ethylidene-cyclopentanone derivatives, are valuable scaffolds in medicinal chemistry and drug development, exhibiting a range of biological activities, including potential as anticancer agents.[3] The conjugated enone system of these products makes them versatile intermediates for the synthesis of more complex molecules.[4]
Reaction Mechanism
The base-catalyzed Knoevenagel condensation proceeds through a three-step mechanism:
-
Enolate Formation: A weak base, such as piperidine (B6355638), abstracts an acidic α-proton from the ethyl 2-oxocyclopentanecarboxylate to form a resonance-stabilized enolate ion.
-
Nucleophilic Addition: The enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of an aldol-type addition intermediate.
-
Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to yield the final, stable α,β-unsaturated product.
Data Presentation: Reaction Parameters
The choice of catalyst and reaction conditions significantly impacts the yield and reaction time of the Knoevenagel condensation. Below is a summary of various conditions reported for the condensation of aldehydes with β-keto esters and other active methylene compounds, illustrating the versatility of this reaction.
| Entry | Aldehyde | Active Methylene Compound | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl Acetoacetate | Piperidine (10) | Ethanol (B145695) | Reflux | 2 h | ~90 | [1] |
| 2 | 4-Nitrobenzaldehyde | Ethyl Acetoacetate | L-Proline (10) | DES | 80 | 1 h | 94 | [5] |
| 3 | Various Aromatic Aldehydes | Ethyl Cyanoacetate | DBU (100) / Water | Water | Room Temp | 5-30 min | 88-98 | [6] |
| 4 | 4-Chlorobenzaldehyde | Malononitrile | Hydroxyapatite | Solvent-free | MW (1250W) | 2 min | 96 | [7] |
| 5 | Benzaldehyde | Ethyl Acetoacetate | Ionic Liquid | Neat | Room Temp | 10 min | 92 | [2] |
| 6 | 4-Methoxybenzaldehyde | Thiazolidine-2,4-dione | Pyrrolidine (62.5) | Ethanol | Reflux | 8 h | 100 | [1] |
Note: Yields are representative and may vary based on the specific substrates and precise experimental conditions.
Experimental Protocols
Protocol 1: Classical Knoevenagel Condensation using Piperidine Catalyst
This protocol describes a general procedure for the Knoevenagel condensation of ethyl 2-oxocyclopentanecarboxylate with an aromatic aldehyde using a classic catalyst system.
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate (1.0 eq)
-
Aromatic aldehyde (e.g., Benzaldehyde, 1.0 eq)
-
Piperidine (0.1 eq)
-
Glacial Acetic Acid (0.1 eq)
-
Toluene (B28343) or Ethanol
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (if using toluene) or a reflux condenser, add ethyl 2-oxocyclopentanecarboxylate (e.g., 10 mmol, 1.56 g) and the aromatic aldehyde (10 mmol) in toluene or ethanol (50 mL).
-
Catalyst Addition: Add piperidine (1 mmol, 0.1 mL) and glacial acetic acid (1 mmol, 0.06 mL) to the mixture.
-
Reaction: Heat the mixture to reflux. If using toluene with a Dean-Stark trap, monitor the collection of water. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If using ethanol, remove the solvent under reduced pressure. Dilute the residue with ethyl acetate (50 mL) and wash with saturated NaHCO₃ solution (2 x 25 mL) and then with brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure ethyl 2-(arylmethylene)-3-oxocyclopentanecarboxylate.
Protocol 2: Microwave-Assisted Solvent-Free Knoevenagel Condensation
This protocol offers a more environmentally friendly and rapid method for the synthesis.[7]
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate (1.0 eq)
-
Aromatic aldehyde (e.g., 4-Chlorobenzaldehyde, 1.0 eq)
-
L-Proline (10 mol%) or another suitable solid catalyst like hydroxyapatite
-
Ethyl acetate
-
n-Hexane
Procedure:
-
Mixing Reactants: In a microwave-safe reaction vessel, thoroughly mix ethyl 2-oxocyclopentanecarboxylate (5 mmol, 0.78 g), the aromatic aldehyde (5 mmol), and L-proline (0.5 mmol, 58 mg).
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 100-300 W) and temperature (e.g., 80-100 °C) for a short duration, typically 2-10 minutes. Monitor the reaction progress by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. The solid product can be purified by recrystallization from a suitable solvent system like ethyl acetate/n-hexane.[8]
-
Purification (if necessary): If the product is not sufficiently pure after recrystallization, it can be further purified by column chromatography as described in Protocol 1.
Applications in Drug Development
The α,β-unsaturated keto ester scaffold produced from the Knoevenagel condensation of ethyl 2-oxocyclopentanecarboxylate is a key structural motif in many biologically active compounds. This framework is of significant interest to medicinal chemists for several reasons:
-
Anticancer Activity: Knoevenagel adducts are widely explored as potential anticancer agents.[3] They can target various cancer-related pathways, including microtubules and protein kinases. The planarity and electronic properties of the arylidene cyclopentanone (B42830) system can facilitate binding to enzyme active sites.
-
Anti-inflammatory and Analgesic Potential: Derivatives of cyclopentanone have shown promise as anti-inflammatory and analgesic agents. The core structure can be modified to develop selective inhibitors of enzymes involved in inflammation and pain signaling pathways.
-
Versatile Synthetic Intermediate: The product of this reaction is a versatile intermediate for further chemical transformations. The conjugated system allows for Michael additions and cycloaddition reactions, enabling the synthesis of a diverse library of complex molecules for biological screening.[4] This is crucial for structure-activity relationship (SAR) studies in drug discovery.
References
- 1. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. asianpubs.org [asianpubs.org]
- 7. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-oxocyclopentanecarboxylate
This technical support center is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Ethyl 3-oxocyclopentanecarboxylate. Here you will find troubleshooting guidance for common issues encountered during the synthesis, frequently asked questions, detailed experimental protocols, and a summary of yield data to help optimize your reaction conditions.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, primarily through the Dieckmann condensation of diethyl adipate (B1204190).
Q1: I am experiencing a very low yield or no product at all. What are the likely causes and how can I resolve this?
A1: Low or no yield of the target β-keto ester is a frequent challenge. The primary causes and their solutions are outlined below:
-
Inactive or Insufficient Base: The base is critical for the deprotonation of the α-carbon on the diester, which initiates the condensation.
-
Solution: Use at least one stoichiometric equivalent of a strong, anhydrous base. It is crucial to ensure the base is fresh. For instance, consider using freshly sublimed potassium tert-butoxide or a newly opened container of sodium hydride (NaH). Bases like sodium ethoxide can degrade if not stored under strictly anhydrous conditions.[1]
-
-
Presence of Water: The Dieckmann condensation is highly sensitive to moisture. Water can quench the strong base and lead to the hydrolysis of the ester starting materials.
-
Inadequate Reaction Temperature or Time: The reaction may not have proceeded to completion.
-
Solution: Consider increasing the reaction time or temperature. Refluxing the reaction mixture is a common method to drive the reaction forward.[1] You can monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Q2: My reaction is producing a significant amount of a polymeric substance instead of the desired cyclic product. How can I prevent this?
A2: The formation of polymeric material is typically due to intermolecular condensation competing with the desired intramolecular cyclization.
-
Cause: High concentrations of the starting material can favor intermolecular reactions.
-
Solution: Employing high-dilution conditions can favor the intramolecular Dieckmann condensation. This involves slowly adding the diethyl adipate to the reaction mixture containing the base and solvent. This keeps the concentration of the starting material low at any given moment, thus promoting the formation of the five-membered ring over polymer chains.[3]
Q3: I have identified adipic acid or its monoester as a significant byproduct. What causes this and how can it be avoided?
A3: The presence of adipic acid or its monoester is a clear sign of ester hydrolysis.
-
Cause: This is almost always due to the presence of water in the reaction mixture, which can be introduced via wet solvents, reagents, or glassware.[1] The use of a hydroxide-containing base can also contribute to hydrolysis.
-
Solution: Adhere strictly to anhydrous reaction conditions as detailed in Q1. Ensure your base is not contaminated with hydroxides.
Q4: The purification of the final product is proving difficult. What are the recommended purification methods?
A4: Effective purification is key to obtaining high-purity this compound.
-
Distillation: Vacuum distillation is a common and effective method for purifying the product. The boiling point of Ethyl 2-oxocyclopentanecarboxylate (an isomer and common target of Dieckmann condensation) is reported to be 102-104°C at 11 mmHg.[4]
-
Column Chromatography: If distillation does not provide the desired purity, silica (B1680970) gel column chromatography can be employed. A mixture of ethyl acetate (B1210297) and hexanes is a common eluent system for compounds of this type. One reported method involves diluting the reaction mixture with methyl t-butyl ether (MTBE) and filtering it through a silica gel column.[5]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester.[6][7][8] In this case, diethyl adipate is treated with a strong base to yield the cyclic β-keto ester.[9][10]
Q2: Which base is optimal for the Dieckmann condensation of diethyl adipate?
A2: The choice of base can significantly impact the reaction yield. While sodium ethoxide is traditionally used, other bases have been shown to be more effective.[6][11] For instance, in a solvent-free reaction, potassium tert-butoxide gave a higher yield (82%) compared to sodium methoxide (B1231860) (61%).[12] Strong, non-nucleophilic bases like sodium hydride (NaH) and lithium diisopropylamide (LDA) are also commonly used, often in aprotic solvents to minimize side reactions.[6]
Q3: What is the role of the solvent in this reaction?
A3: The solvent plays a crucial role in the reaction's success. Anhydrous non-polar solvents like toluene (B28343) or benzene (B151609) are often used.[6] Polar aprotic solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) can enhance the stability of the enolate intermediate.[6] Interestingly, a solvent-free method has also been developed, presenting a greener and more economical option.[3]
Q4: Are there any alternative methods for synthesizing this compound?
A4: While the Dieckmann condensation is the most common, other synthetic routes exist. One alternative involves the Michael reaction. For instance, the reaction of ethyl 2-oxocyclopentanecarboxylate with methyl vinyl ketone (MVK) can lead to a related structure, demonstrating the utility of other C-C bond-forming reactions in synthesizing substituted cyclopentanones.
Data Presentation: Comparison of Reaction Conditions and Yields
| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethyl Adipate | Sodium Ethoxide | Toluene | 95 | 3 | Not explicitly stated, but optimized | [13] |
| Diethyl Adipate | Sodium Metal | Toluene | Reflux | Not stated | 74-81 | [3] |
| Diethyl Adipate | Potassium tert-butoxide | None (solvent-free) | Room Temperature | 1 | 82 | [3][12] |
| Diethyl Adipate | Sodium methoxide | None (solvent-free) | Room Temperature | Not stated | 61 | [12] |
| Diethyl Adipate | Sodium Hydride | Toluene | Reflux | 20 | 75 | [14] |
| Diethyl Adipate | Dimsyl ion | DMSO | Not stated | Not stated | Higher than toluene/Na | [15] |
Experimental Protocols
Protocol 1: Dieckmann Condensation using Sodium Hydride in Toluene
This protocol is adapted from a general procedure for Dieckmann condensations.[14]
-
Preparation: Under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 10.0 equivalents) to a solution of diethyl adipate (1.0 equivalent) in dry toluene.
-
Methanol (B129727) Addition: Carefully add dry methanol to the mixture. Note that a significant amount of hydrogen gas will evolve at this stage.
-
Initial Stirring: Stir the resulting mixture at room temperature for 30 minutes.
-
Reflux: Heat the reaction mixture to reflux and maintain for 20 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the mixture with dichloromethane (B109758) (DCM).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
-
Purification: Remove the solvent under reduced pressure. Purify the resulting residue by flash column chromatography to obtain the desired product.
Protocol 2: Solvent-Free Dieckmann Condensation using Potassium tert-Butoxide
This protocol is based on a green chemistry approach to the Dieckmann condensation.[3]
-
Mixing: In a mortar and pestle, mix diethyl adipate (50.4 mmol) and powdered potassium tert-butoxide (75.2 mmol) for 10 minutes at room temperature. The mixture will solidify.
-
Reaction Completion: Keep the solidified reaction mixture in a desiccator for 60 minutes to allow the reaction to complete and for the evaporation of the tert-butanol (B103910) byproduct.
-
Neutralization: Neutralize the reaction mixture by adding p-toluenesulfonic acid monohydrate (p-TsOH·H₂O).
-
Purification: Distill the mixture under reduced pressure to yield the final product.
Visualizations
Caption: Experimental workflow for the Dieckmann condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Page loading... [wap.guidechem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Dieckmann Condensation [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]
- 10. brainly.in [brainly.in]
- 11. grokipedia.com [grokipedia.com]
- 12. US20060079709A1 - Process for preparing cyclic ketones - Google Patents [patents.google.com]
- 13. globethesis.com [globethesis.com]
- 14. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 15. gchemglobal.com [gchemglobal.com]
Troubleshooting low conversion in the alkylation of beta-keto esters
This technical support center provides troubleshooting guidance for common issues encountered during the alkylation of β-keto esters, a cornerstone reaction in synthetic organic chemistry. The following information is intended for researchers, scientists, and drug development professionals to help diagnose and resolve challenges leading to low conversion rates in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My alkylation reaction of ethyl acetoacetate (B1235776) is showing very low conversion to the desired product. What are the most common causes?
Low conversion in the alkylation of β-keto esters like ethyl acetoacetate can stem from several factors. The most critical aspects to investigate are the choice and quality of the base, the reactivity of the alkylating agent, the reaction solvent, and the overall reaction conditions. A systematic approach to troubleshooting these parameters is often the most effective way to identify the root cause of the problem.
Q2: I'm using sodium ethoxide as a base. Could this be the issue?
The choice of base is crucial. For the alkylation of ethyl acetoacetate, sodium ethoxide is a standard and appropriate choice.[1] Using an alkoxide that matches the ester's alcohol component (ethoxide for an ethyl ester) is critical to prevent transesterification, a side reaction where the ester group is exchanged.[2][3]
However, issues can still arise:
-
Incomplete Deprotonation: The pKa of ethyl acetoacetate's α-hydrogen is around 11. While ethoxide is a suitable base, ensuring a sufficient molar equivalent (typically at least one full equivalent) is used is necessary for complete enolate formation.
-
Base Quality: The sodium ethoxide should be anhydrous. The presence of moisture can consume the base and hydrolyze the ester, leading to lower yields. It is often recommended to prepare fresh sodium ethoxide by dissolving sodium metal in absolute ethanol (B145695) under an inert atmosphere.[4][5]
Q3: My reaction mixture is heterogeneous and difficult to stir. Could this be affecting my yield?
Yes, poor stirring can significantly hinder the reaction.[1] The reaction between the enolate (often a salt) and the alkyl halide is a bimolecular (SN2) reaction, which depends on the collision of the reacting species.[6] If the mixture is not homogenous or well-agitated, the reaction rate will be slow, leading to incomplete conversion within the given reaction time. Consider using a suitable solvent that dissolves the reactants and intermediates, and ensure vigorous mechanical or magnetic stirring.
Q4: I am trying to use a secondary alkyl halide, and the reaction is not working well. Why?
The alkylation of β-keto ester enolates proceeds via an SN2 mechanism.[7] This type of reaction is sensitive to steric hindrance. Therefore, primary alkyl halides are the best substrates.[8] Secondary halides react much more slowly and may lead to competing elimination reactions (E2), reducing the yield of the desired alkylated product. Tertiary halides are generally unreactive and will primarily undergo elimination.[8][9]
Q5: Can I use an aryl halide like bromobenzene (B47551) for this reaction?
No, aryl halides such as bromobenzene are not suitable for this type of alkylation under standard SN2 conditions.[10] The carbon-halogen bond in aryl halides is much stronger, and the geometry of the aromatic ring prevents the backside attack required for an SN2 reaction.
Q6: I'm observing a significant amount of dialkylated product, which is reducing the yield of my desired mono-alkylated product. How can I prevent this?
The formation of a dialkylated product is a common side reaction, especially if the mono-alkylated product still possesses an acidic α-hydrogen.[6] To favor mono-alkylation:
-
Use a molar ratio of the β-keto ester to the alkylating agent of 1:1 or a slight excess of the β-keto ester.[1]
-
Add the alkylating agent slowly to the solution of the enolate to maintain a low concentration of the alkylating agent throughout the reaction.
-
Consider the reaction time; shorter reaction times may favor the mono-alkylated product.
Q7: What is the optimal temperature for this reaction?
The optimal temperature can vary depending on the specific reactants and solvent used. Often, the enolate is formed at room temperature or below. The alkylation step may require heating to proceed at a reasonable rate. For example, a common procedure involves heating the reaction mixture on a steam bath after the addition of the alkyl halide.[4] However, excessive heat can promote side reactions. It is advisable to monitor the reaction progress by techniques like Thin Layer Chromatography (TCM) to determine the optimal reaction time and temperature.
Data Presentation
The following table summarizes the key reaction parameters and their typical values for the successful alkylation of ethyl acetoacetate.
| Parameter | Recommended Condition | Rationale | Potential Issues if Deviated |
| β-Keto Ester | Ethyl Acetoacetate | Common starting material with acidic α-protons. | Steric hindrance in more complex esters can slow the reaction. |
| Base | Sodium Ethoxide (NaOEt) | Matching alkoxide prevents transesterification.[2][3] | Using other alkoxides (e.g., methoxide) can lead to a mixture of ester products. Hydroxide bases can cause saponification. |
| Solvent | Absolute Ethanol | Dissolves the sodium ethoxide and the β-keto ester. | Presence of water will consume the base and lead to hydrolysis.[4] |
| Alkylating Agent | Primary Alkyl Halide (e.g., n-butyl bromide) | SN2 reaction is most efficient with unhindered substrates.[8] | Secondary and tertiary halides give low yields due to slow reaction rates and competing elimination reactions.[8][9] |
| Molar Ratios | 1:1:1 (β-Keto Ester : Base : Alkylating Agent) | Stoichiometric amounts for mono-alkylation. | Excess alkylating agent can lead to dialkylation.[6] |
| Temperature | Varies; often heated (e.g., steam bath) | To ensure a reasonable reaction rate. | Excessive heat can promote side reactions. |
| Stirring | Vigorous and efficient | To ensure homogeneity and facilitate reactant interaction. | Poor mixing leads to low conversion.[1] |
Experimental Protocols
Alkylation of Ethyl Acetoacetate with n-Butyl Bromide
This protocol is adapted from a procedure in Organic Syntheses.[4]
Materials:
-
Absolute Ethanol: 2.5 L
-
Sodium metal: 115 g (5 gram-atoms)
-
Ethyl acetoacetate: 650 g (5 moles)
-
n-Butyl bromide: 753 g (5.5 moles)
Procedure:
-
Preparation of Sodium Ethoxide: In a 5-L round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, place 2.5 L of absolute ethanol. Gradually add 115 g of sodium metal in small pieces. The reaction is exothermic and will take several hours to complete. Ensure all the sodium has dissolved before proceeding.
-
Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add 650 g of ethyl acetoacetate.
-
Alkylation: To the stirred solution of the sodium salt of ethyl acetoacetate, add 753 g of n-butyl bromide through a dropping funnel over 30-60 minutes.
-
Reaction Completion: Heat the mixture on a steam bath for 2-3 hours until it is neutral or slightly alkaline to litmus.
-
Workup:
-
Filter the hot solution to remove the precipitated sodium bromide. Wash the salt with a small amount of absolute ethanol and add the washings to the filtrate.
-
Distill the ethanol from the filtrate using a steam bath.
-
Wash the residue with about 1 L of water to remove any remaining sodium bromide.
-
Separate the upper layer of the crude ethyl n-butylacetoacetate.
-
-
Purification: Purify the crude ester by distillation under reduced pressure. The fraction boiling at 112-117°C at 16 mm Hg is collected. The expected yield is 642–672 g (69–72%).
Visualizations
Troubleshooting Workflow
Caption: A flowchart for troubleshooting low conversion in β-keto ester alkylation.
Reaction Pathway
Caption: The general reaction mechanism for the alkylation of a β-keto ester.
References
- 1. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aklectures.com [aklectures.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sciencemadness Discussion Board - Acetoacetic Ester Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
Optimization of reaction conditions for Ethyl 3-oxocyclopentanecarboxylate synthesis
Technical Support Center: Synthesis of Ethyl 3-oxocyclopentanecarboxylate (B1258031)
Welcome to the technical support center for the synthesis of Ethyl 3-oxocyclopentanecarboxylate. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in achieving successful synthesis. The primary method discussed is the Dieckmann condensation, an intramolecular reaction of a diester to form a β-keto ester.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and effective method is the Dieckmann condensation of diethyl adipate (B1204190).[4] This is an intramolecular version of the Claisen condensation, where a diester reacts in the presence of a strong base to form a five-membered cyclic β-keto ester.[1][5][6]
Q2: Which base is most effective for the Dieckmann condensation?
A2: Strong alkoxide bases are typically used. Sodium ethoxide is a common choice, especially when using ethanol (B145695) as a solvent, to avoid transesterification.[4] Other strong bases like sodium hydride or sodium amide can also be effective, often yielding good results in aprotic solvents like toluene (B28343) or xylene.[7]
Q3: Why is an acidic workup necessary after the reaction?
A3: The initial product of the Dieckmann condensation is a cyclic β-keto ester, which is acidic at the α-carbon. The strong base used in the reaction deprotonates this position to form a stable enolate. An acidic workup is required to protonate this enolate and yield the final neutral β-keto ester product.[2][8]
Q4: Can this reaction be used to form rings of different sizes?
A4: Yes, the Dieckmann condensation is highly effective for forming stable five- and six-membered rings.[1][2] Diethyl adipate (a 1,6-diester) yields a five-membered ring, while diethyl pimelate (B1236862) (a 1,7-diester) would form a six-membered ring.[6]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) to observe the disappearance of the starting diester.[9] Gas chromatography (GC) is also an excellent method to quantify the conversion of the starting material into the product.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Inactive Base: The base (e.g., sodium ethoxide, sodium hydride) may have degraded due to moisture or improper storage. | Use freshly prepared sodium ethoxide or a new, unopened container of sodium hydride. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen, Argon). |
| 2. Wet Solvents/Reagents: Traces of water or alcohol (if using NaH) will quench the base. | Use anhydrous solvents. Diethyl adipate should be free of moisture. | |
| 3. Insufficient Reaction Time/Temperature: The reaction may not have reached completion. | Increase the reflux time. Monitor the reaction by TLC or GC until the starting material is consumed.[7] | |
| 4. Reverse Reaction: The equilibrium may favor the starting materials if the product is not deprotonated by the base.[3] | Ensure at least one full equivalent of base is used to drive the reaction forward by forming the product enolate. | |
| Formation of Byproducts | 1. Intermolecular Condensation: If the reaction concentration is too high, intermolecular Claisen condensation can compete with the desired intramolecular cyclization. | Perform the reaction under high-dilution conditions to favor the intramolecular pathway. |
| 2. Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids if significant water is present during the reaction or workup. | Use anhydrous conditions and perform the acidic quench at a low temperature (e.g., 0 °C). | |
| Difficult Product Isolation | 1. Emulsion during Extraction: Emulsions can form during the aqueous workup, leading to product loss. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
| 2. Thermal Decomposition: The product can decompose at very high temperatures during distillation.[10] | Purify the product using vacuum distillation to lower the boiling point. An oil bath temperature should be carefully controlled.[7][10] | |
| 3. Inefficient Purification: Distillation may not be sufficient to remove all impurities. | As an alternative to distillation, the crude product can be purified by column chromatography on silica (B1680970) gel.[10] |
Troubleshooting Workflow
Caption: A decision tree to diagnose and solve low yield issues.
Experimental Protocols & Data
Optimized Reaction Conditions
The following table summarizes yields obtained for the synthesis of cyclic β-keto esters from diesters using different bases and solvents, adapted from literature procedures.[7]
| Starting Material | Base (equiv.) | Solvent | Temperature | Time (h) | Product | Yield (%) | Purity (%) |
| Diethyl Adipate | Sodium Ethoxide (1.1) | Toluene | Reflux | 4 | Ethyl 2-oxocyclopentanecarboxylate | 82 | 98.0 |
| Diethyl Adipate | Sodium Hydride (1.2) | Toluene | Reflux | 5 | Ethyl 2-oxocyclopentanecarboxylate | 75 | 98.2 |
| Diethyl Adipate | Sodium Amide (1.1) | Xylene | Reflux | 4 | Ethyl 2-oxocyclopentanecarboxylate | 72 | 97.4 |
Note: The target molecule, this compound, is an isomer of the product listed. The conditions are directly applicable, as the Dieckmann condensation of diethyl adipate leads to the 2-oxo isomer. Synthesis of the 3-oxo isomer typically involves different starting materials.
Protocol: Dieckmann Condensation of Diethyl Adipate
This protocol details the synthesis of the related and commonly synthesized isomer, Ethyl 2-oxocyclopentanecarboxylate, which illustrates the core procedure.
Materials:
-
Diethyl adipate
-
Sodium ethoxide
-
Anhydrous toluene
-
30% Hydrochloric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stirrer under an inert atmosphere (e.g., nitrogen). Ensure all glassware is oven-dried.
-
Reaction Mixture: To the flask, add anhydrous toluene, followed by sodium ethoxide (1.1 equivalents). Stir the suspension.
-
Addition of Diester: Slowly add diethyl adipate (1.0 equivalent) to the flask.
-
Reflux: Heat the reaction mixture to reflux. The reaction is exothermic initially.
-
Monitoring: Monitor the reaction's progress by TLC or GC until the diethyl adipate is consumed (typically 4-6 hours).[7]
-
Cooling & Quenching: Once complete, cool the mixture to room temperature, then further cool in an ice bath to ~0-5 °C.
-
Neutralization: Slowly and carefully neutralize the reaction mixture by adding 30% hydrochloric acid until the pH is acidic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Washing: Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain the final product.[7]
Synthesis and Purification Workflow
Caption: Step-by-step workflow from reaction setup to final product.
References
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Page loading... [guidechem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
How to prevent byproduct formation in Ethyl 3-oxocyclopentanecarboxylate reactions
Technical Support Center: Ethyl 3-oxocyclopentanecarboxylate (B1258031) Reactions
Welcome to the technical support center for Ethyl 3-oxocyclopentanecarboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent byproduct formation and optimize their chemical reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis and subsequent alkylation of this compound.
Category 1: Synthesis via Dieckmann Condensation
The synthesis of this compound is typically achieved through an intramolecular Claisen condensation of diethyl adipate (B1204190), known as the Dieckmann condensation.[1][2][3][4]
Q1: My Dieckmann condensation of diethyl adipate is resulting in a very low yield. What are the common causes?
A1: Low yields in a Dieckmann condensation can stem from several factors:
-
Insufficient Base: The reaction requires a stoichiometric amount of base (e.g., sodium ethoxide). The final step, the deprotonation of the β-keto ester product, is what drives the reaction equilibrium to completion. Using only a catalytic amount of base will result in a poor yield.[1][3]
-
Incorrect Base/Solvent Combination: The alkoxide base used should match the alkoxy group of the ester to prevent transesterification byproducts.[5] For diethyl adipate, sodium ethoxide in ethanol (B145695) or an inert solvent like toluene (B28343) is appropriate.
-
Presence of Water: Alkoxide bases are highly reactive with water. Any moisture in the reagents or glassware will consume the base, halting the reaction. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Hydrolysis: Using hydroxide (B78521) bases (like NaOH or KOH) is not recommended as they can cause irreversible hydrolysis of the ester groups to carboxylates, which will not cyclize.[5]
Q2: I see an unexpected peak in my NMR that suggests a different ester group is present. What could be the cause?
A2: This is a classic sign of transesterification. It occurs when the alkoxide base does not match the ester. For example, using sodium methoxide (B1231860) with diethyl adipate can lead to the formation of methyl esters alongside your desired ethyl ester product.[5] Always use a base with the same alkyl group as your ester (e.g., sodium ethoxide for ethyl esters).
dot
Caption: Troubleshooting workflow for low yield in Dieckmann condensation.
Category 2: Alkylation of this compound
Once synthesized, the active methylene (B1212753) group (the carbon between the ketone and the ester) is acidic and can be deprotonated to form an enolate, which can then be alkylated.
Q3: My alkylation reaction is giving me two main products. How do I favor the desired C-alkylation over the O-alkylation byproduct?
A3: The enolate intermediate is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom.[6][7] The formation of the C-alkylated product (desired) versus the O-alkylated product (byproduct) is a common challenge.[8] Several factors influence this selectivity. To favor C-alkylation, consider the following:
-
Solvent: Use polar, protic solvents or weakly polar solvents like THF. Polar aprotic solvents (e.g., DMF, DMSO) can solvate the cation, leaving a "naked" and highly reactive oxygen anion, which favors O-alkylation.[6]
-
Counter-ion: Smaller, more coordinating cations like Li⁺ chelate with the oxygen atoms, sterically hindering O-alkylation and thus promoting C-alkylation. Larger cations like K⁺ favor O-alkylation.[6]
-
Alkylating Agent: "Softer" electrophiles, such as alkyl iodides and bromides, tend to react at the "softer" carbon center, leading to C-alkylation. "Harder" electrophiles, like alkyl chlorides or triflates, prefer to react at the "harder" oxygen center, resulting in more O-alkylation.[8]
Q4: I'm trying to add a single alkyl group, but I'm getting a significant amount of di-alkylated product. How can I improve mono-alkylation selectivity?
A4: Formation of di-alkylated byproducts occurs when the mono-alkylated product is deprotonated and reacts with a second equivalent of the alkylating agent. To prevent this:
-
Use a Bulky Base: Strong, non-nucleophilic, and sterically hindered bases like Lithium Diisopropylamide (LDA) are effective at deprotonating the starting material but are less likely to deprotonate the more sterically hindered mono-alkylated product.[6]
-
Control Stoichiometry: Use of a slight excess of the β-keto ester relative to the base and alkylating agent can help minimize di-alkylation.
-
Low Temperatures: Running the deprotonation and alkylation at low temperatures (e.g., -78 °C) can help control the reaction rate and improve selectivity.
Q5: My reaction is not proceeding at all, and I'm recovering my starting material. What could be wrong?
A5: This issue often points to a problem with enolate formation:
-
Base Strength: The base must be strong enough to deprotonate the active methylene group. The pKa of a β-keto ester is around 11. While alkoxides are sufficient, stronger bases like sodium hydride (NaH) or LDA are often more effective and lead to cleaner reactions.[6][9]
-
Reaction Conditions: Ensure the reaction is performed under anhydrous and inert (e.g., nitrogen or argon) conditions, as the strong bases used are highly reactive with water and oxygen.
dot
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. Illustrated Glossary of Organic Chemistry - Dieckmann condensation [chem.ucla.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Claisen Condensation [organic-chemistry.org]
Challenges in the purification of Ethyl 3-oxocyclopentanecarboxylate
Welcome to the technical support center for Ethyl 3-oxocyclopentanecarboxylate (B1258031). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product has a low yield after vacuum distillation. What are the potential causes?
A1: Low yield after distillation is a common issue and can be attributed to several factors:
-
Thermal Decomposition: Ethyl 3-oxocyclopentanecarboxylate is susceptible to decomposition at high temperatures. Oil bath temperatures exceeding 190°C can lead to degradation of the product.[1] It is crucial to maintain the recommended distillation temperature and pressure.
-
Incomplete Transfer: Due to its viscosity, the product can adhere to the distillation flask. Using a heat gun carefully on the flask neck at the end of the distillation can help transfer the remaining distillate to the receiver.[1]
-
Delayed Boiling (Bumping): The compound may boil unevenly, leading to loss of material. Vigorous stirring with a magnetic stir bar during distillation is advisable to prevent this.[1]
-
Side Reactions During Synthesis: If the preceding synthesis step (e.g., Dieckmann condensation) was incomplete or generated significant byproducts, the amount of desired product in the crude mixture will be lower, leading to a poor final yield.
Q2: My purified product shows an unexpected peak in the NMR spectrum, suggesting an impurity. What could it be?
A2: The presence of impurities can often be traced back to the synthesis and workup conditions. Common impurities include:
-
3-Oxocyclopentanecarboxylic acid: This can result from the hydrolysis of the ethyl ester group during aqueous workup steps.[2] Ensure the workup is performed efficiently and the organic phase is thoroughly dried before distillation.
-
Starting Diester: Incomplete Dieckmann condensation can leave unreacted starting material (e.g., diethyl adipate) in the crude product.
-
Cyclopentanone: Decarboxylation of the β-keto ester can occur, particularly if the compound is exposed to acidic conditions or excessive heat.[1][3][4]
-
Solvent Residue: Toluene or other solvents used in the synthesis may remain if not completely removed under reduced pressure before final purification.[5]
Q3: How can I effectively remove the acidic impurity, 3-Oxocyclopentanecarboxylic acid?
A3: To remove acidic impurities, a mild basic wash during the workup is effective. After the main reaction, the crude mixture (dissolved in an organic solvent like chloroform (B151607) or ethyl acetate) can be washed with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[2] The bicarbonate will react with the acidic impurity, converting it to its sodium salt, which is soluble in the aqueous layer and can be separated. Be sure to follow this with a water wash to remove any remaining bicarbonate.
Q4: Is column chromatography a suitable alternative to distillation for purification?
A4: Yes, column chromatography is a viable and often preferred method for purifying this compound, especially for smaller scale preparations or when high purity is critical. Filtration through a short column of silica (B1680970) gel can effectively remove non-volatile impurities and baseline materials.[1] For more rigorous purification, standard flash column chromatography can be employed. This method avoids the risk of thermal decomposition associated with distillation.[6]
Data Presentation
Table 1: Physical and Distillation Properties of Oxocyclopentane Carboxylates
| Property | This compound | Ethyl 2-oxocyclopentanecarboxylate | Reference |
| Molecular Formula | C₈H₁₂O₃ | C₈H₁₂O₃ | [5][7] |
| Molecular Weight | 156.18 g/mol | 156.18 g/mol | [5][8] |
| Boiling Point | 228.2 ± 33.0 °C @ 760 mmHg | 102-104 °C @ 11 mmHg | [5][7] |
| Density | 1.1 ± 0.1 g/cm³ | 1.054 g/mL @ 25°C | [5][7] |
Note: Distillation under high vacuum is recommended to avoid decomposition.
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is adapted from a standard procedure for purifying similar β-keto esters.[1]
-
Setup: Assemble a vacuum distillation apparatus using a round-bottom flask of appropriate size for the volume of crude product. Ensure all glass joints are properly sealed. Use a magnetic stirrer and a suitable oil bath for heating.
-
Solvent Removal: Before distillation, ensure any volatile solvents from the workup have been thoroughly removed from the crude product under reduced pressure.
-
Distillation:
-
Add a magnetic stir bar to the distillation flask containing the crude oil.
-
Begin vigorous stirring and apply a high vacuum (e.g., 1-5 mmHg).
-
Gradually heat the oil bath. The product will begin to distill as the pot temperature approaches its boiling point at the applied pressure (e.g., an oil bath temperature of 160-170°C for a boiling point of ~130°C at 1 mmHg).[1]
-
Caution: Do not exceed an oil bath temperature of 190°C to prevent product decomposition.[1]
-
-
Collection: Collect the clear, colorless distillate in a pre-weighed receiving flask. To maximize recovery, you may need to gently warm the condenser and neck of the distillation head with a heat gun to ensure all the product is collected.[1]
-
Analysis: Confirm the purity of the collected fraction using methods such as GC, ¹H NMR, or ¹³C NMR.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture with a low percentage of ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane). The ideal solvent system should be determined beforehand using thin-layer chromatography (TLC).
-
Fraction Collection: Collect fractions as they elute from the column.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. ethyl 3-oxocyclopentane-1-carboxylate | 5400-79-3 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Page loading... [wap.guidechem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. This compound | CAS#:5400-79-3 | Chemsrc [chemsrc.com]
- 8. chemscene.com [chemscene.com]
Monitoring the progress of Ethyl 3-oxocyclopentanecarboxylate reactions by TLC or GC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions involving Ethyl 3-oxocyclopentanecarboxylate (B1258031) using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: Which technique, TLC or GC, is better for monitoring my reaction?
A1: Both TLC and GC are powerful techniques for reaction monitoring, and the choice depends on your specific needs.
-
TLC is a rapid, simple, and inexpensive method ideal for quick qualitative checks of reaction progress. It's excellent for visualizing the disappearance of starting materials and the appearance of products in real-time.
-
GC is a quantitative method that provides higher resolution and sensitivity. It is ideal for determining the precise ratio of reactants to products, identifying byproducts, and assessing purity. GC is particularly useful when starting materials and products have very similar polarities, making them difficult to resolve by TLC.
Q2: How do I choose an appropriate solvent system for TLC analysis of my Ethyl 3-oxocyclopentanecarboxylate reaction?
A2: A good starting point for developing a TLC solvent system is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate). The goal is to achieve a retention factor (Rf) of 0.2-0.4 for the starting material. Since this compound is more polar than its common starting material for a Dieckmann condensation (e.g., diethyl adipate), the product will have a lower Rf value. You can adjust the solvent polarity by changing the ratio of the solvents. Increasing the proportion of the more polar solvent will increase the Rf values of your compounds.
Q3: My spots are streaking on the TLC plate. What could be the cause?
A3: Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: Applying too much sample to the plate is a common cause. Try diluting your sample before spotting it.[1][2][3]
-
Highly Polar Compounds: Very polar compounds can interact strongly with the silica (B1680970) gel, leading to streaking. Adding a small amount of a polar solvent like methanol (B129727) or a few drops of acetic acid or triethylamine (B128534) to your eluent can help mitigate this.[1][2]
-
Incomplete Drying of the Spotting Solvent: Ensure the solvent used to dissolve your sample has completely evaporated before developing the plate.
-
Compound Decomposition: Your compound may be unstable on the silica gel.
Q4: I don't see any spots on my TLC plate after development. What should I do?
A4: There are a few possibilities if no spots are visible:
-
Compound is not UV-active: If you are using a UV lamp for visualization, your compounds may not be UV-active. Try using a chemical stain for visualization.
-
Sample is too dilute: The concentration of your sample may be too low to be detected. Try spotting the same location multiple times, allowing the solvent to dry between applications, to concentrate the sample.[2][3]
-
Compound is volatile: Your compound may have evaporated from the TLC plate during development.
-
Incorrect solvent level: Ensure the solvent level in the developing chamber is below the baseline where you spotted your samples.[3]
Q5: What type of GC column is suitable for analyzing this compound?
A5: A mid-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5, HP-5), is a good starting point for the analysis of this compound and its precursors. These columns offer good resolution for a wide range of compounds with varying polarities.
Q6: My GC peaks are tailing. What are the common causes?
A6: Peak tailing in GC can be caused by:
-
Active sites in the injector or column: This can be due to contamination or degradation. Cleaning the injector liner and trimming the first few centimeters of the column can help.
-
Column degradation: Over time, the stationary phase of the column can degrade.
-
Improper column installation: Ensure the column is installed correctly in the injector and detector.
-
Sample overload: Injecting too much sample can lead to peak tailing.
Troubleshooting Guides
TLC Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaked or elongated | Sample is overloaded.[1][2][3] | Dilute the sample before spotting. |
| Compound is highly polar and interacting strongly with the silica.[1][2] | Add a small amount of a more polar solvent (e.g., methanol) or an acid/base modifier (e.g., acetic acid/triethylamine) to the eluent. | |
| The spotting solvent has not fully evaporated. | Ensure the spot is completely dry before developing the plate. | |
| Spots are not moving from the baseline (Low Rf) | The eluent is not polar enough.[2] | Increase the proportion of the polar solvent in your eluent system. |
| The compound is very polar. | Consider using a more polar stationary phase (e.g., alumina) or reverse-phase TLC. | |
| Spots are running at the solvent front (High Rf) | The eluent is too polar.[2] | Decrease the proportion of the polar solvent in your eluent system. |
| Spots are faint or not visible | The sample concentration is too low.[2][3] | Spot the same location multiple times, allowing the solvent to dry between applications. |
| The compound is not UV-active. | Use a chemical stain for visualization. | |
| The compound is volatile and has evaporated. | This may indicate TLC is not the best method for this compound. | |
| Irregular spot shapes (e.g., crescent-shaped) | The TLC plate was damaged during spotting. | Be gentle when spotting the plate to avoid scratching the silica layer. |
GC Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Peak Tailing | Active sites in the inlet liner or column.[4] | Clean or replace the inlet liner. Trim the first few centimeters of the column. |
| Column contamination. | Bake out the column at a high temperature (within its limit). | |
| Sample overload. | Dilute the sample or use a split injection. | |
| Ghost Peaks (peaks in a blank run) | Contamination from a previous injection (carryover). | Increase the run time or bakeout time between injections. Clean the injector. |
| Septum bleed. | Use a high-quality, low-bleed septum and do not overtighten the septum nut. | |
| Broad Peaks | Low carrier gas flow rate. | Check and adjust the carrier gas flow rate. |
| Cold spots in the GC system. | Ensure the injector and detector temperatures are appropriate for the analytes. | |
| Column degradation. | Replace the GC column. | |
| No Peaks | Syringe issue. | Check that the syringe is drawing and injecting the sample correctly. |
| Leak in the system. | Perform a leak check of the GC system. | |
| Incorrect instrument parameters. | Verify the injector temperature, oven program, and detector settings. |
Data Presentation
The following table provides illustrative quantitative data for monitoring a Dieckmann condensation reaction to form this compound from diethyl adipate (B1204190). Please note that these are typical values and may vary depending on the specific experimental conditions.
| Compound | Technique | Parameter | Typical Value | Notes |
| Diethyl adipate (Starting Material) | TLC | Rf | ~0.6 - 0.7 | Eluent: 20% Ethyl Acetate (B1210297) in Hexanes on silica gel. Less polar than the product. |
| This compound (Product) | TLC | Rf | ~0.3 - 0.4 | Eluent: 20% Ethyl Acetate in Hexanes on silica gel. More polar due to the ketone group. |
| Diethyl adipate (Starting Material) | GC | Retention Time | ~8 - 10 min | Column: 30m x 0.25mm ID, 0.25µm film thickness (e.g., HP-5). Temperature Program: 100°C (1 min), then ramp to 250°C at 15°C/min. |
| This compound (Product) | GC | Retention Time | ~10 - 12 min | Column: 30m x 0.25mm ID, 0.25µm film thickness (e.g., HP-5). Temperature Program: 100°C (1 min), then ramp to 250°C at 15°C/min. The product is slightly more polar and may have a longer retention time. |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by TLC
-
Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a straight line across the plate, about 1 cm from the bottom. This is your baseline. Mark spots for your starting material (SM), co-spot (C), and reaction mixture (RM).
-
Sample Preparation:
-
Starting Material (SM): Dissolve a small amount of your starting material (e.g., diethyl adipate) in a volatile solvent (e.g., ethyl acetate).
-
Reaction Mixture (RM): Take a small aliquot of your reaction mixture and dilute it with a volatile solvent.
-
-
Spotting: Using a capillary tube, spot a small amount of the prepared SM solution onto the 'SM' mark on the baseline. On the 'C' mark, first spot the SM solution, let it dry, and then spot the RM solution on top of it. On the 'RM' mark, spot only the RM solution. Keep the spots as small as possible.
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen eluent (e.g., 20% ethyl acetate in hexanes). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots. Common methods include:
-
UV Light: View the plate under a UV lamp (254 nm). Many organic compounds will appear as dark spots. Circle the spots with a pencil.
-
Staining: If compounds are not UV-active, use a chemical stain. A common stain for ketones and esters is potassium permanganate (B83412) solution or a vanillin (B372448) stain. Dip the plate in the stain and gently heat it with a heat gun until spots appear.
-
Protocol 2: Monitoring Reaction Progress by GC
-
Sample Preparation: Take a small aliquot (e.g., 0.1 mL) from the reaction mixture. Quench the reaction if necessary (e.g., by adding a small amount of acid if the reaction is basic). Dilute the sample with a suitable solvent (e.g., ethyl acetate) to a concentration appropriate for your GC system.
-
Instrument Setup:
-
Column: Install a suitable capillary column (e.g., 30m x 0.25mm ID, 0.25µm film thickness, 5% phenyl-methylpolysiloxane).
-
Injector: Set the injector temperature (e.g., 250°C) and mode (e.g., split or splitless).
-
Oven Program: Set the initial oven temperature, temperature ramp, and final temperature (e.g., initial 100°C for 1 min, ramp at 15°C/min to 250°C, hold for 5 min).
-
Detector: Set the detector temperature (e.g., 280°C for a Flame Ionization Detector - FID).
-
Carrier Gas: Set the flow rate of the carrier gas (e.g., helium or hydrogen).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis: Analyze the resulting chromatogram. Identify the peaks corresponding to the starting material and the product based on their retention times (which can be determined by injecting pure standards). The area under each peak is proportional to the concentration of the compound, allowing for quantitative analysis of the reaction progress.
Visualizations
Caption: Workflow for monitoring this compound reactions.
Caption: Logical approach to troubleshooting analytical issues.
References
Technical Support Center: Scaling Up the Synthesis of Ethyl 3-oxocyclopentanecarboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of Ethyl 3-oxocyclopentanecarboxylate (B1258031). The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing Ethyl 3-oxocyclopentanecarboxylate?
A1: The most prevalent and scalable method is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester.[1][2][3] This reaction is particularly well-suited for forming five and six-membered rings.[1][4][5] For this compound, the starting material would be a diethyl ester of a 1,6-dicarboxylic acid, such as diethyl 3-ethoxycarbonyladipate, which upon cyclization, hydrolysis, and decarboxylation would yield the target molecule. A more direct precursor, if available, would simplify the process.
Q2: What are the key reaction parameters to consider when scaling up the Dieckmann condensation?
A2: When scaling up, critical parameters to control are:
-
Choice of Base and Solvent: Strong, non-nucleophilic bases are preferred to minimize side reactions.[1] Sodium ethoxide in an inert solvent like toluene (B28343) is a classic choice.[2][3] The use of dimsyl ion in DMSO has been reported to potentially increase yields.[6]
-
Temperature Control: The reaction can be exothermic. Proper heat management is crucial to prevent runaway reactions and the formation of byproducts.
-
Reagent Addition: Slow and controlled addition of the base to the diester solution is recommended to maintain a steady reaction rate and temperature.
-
Moisture Control: The reagents are often moisture-sensitive, requiring anhydrous conditions, which can be more challenging to maintain at a larger scale.
-
Agitation: Efficient mixing is vital to ensure homogeneity, especially in large reactors, to avoid localized "hot spots" and improve reaction kinetics.
Q3: What are some alternative synthesis routes for this compound for industrial production?
A3: While the Dieckmann condensation is a primary route, other strategies for synthesizing β-keto esters that could be adapted for this specific molecule include:
-
Acylation of Ketone Enolates: This involves the reaction of a pre-formed cyclopentanone (B42830) enolate with an acylating agent like ethyl chloroformate.[7]
-
Carboxylation of Ketones: The reaction of a cyclopentanone derivative with a source of carbon dioxide or carbon monoxide in the presence of a suitable catalyst.[7]
-
Homologation of Ketones: Using reagents like ethyl diazoacetate to add a two-carbon unit to a precursor ketone.
The feasibility of these alternatives at scale would depend on factors like raw material cost, reaction efficiency, and ease of purification.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using techniques like GC or TLC. If the reaction stalls, consider increasing the reaction time or temperature cautiously. Ensure the base is of high quality and sufficient molar excess is used. |
| Reverse Dieckmann Reaction | The Dieckmann condensation is reversible, especially if the product's α-proton is not enolizable.[3] Ensure a strong enough base is used to deprotonate the resulting β-keto ester, driving the equilibrium towards the product.[8] |
| Side Reactions (e.g., intermolecular condensation, polymerization) | Use high-dilution conditions, especially for larger ring formations, although this is less of a concern for 5-membered rings.[1] Ensure efficient stirring to maintain homogeneity. |
| Sub-optimal Base/Solvent System | Experiment with different base and solvent combinations. For instance, using dimsyl ion in DMSO might offer higher yields compared to sodium ethoxide in toluene.[6] |
Issue 2: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Formation of Emulsions during Workup | On a large scale, phase separation can be slow. Use appropriately sized separatory funnels or consider centrifugation if emulsions are persistent. |
| Presence of Closely-Boiling Impurities | Optimize distillation conditions. Use a fractionating column and perform the distillation under reduced pressure to lower the boiling point and improve separation. |
| Residual Base or Salts | Ensure thorough washing of the organic layer during the workup to remove all water-soluble impurities. A brine wash can help break emulsions and remove residual water. |
| Thermal Decomposition of the Product | Avoid excessive temperatures during distillation. High vacuum distillation is recommended. |
Issue 3: Inconsistent Results at Larger Scales
| Possible Cause | Troubleshooting Step |
| Poor Heat Transfer | Use a jacketed reactor with a temperature control unit. For highly exothermic reactions, consider a semi-batch process where one reagent is added slowly to control the rate of heat generation. |
| Inefficient Mixing | Select an appropriate impeller and agitation speed for the reactor size and viscosity of the reaction mixture. Baffles within the reactor can also improve mixing. |
| Challenges in Maintaining Anhydrous Conditions | Flame-dry all glassware and use dry solvents. On a larger scale, consider using a closed system under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Table 1: Comparison of Reaction Conditions for Dieckmann Condensation of Diethyl Adipate (B1204190) (an analogous reaction)
| Base | Solvent | Temperature | Reaction Time | Yield of Ethyl 2-oxocyclopentanecarboxylate | Reference |
| Sodium Ethoxide | Toluene | Reflux | 5 hours | 74-81% | [9] |
| Sodium Metal | Toluene | 100-115 °C | 5 hours | 74-81% | [9] |
| Dimsyl Ion | DMSO | Not Specified | Not Specified | >95% | [6] |
| Various Bases | Solvent-free | Not Specified | Not Specified | Efficient | [10] |
Note: The data above is for the synthesis of Ethyl 2-oxocyclopentanecarboxylate from diethyl adipate, a closely related and well-documented Dieckmann condensation. These conditions can serve as a starting point for optimizing the synthesis of this compound.
Experimental Protocols
Protocol: Synthesis of Ethyl 2-oxocyclopentanecarboxylate via Dieckmann Condensation of Diethyl Adipate (Model for this compound Synthesis)
This protocol is adapted from established procedures for the synthesis of a similar compound and should be optimized for the specific synthesis of this compound.
Materials:
-
Diethyl adipate
-
Sodium ethoxide
-
Anhydrous toluene
-
30% Hydrochloric acid
-
Diethyl ether (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous toluene.
-
Base Addition: Add sodium ethoxide (1.05 equivalents) to the toluene.
-
Substrate Addition: Slowly add diethyl adipate (1.0 equivalent) to the stirred suspension of sodium ethoxide in toluene.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC or GC. During the reaction, ethanol (B145695) is generated and may be removed by distillation to drive the reaction to completion.
-
Quenching: After the reaction is complete, cool the mixture to approximately 30°C. Carefully and slowly neutralize the reaction mixture with 30% hydrochloric acid until the pH is acidic.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine all organic layers and wash with water, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain Ethyl 2-oxocyclopentanecarboxylate.
Mandatory Visualization
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 5. fiveable.me [fiveable.me]
- 6. gchemglobal.com [gchemglobal.com]
- 7. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. guidechem.com [guidechem.com]
- 10. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Anhydrous reaction condition setup for synthesizing Ethyl 3-oxocyclopentanecarboxylate
Technical Support Center: Anhydrous Synthesis of Ethyl 3-oxocyclopentanecarboxylate (B1258031)
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the synthesis of Ethyl 3-oxocyclopentanecarboxylate via the Dieckmann condensation. The focus is on establishing and maintaining the critical anhydrous conditions required for a successful reaction.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions absolutely critical for the Dieckmann condensation?
A1: The Dieckmann condensation is a base-catalyzed intramolecular reaction.[1] The strong bases used, such as sodium ethoxide or sodium hydride, react readily with water.[2] If moisture is present in the reaction vessel, solvents, or reagents, it will consume the base, rendering it ineffective for deprotonating the diester starting material (diethyl adipate).[2] This initial deprotonation is the essential first step to forming the nucleophilic enolate required for cyclization.[3][4] Failure to maintain anhydrous conditions is a primary cause of low or no product yield.
Q2: My reaction yield is very low. What are the most likely causes?
A2: Low yields in a Dieckmann condensation typically stem from a few key areas:
-
Moisture Contamination: As detailed above, water will quench the reaction. Ensure all glassware is flame-dried or oven-dried, solvents are properly distilled and dried, and the reaction is run under a dry, inert atmosphere (e.g., nitrogen or argon).[2][4][5]
-
Inactive Base: The base may have degraded due to improper storage and exposure to air and moisture. Use a fresh bottle of sodium ethoxide or a fresh dispersion of sodium hydride in mineral oil.
-
Insufficient Reaction Time or Temperature: The reaction often requires heating under reflux for an extended period to go to completion.[4] Ensure you are heating for the recommended time at the appropriate temperature for your chosen solvent.
-
Product Loss During Workup: The product, a β-ketoester, can potentially be lost during the workup phase. It might be partially soluble in the aqueous layer or decompose if the acidic or basic conditions during extraction are too harsh.[6]
Q3: The reaction doesn't appear to be starting or is proceeding very slowly. What should I check first?
A3: If the reaction is sluggish, first re-verify your anhydrous setup. Check for any leaks in your inert gas lines and ensure drying tubes are functional.[5] The second most common issue is the quality of the base. If using sodium hydride, ensure the mineral oil has been washed away with a dry solvent (like hexane) if the procedure calls for it, and that the NaH is a fine, active powder. For sodium ethoxide, ensure it has not clumped or discolored, which indicates degradation.
Q4: What is the purpose of the final acidic workup step?
A4: The mechanism of the Dieckmann condensation involves the formation of a cyclic β-ketoester.[4] The α-proton located between the two carbonyl groups of this product is acidic and is readily deprotonated by the alkoxide base present in the reaction mixture.[3] This final deprotonation step forms a stable enolate and is crucial for driving the reaction equilibrium towards the product.[3] The acidic workup (e.g., with dilute HCl or saturated aq. NH4Cl) is necessary to neutralize the reaction mixture and protonate this enolate to yield the final, neutral β-ketoester product.[4][7]
Q5: Which base and solvent combination is most effective?
A5: Several systems are effective. Sodium ethoxide in an alcohol solvent like ethanol (B145695) is a classic choice.[1][8] However, using a non-protic solvent can be advantageous. A common and high-yielding method involves using sodium hydride (NaH) in a dry, non-polar aprotic solvent like toluene (B28343) or THF.[4][8] This system avoids potential side reactions with an alcohol solvent. The choice often depends on available reagents and the specific scale of the reaction.
Troubleshooting Guide
This section provides a logical workflow for diagnosing and solving common issues encountered during the synthesis.
Caption: Troubleshooting flowchart for low-yield Dieckmann condensation.
Quantitative Data Summary
The yield of this compound is highly dependent on the choice of base and reaction conditions. Below is a summary of reported data.
| Base | Solvent | Temperature | Reaction Time | Yield (%) |
| Sodium Hydride (NaH) | Toluene | Reflux | 20 hours | 75%[4] |
| Sodium Ethoxide (NaOEt) | Toluene | Reflux | Not Specified | 82%[9] |
| Sodium Amide (NaNH2) | Xylene | Reflux | Not Specified | 75%[9] |
Detailed Experimental Protocol
This protocol is adapted from a literature procedure using sodium hydride in toluene.[4]
Materials and Reagents:
-
Diethyl adipate (B1204190)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous toluene
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Argon or Nitrogen gas (high purity)
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the synthesis of this compound.
Procedure:
-
Preparation: All glassware (a round-bottom flask equipped with a magnetic stir bar and a reflux condenser) must be thoroughly dried in an oven at >120°C for several hours and assembled while hot. The system is then allowed to cool to room temperature under a positive pressure of dry argon or nitrogen, with the gas outlet connected to an oil bubbler.
-
Reaction Setup: To a solution of diethyl adipate (1.0 eq) in anhydrous toluene, add sodium hydride (60% dispersion in oil, ~2.5 eq) portion-wise at room temperature under an inert atmosphere.[4] (Note: Some procedures wash the NaH with dry hexane prior to use to remove the mineral oil).
-
Reaction: The resulting mixture is stirred at room temperature for 30 minutes and then heated to reflux. The reaction is maintained at reflux for approximately 20 hours, with progress monitored by Thin Layer Chromatography (TLC).[4]
-
Workup: After 20 hours, the reaction mixture is cooled to room temperature in an ice bath. The reaction is then carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride (NH4Cl) solution until gas evolution ceases.
-
Extraction and Isolation: The quenched mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with dichloromethane (DCM). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.[4]
-
Purification: The crude residue is purified by flash column chromatography on silica (B1680970) gel or by vacuum distillation to afford the pure this compound.[4][9]
References
- 1. Dieckmann Condensation [organic-chemistry.org]
- 2. tutorchase.com [tutorchase.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 5. Sciencemadness Discussion Board - Anhydrous Conditions - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. How To [chem.rochester.edu]
- 7. jk-sci.com [jk-sci.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. guidechem.com [guidechem.com]
How to remove unreacted starting materials from Ethyl 3-oxocyclopentanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials from Ethyl 3-oxocyclopentanecarboxylate (B1258031).
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I might find in my crude Ethyl 3-oxocyclopentanecarboxylate?
A1: The most common unreacted starting materials depend on your synthetic route.
-
Dieckmann Condensation Route: If you synthesized this compound via a Dieckmann condensation, the primary unreacted starting material will be diethyl adipate .
-
Esterification Route: If you used an esterification reaction, you might have residual 3-oxocyclopentanecarboxylic acid and ethanol .
Q2: What are the recommended methods for purifying crude this compound?
A2: The primary methods for purification are:
-
Fractional Distillation under Reduced Pressure: This is a highly effective method for separating this compound from less volatile impurities like diethyl adipate.
-
Flash Column Chromatography: This technique is useful for removing a broader range of impurities, including those with similar boiling points to the product.
-
Acid-Base Extraction: This is particularly effective for removing acidic starting materials like 3-oxocyclopentanecarboxylic acid.
Q3: How can I assess the purity of my this compound after purification?
A3: Purity can be assessed using standard analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the presence and relative abundance of volatile impurities. A purity of over 97% is often achievable.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities by comparing the spectra to a reference.
-
High-Performance Liquid Chromatography (HPLC): Can be used to quantify the purity of the product.
Troubleshooting Guides
Fractional Distillation
Problem: Poor separation between this compound and diethyl adipate.
| Potential Cause | Troubleshooting Step |
| Insufficient column efficiency. | Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).[2][3] |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibria to be established on each theoretical plate of the column.[2] |
| Fluctuating vacuum. | Ensure all joints are properly sealed and the vacuum pump is operating consistently. Use a vacuum regulator for better control. |
| Improper thermometer placement. | The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[4] |
Problem: The product is decomposing during distillation.
| Potential Cause | Troubleshooting Step |
| Heating mantle temperature is too high. | Use a heating mantle with a controller to maintain a steady and appropriate temperature. The pot temperature should ideally be no more than 20-30 °C higher than the boiling point of the liquid at the applied pressure. |
| Prolonged heating time. | Once the desired fraction has been collected, do not continue to heat the distillation pot, especially if it contains high-boiling impurities. |
Flash Column Chromatography
Problem: The product is not separating from a non-polar impurity (e.g., diethyl adipate).
| Potential Cause | Troubleshooting Step |
| Incorrect solvent system. | This compound is a relatively polar compound. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. A good starting point is a solvent system that gives your product an Rf of ~0.3 on a TLC plate. |
| Column overloading. | Use an appropriate amount of silica (B1680970) gel for the amount of crude product being purified (typically a 50:1 to 100:1 ratio of silica gel to crude material by weight). |
Problem: The product is eluting with the solvent front.
| Potential Cause | Troubleshooting Step |
| Solvent system is too polar. | Decrease the polarity of the eluent. Start with a less polar solvent mixture and gradually increase the polarity. |
Acid-Base Extraction
Problem: Residual acidic starting material (3-oxocyclopentanecarboxylic acid) remains after the work-up.
| Potential Cause | Troubleshooting Step |
| Incomplete extraction. | Perform multiple extractions with a saturated aqueous sodium bicarbonate solution. Three to four extractions are typically sufficient.[5] |
| Insufficient mixing. | Ensure vigorous shaking of the separatory funnel to maximize the surface area between the organic and aqueous phases.[6] |
| Incorrect pH of the aqueous layer. | Check the pH of the aqueous layer after extraction to ensure it is basic, confirming that the acidic impurity has been neutralized and extracted. |
Data Presentation
Table 1: Physical Properties of this compound and Common Starting Materials
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 156.18 | 120 °C at 14 Torr |
| Diethyl adipate | 202.25 | 245 °C at 760 Torr |
| 3-Oxocyclopentanecarboxylic acid | 128.13 | 150 °C at 1.5 mmHg |
| Ethanol | 46.07 | 78.37 °C at 760 Torr |
Note: Boiling points at reduced pressure are significantly lower than at atmospheric pressure.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation under Reduced Pressure
This protocol is designed for the removal of less volatile impurities like diethyl adipate.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a fractionating column appropriate for the scale of your distillation. Ensure all glassware is dry and joints are properly greased and sealed.
-
Charging the Flask: Add the crude this compound to the distilling flask along with a magnetic stir bar or boiling chips.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently with a heating mantle.
-
Collecting Fractions:
-
Collect any low-boiling impurities (e.g., residual solvent or ethanol) as the first fraction.
-
As the temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the product fraction.
-
Monitor the temperature closely. A sharp drop in temperature after the main fraction has distilled indicates that the product has been collected.
-
-
Shutdown: Remove the heat source and allow the system to cool completely before slowly releasing the vacuum.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for removing a wider range of impurities.
-
Select Solvent System: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A mixture of hexanes and ethyl acetate (B1210297) is a good starting point. Aim for an Rf value of approximately 0.2-0.3 for the product.
-
Pack the Column:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to settle into a packed bed.
-
Add another layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Carefully add the eluent to the column and apply gentle pressure (e.g., with a hand pump or compressed air).
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Purification by Acid-Base Extraction
This protocol is specifically for the removal of acidic impurities like 3-oxocyclopentanecarboxylic acid.
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate).
-
Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate.
-
Shake the funnel vigorously, venting frequently to release any pressure buildup from carbon dioxide evolution.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the extraction with fresh sodium bicarbonate solution two to three more times.
-
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Filter off the drying agent.
-
Remove the organic solvent using a rotary evaporator to obtain the purified product.
-
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for poor separation during fractional distillation.
References
Preventing polymerization during the synthesis of cyclopentene derivatives
Welcome to the Technical Support Center for the Synthesis of Cyclopentene (B43876) Derivatives. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of unwanted polymerization during the synthesis of cyclopentene derivatives.
General Troubleshooting and FAQs
This section provides answers to common questions and general advice for preventing unwanted polymerization across various reaction types involving cyclopentene derivatives.
Q1: Why is unwanted polymerization a frequent issue in the synthesis of cyclopentene derivatives?
A1: Cyclopentene and its derivatives can be highly reactive. The presence of the double bond within a strained five-membered ring makes them susceptible to various polymerization pathways.[1] Key triggers for unwanted polymerization include heat, light, the presence of radical or cationic initiators (often from impurities), and the absence of appropriate inhibitors. In many cases, the desired reaction conditions for synthesizing a derivative can inadvertently initiate a polymerization cascade, leading to low yields of the target molecule and the formation of difficult-to-remove polymeric byproducts.[2]
Q2: What are the initial signs that polymerization is occurring in my reaction?
A2: Early detection of polymerization can help salvage an experiment. Common indicators include:
-
An increase in the viscosity of the reaction mixture, making it appear thick or syrupy.[3]
-
The formation of a solid precipitate, gel, or gummy substance that is insoluble in the reaction solvent.[3]
-
Discoloration of the reaction mixture.
-
A noticeable and sometimes rapid increase in the temperature of the reaction vessel, which can indicate a runaway exothermic polymerization.[4]
Q3: What is the difference between a polymerization inhibitor and a retarder?
A3: While both are used to control polymerization, they function differently. A true inhibitor provides a distinct induction period during which no significant polymerization occurs until the inhibitor is completely consumed.[4] In contrast, a retarder slows down the rate of polymerization without a complete halt, and it is consumed more slowly throughout the reaction.[2] In many industrial and laboratory settings, a combination of both may be used to ensure both process control and safety.[2]
Q4: Should I remove inherent stabilizers from my starting materials before a reaction?
A4: Generally, yes. Commercial monomers are often supplied with stabilizers (a type of inhibitor) to prevent polymerization during transport and storage.[4] These stabilizers can interfere with the desired chemical reaction. It is a standard practice to remove the stabilizer, for example, by passing the monomer through a column of activated alumina (B75360) or by distillation, immediately before use. However, unstabilized monomers can be hazardous, and distillation should be performed with caution, preferably under reduced pressure to maintain a low temperature.
Troubleshooting Polymerization in Specific Reactions
Diels-Alder Reactions
Q1: My Diels-Alder reaction with cyclopentadiene (B3395910) is yielding a significant amount of polymer. What is the likely cause and how can I prevent it?
A1: Cyclopentadiene is highly reactive and readily dimerizes to dicyclopentadiene (B1670491) at room temperature; it can also polymerize.[5] To favor the desired Diels-Alder adduct, it is crucial to use freshly cracked cyclopentadiene. This is typically achieved by heating dicyclopentadiene to a high temperature to induce a retro-Diels-Alder reaction, followed by distilling the monomeric cyclopentadiene and keeping it at a low temperature until use.[6] When performing the Diels-Alder reaction, adding the dienophile without removing any free radical inhibitor it may contain can also help suppress the polymerization of cyclopentadiene.[6]
Ring-Opening Metathesis Polymerization (ROMP)
Q1: I am experiencing uncontrolled polymerization and broad molecular weight distribution in the ROMP of a cyclopentene derivative. How can I achieve a more controlled polymerization?
A1: Uncontrolled ROMP of cyclopentene derivatives can be due to several factors, including catalyst activity and reaction conditions. The low ring strain of some cyclopentene derivatives can lead to a significant equilibrium monomer concentration, making the polymerization sensitive to temperature and monomer concentration.[1][7] To achieve better control:
-
Catalyst Choice: The choice of catalyst (e.g., Grubbs' or Schrock's catalysts) is critical. For some systems, a catalyst with a slower initiation rate might provide better control.[8] Spatially confining the catalyst, for instance within a branched polymer architecture, has been shown to dramatically inhibit termination and chain transfer steps, leading to a more controlled polymerization even in the presence of air.[9]
-
Temperature Control: The polymerization of cyclopentene is often an equilibrium process. Lowering the reaction temperature can sometimes favor the polymer, but this is system-dependent.[1] Careful temperature control is crucial to avoid side reactions.[10]
-
Monomer Concentration: Maintaining the monomer concentration above the equilibrium concentration is necessary for polymerization to proceed.[7]
Cationic Polymerization
Q1: My reaction is resulting in a polymer, and I suspect cationic polymerization. What conditions favor this, and how can I avoid it?
A1: Cationic polymerization is often initiated by acids (both Brønsted and Lewis acids) or carbocation-generating species.[11] If your cyclopentene derivative has electron-donating groups, it will be more susceptible to cationic polymerization. To prevent this:
-
Avoid Acidic Conditions: Be mindful of using strong acids as catalysts or reagents. If acidic conditions are necessary, consider using a weaker acid or adding the acid slowly at a low temperature.
-
Use of a Non-nucleophilic Base: In some cases, adding a non-nucleophilic, sterically hindered base in catalytic or stoichiometric amounts can scavenge adventitious acid, thereby preventing the initiation of cationic polymerization.[12]
-
Solvent Choice: The polarity of the solvent can influence the stability of cationic intermediates. Less polar solvents may disfavor cationic polymerization.
Nazarov Cyclization
Q1: I am attempting a Nazarov cyclization to form a cyclopentenone, but I'm getting low yields and a significant amount of polymer. What can I do?
A1: The Nazarov cyclization is typically promoted by strong Lewis or Brønsted acids, which can also initiate cationic polymerization of the divinyl ketone starting material or the cyclopentenone product.[13][14] To improve the yield of the desired cyclization product and minimize polymerization:
-
Catalyst Screening: Experiment with different Lewis or Brønsted acids of varying strengths. Sometimes a milder acid is sufficient to promote cyclization without causing extensive polymerization.[15]
-
Temperature Control: While higher temperatures can sometimes improve the rate of cyclization, they can also accelerate polymerization. Careful control of the reaction temperature is essential.[15]
-
High Dilution: Intermolecular reactions that lead to polymers can be suppressed by using high dilution conditions.[16][17] This involves using a large volume of solvent or, more practically, the slow addition of the substrate to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the reactant low, favoring the intramolecular Nazarov cyclization over intermolecular polymerization.
Data and Protocols
Table 1: Common Polymerization Inhibitors and Their Applications
| Inhibitor | Type | Typical Concentration | Application Notes |
| Hydroquinone (HQ) | Radical Scavenger | 100-1000 ppm | Effective in the presence of oxygen. Easily removed by an alkaline wash. Commonly used for storing monomers like styrene.[4] |
| 4-Methoxyphenol (MEHQ) | Radical Scavenger | 10-1000 ppm | Similar to hydroquinone, requires oxygen to be effective. Often used for acrylate (B77674) monomers.[4] |
| 4-tert-Butylcatechol (TBC) | Radical Scavenger | 10-100 ppm | A more potent inhibitor than HQ or MEHQ. Also requires oxygen.[4] |
| Phenothiazine | Radical Scavenger | 100-500 ppm | Can function as a true inhibitor and is effective at higher temperatures.[18] |
| TEMPO | Stable Radical | 50-200 ppm | A very effective radical scavenger that does not require oxygen.[4] |
Experimental Protocol: High-Dilution Technique for Nazarov Cyclization
This protocol describes a general procedure for performing a Nazarov cyclization under high-dilution conditions to minimize intermolecular polymerization.
Materials:
-
Divinyl ketone substrate
-
Anhydrous solvent (e.g., dichloromethane)
-
Lewis acid (e.g., FeCl₃ or SnCl₄)
-
Syringe pump
-
Three-neck round-bottom flask equipped with a magnetic stirrer, an inert gas inlet, and a septum
Procedure:
-
Apparatus Setup: Assemble the three-neck flask under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent and Catalyst Addition: To the flask, add the bulk of the anhydrous solvent and the Lewis acid catalyst. Stir the solution.
-
Substrate Preparation: In a separate flask, dissolve the divinyl ketone substrate in a small amount of the anhydrous solvent. Load this solution into a syringe.
-
Slow Addition: Place the syringe in the syringe pump and connect it to the reaction flask via a needle through the septum.
-
Reaction: Begin the slow addition of the substrate solution to the stirred catalyst solution in the reaction flask. A typical addition rate might be in the range of 0.1 to 1.0 mL/hour, depending on the reaction scale and the reactivity of the substrate.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Work-up: Once the reaction is complete, quench the reaction by adding an appropriate quenching agent (e.g., a saturated aqueous solution of NaHCO₃ or NH₄Cl).
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify the product using column chromatography.
Visual Guides
Caption: A troubleshooting workflow for diagnosing and preventing unwanted polymerization.
Caption: The principle of high dilution favors intramolecular reactions over intermolecular polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 5. Tales of Taming Cyclopentadiene: A Highly Reactive Diene for Materials Synthesis, Photopatterning and Property Enhancement via Diels–Alder Click Chemistry [escholarship.org]
- 6. sciforum.net [sciforum.net]
- 7. collaborate.princeton.edu [collaborate.princeton.edu]
- 8. benchchem.com [benchchem.com]
- 9. Ring opening metathesis polymerization of cyclopentene using a ruthenium catalyst confined by a branched polymer architecture - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Continuous flow cationic polymerizations: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. High dilution principle - Wikipedia [en.wikipedia.org]
- 17. Solved Q. Explain the high dilution technique used to | Chegg.com [chegg.com]
- 18. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of Ethyl Cyclopentanone Carboxylates
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of organic molecules is a cornerstone of chemical and pharmaceutical research. For compounds like ethyl cyclopentanone (B42830) carboxylates, which are valuable synthetic intermediates, a precise understanding of their structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with other analytical techniques, provides the detailed information necessary for unambiguous characterization. This guide offers a comparative overview of 1H and 13C NMR spectroscopy for the analysis of ethyl 2-oxocyclopentanecarboxylate and contrasts this powerful technique with other common analytical methods.
Spectroscopic Data Presentation: Ethyl 2-oxocyclopentanecarboxylate
The following tables summarize the experimental 1H and 13C NMR spectral data for ethyl 2-oxocyclopentanecarboxylate. Due to keto-enol tautomerism, β-keto esters can exist as a mixture of keto and enol forms in solution, which can be observed by NMR spectroscopy.[1]
Table 1: 1H NMR Spectral Data for Ethyl 2-oxocyclopentanecarboxylate
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| CH3 (Ethyl) | ~1.25 | Triplet |
| CH2 (Ethyl) | ~4.15 | Quartet |
| CH2 (Cyclopentanone) | 1.8 - 2.5 | Multiplet |
| CH (Cyclopentanone) | ~3.5 | Triplet |
Note: The chemical shifts and multiplicities are approximate and can vary depending on the solvent and concentration.
Table 2: 13C NMR Spectral Data for Ethyl 2-oxocyclopentanecarboxylate
| Signal Assignment | Chemical Shift (δ, ppm) |
| CH3 (Ethyl) | ~14 |
| CH2 (Cyclopentanone) | ~20-38 |
| CH (Cyclopentanone) | ~58 |
| CH2 (Ethyl) | ~61 |
| C=O (Ester) | ~170 |
| C=O (Ketone) | ~215 |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
Comparison with Alternative Analytical Techniques
While NMR spectroscopy is a powerful tool for structural elucidation, a comprehensive analysis often involves complementary techniques. The following table compares NMR with Mass Spectrometry (MS) and Infrared (IR) Spectroscopy for the characterization of β-keto esters.
Table 3: Comparison of Analytical Techniques for the Characterization of β-Keto Esters
| Technique | Advantages | Disadvantages |
| NMR Spectroscopy (1H, 13C) | - Provides detailed information about the carbon-hydrogen framework.[1] - Allows for the unambiguous determination of stereochemistry and isomerism. - Can be used to quantify the ratio of keto-enol tautomers.[1] | - Relatively low sensitivity compared to MS. - Requires larger sample amounts. - Can be complex to interpret for molecules with many overlapping signals. |
| Mass Spectrometry (MS) | - Extremely sensitive, requiring very small sample amounts. - Provides accurate molecular weight information. - Fragmentation patterns can offer structural clues. | - Does not provide detailed information about the carbon-hydrogen framework. - Isomer differentiation can be challenging without tandem MS techniques. - Does not directly provide information on tautomeric equilibrium in solution. |
| Infrared (IR) Spectroscopy | - Provides information about the functional groups present in a molecule.[2] - Can distinguish between the keto and enol forms based on characteristic C=O and O-H stretching frequencies.[2] - Quick and easy to perform. | - Provides limited information about the overall molecular structure. - Spectra can be complex and difficult to interpret fully. - Not typically used for quantitative analysis of tautomers. |
Experimental Protocols
Protocol for 1H and 13C NMR Spectroscopy Analysis
1. Sample Preparation:
-
Dissolve 5-20 mg of the ethyl cyclopentanone carboxylate sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry 5 mm NMR tube.[3]
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ 0.00 ppm).[2]
-
Ensure the sample is fully dissolved and the solution is clear. If particulates are present, filter the solution into the NMR tube.
2. Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.
-
"Shim" the magnetic field to achieve homogeneity, which is crucial for obtaining high-resolution spectra.
3. Data Acquisition:
-
For 1H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 90° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
For 13C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. Due to the low natural abundance of 13C, a larger number of scans is required (typically several hundred to thousands). A wider spectral width (e.g., 0-220 ppm) is used.
4. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the 1H NMR spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Visualization of the NMR Analysis Workflow
The following diagram illustrates the typical workflow for the structural elucidation of an organic compound using NMR spectroscopy.
Caption: Workflow for NMR Spectral Analysis.
References
A Comparative Guide to the Synthesis of Ethyl 3-oxocyclopentanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-oxocyclopentanecarboxylate (B1258031) is a valuable building block in organic synthesis, finding application in the preparation of a variety of complex molecules, including pharmaceuticals and natural products. Its synthesis can be approached through several strategic routes, each with distinct advantages and disadvantages. This guide provides a comparative analysis of two primary synthetic pathways: the Dieckmann Condensation and a multi-step route commencing with a Michael Addition. The objective is to furnish researchers with the necessary data to select the most suitable method for their specific research and development needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Dieckmann Condensation of a Tri-ester | Michael Addition Route |
| Starting Materials | Triethyl 3-carboxypentanedioate | Diethyl malonate, Ethyl acrylate (B77674) |
| Key Reagents | Sodium ethoxide | Sodium ethoxide, Sulfuric acid |
| Reaction Steps | 1. Intramolecular Cyclization | 1. Michael Addition2. Dieckmann-like Condensation3. Hydrolysis & Decarboxylation4. Esterification |
| Overall Yield | Moderate to Good | Moderate |
| Key Advantages | Potentially fewer steps | Readily available and inexpensive starting materials |
| Key Disadvantages | Availability and synthesis of the starting tri-ester | Multiple steps can lower overall yield |
Synthetic Route 1: Dieckmann Condensation
The Dieckmann condensation is a robust method for the formation of five- and six-membered cyclic β-keto esters via an intramolecular cyclization of a diester. To obtain the desired 3-oxo substitution pattern in the final product, a tri-ester, such as triethyl 3-carboxypentanedioate, is required as the starting material. The reaction proceeds via the formation of an enolate which then attacks one of the ester carbonyls, leading to the cyclized product after acidic workup.
Experimental Protocol:
Step 1: Intramolecular Dieckmann Condensation of Triethyl 3-carboxypentanedioate
-
A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in anhydrous ethanol (B145695).
-
Triethyl 3-carboxypentanedioate is added dropwise to the sodium ethoxide solution at room temperature with stirring.
-
The reaction mixture is heated to reflux for several hours to effect the intramolecular cyclization.
-
After cooling, the reaction is quenched by the addition of a dilute acid (e.g., hydrochloric acid or sulfuric acid).
-
The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield ethyl 3-oxocyclopentanecarboxylate.
Synthetic Route 2: Michael Addition of Diethyl Malonate to Ethyl Acrylate
This pathway commences with the readily available and cost-effective starting materials, diethyl malonate and ethyl acrylate. The synthesis involves a sequence of reactions including a Michael addition, a Dieckmann-like intramolecular condensation, followed by hydrolysis, decarboxylation, and a final esterification step.
Experimental Protocol:
Step 1: Michael Addition of Diethyl Malonate to Ethyl Acrylate
-
To a solution of sodium ethoxide in anhydrous ethanol, diethyl malonate is added dropwise at room temperature.
-
Ethyl acrylate is then added to the reaction mixture, and it is stirred for several hours to allow for the Michael addition to proceed.
-
The reaction is worked up by neutralization with a dilute acid and extraction with an organic solvent.
-
The solvent is evaporated to yield the crude tri-ester intermediate, triethyl propane-1,1,3-tricarboxylate.
Step 2: Intramolecular Condensation, Hydrolysis, and Decarboxylation
-
The crude tri-ester from the previous step is subjected to an intramolecular condensation using a base such as sodium ethoxide in a suitable solvent like toluene, followed by heating.
-
The resulting cyclic diester is then hydrolyzed and decarboxylated by heating with a strong acid (e.g., sulfuric acid) to yield 3-oxocyclopentanecarboxylic acid.
Step 3: Esterification of 3-Oxocyclopentanecarboxylic Acid
-
A solution of 3-oxocyclopentanecarboxylic acid in ethanol is treated with a catalytic amount of a strong acid, such as sulfuric acid.[1]
-
The mixture is heated under reflux for 1.5 hours.[1]
-
The ethanol is removed under reduced pressure.[1]
-
The residue is dissolved in an organic solvent like dichloromethane (B109758) and washed with a dilute sodium bicarbonate solution.[1]
-
The organic solvent is evaporated to afford this compound. A similar procedure for the methyl ester reports a yield of 84%.[1]
Visualizing the Synthetic Pathways
To better illustrate the logical flow of these synthetic strategies, the following diagrams are provided.
Caption: Comparison of Dieckmann and Michael Addition Routes.
Conclusion
Both the Dieckmann condensation of a specific tri-ester and the multi-step Michael addition route offer viable pathways to this compound. The choice between these methods will likely depend on the availability and cost of the starting materials, the desired scale of the reaction, and the tolerance for a multi-step synthesis. The Michael addition route utilizes more common and inexpensive starting materials, while the Dieckmann condensation offers a more direct approach, provided the requisite tri-ester is accessible. Researchers should carefully consider these factors when planning their synthetic strategy.
References
A Comparative Guide to Purity Assessment of Ethyl 3-oxocyclopentanecarboxylate: GC-MS Analysis and Alternatives
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. Ethyl 3-oxocyclopentanecarboxylate (B1258031), a key building block in the synthesis of various pharmaceutical compounds, requires rigorous purity assessment to guarantee the quality and safety of the final product. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound, supported by detailed experimental protocols and comparative data.
Quantitative Purity Analysis: A Comparative Overview
The choice of analytical technique for purity assessment depends on several factors, including the volatility and thermal stability of the compound, the nature of potential impurities, and the desired sensitivity and resolution. The following table summarizes the key performance metrics for GC-MS and HPLC in the analysis of Ethyl 3-oxocyclopentanecarboxylate.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity in the gas phase, with mass-based detection. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Typical Purity Result | 97.86% (as per a supplier's Certificate of Analysis)[1] | Typically ≥97%[2] |
| Limit of Detection (LOD) | Low (ng to pg range) | Low to moderate (ng to µg range) |
| Limit of Quantification (LOQ) | Low (pg to µg range) | Moderate (µg range) |
| Precision | High, with low relative standard deviation (RSD) | High, with low RSD |
| Applicability | Ideal for volatile and thermally stable compounds like this compound. | Broad applicability, suitable for a wide range of compounds, including less volatile ones. |
| Impurity Identification | Excellent, provides structural information of impurities through mass spectra.[3][4] | Possible with a hyphenated technique like LC-MS. |
Experimental Protocols
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds.[5] It is well-suited for the analysis of ethyl esters.[3][5]
a. Sample Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., ethyl acetate (B1210297) or hexane, GC grade) in a volumetric flask to prepare a 1 mg/mL stock solution.[5]
-
Sample Solution: Prepare a sample solution of the test article at the same concentration.
-
Internal Standard (Optional but Recommended): For precise quantification, an internal standard (e.g., Ethyl Heptadecanoate) can be added to both the standard and sample solutions at a fixed concentration.[3][5][6]
-
Dilution: Further dilute the solutions as needed to fall within the linear range of the instrument.
b. GC-MS Instrumentation and Parameters
The following table outlines typical GC-MS parameters for the analysis of ethyl esters, which can be adapted for this compound.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Mass Spectrometer | Agilent 5975C or equivalent |
| GC Column | HP-5MS (or equivalent non-polar dimethylpolysiloxane column), 30 m x 0.25 mm I.D., 0.25 µm film thickness[6][7] |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume)[7] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 70°C for 1 minute, then ramp to 280°C at 10°C/min, hold for 5 minutes. |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-400 amu |
c. Data Analysis
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram. Impurities can be identified by comparing their mass spectra to spectral libraries (e.g., NIST).
Workflow for GC-MS Purity Assessment
Caption: Workflow for GC-MS Purity Assessment of this compound.
Alternative Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that can be used for the purity assessment of a wide range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability.[8]
a. Sample Preparation
-
Mobile Phase: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile (B52724) and water (both HPLC grade).[8]
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a concentration of approximately 0.5 mg/mL.[8]
-
Sample Solution: Prepare the sample solution at the same concentration in the mobile phase.[8]
b. HPLC Instrumentation and Parameters
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with a UV detector |
| Column | Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[8] |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 210 nm (or as determined by UV scan) |
c. Data Analysis
Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[8]
Comparison of Analytical Techniques
Caption: Comparison of GC-MS and HPLC for Purity Assessment.
Conclusion
Both GC-MS and HPLC are powerful techniques for the purity assessment of this compound. GC-MS offers the distinct advantage of providing structural information for impurity identification, which is crucial in drug development. For routine purity checks where impurity structures are already known, HPLC can be a robust and reliable alternative. The choice between these methods will ultimately depend on the specific requirements of the analysis, available instrumentation, and the nature of the impurities expected. For a comprehensive purity profile, employing a combination of chromatographic techniques is often the most effective approach.[8]
References
- 1. file.leyan.com [file.leyan.com]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. jmchemsci.com [jmchemsci.com]
- 5. benchchem.com [benchchem.com]
- 6. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Ethyl 3-oxocyclopentanecarboxylate and Ethyl 2-oxocyclopentanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two important building blocks in organic synthesis: Ethyl 3-oxocyclopentanecarboxylate (B1258031) and Ethyl 2-oxocyclopentanecarboxylate. While direct comparative experimental data is limited in publicly available literature, this document offers a comprehensive analysis based on fundamental chemical principles, spectroscopic data, and information from analogous structures to predict and explain their relative reactivity.
Executive Summary
Ethyl 2-oxocyclopentanecarboxylate, a β-keto ester, is expected to be significantly more reactive in reactions involving the α-carbon, such as enolization, alkylation, and condensation reactions. This heightened reactivity is attributed to the increased acidity of the α-proton situated between two carbonyl groups, leading to a more stable enolate intermediate. In contrast, Ethyl 3-oxocyclopentanecarboxylate, a γ-keto ester, possesses α-protons with acidity more comparable to a simple ketone, making it less reactive under similar conditions. Reactions involving nucleophilic attack at the ketone carbonyl are influenced by steric hindrance, with the 2-substituted isomer presenting a more sterically congested environment.
Data Presentation
| Property | This compound | Ethyl 2-oxocyclopentanecarboxylate |
| CAS Number | 5400-79-3[1][2][3] | 611-10-9[4][5][6][7][8][9][10][11][12][13][14] |
| Molecular Formula | C₈H₁₂O₃[1][2] | C₈H₁₂O₃[4][6][8][10][11][12][13][14] |
| Molecular Weight | 156.18 g/mol [1][2] | 156.18 g/mol [4][6][8][10][12] |
| Structure | γ-keto ester | β-keto ester |
| Predicted pKa (α-proton) | ~19-21 (estimated based on typical ketones) | ~11-13 (estimated based on β-keto esters)[5] |
| Predicted Carbonyl Carbon (C=O) ¹³C NMR Shift (ppm) | ~205-220 (typical for ketones)[12][15] | ~170-185 (ester), ~200-215 (ketone)[12][15] |
Reactivity Comparison
Acidity of α-Protons and Enolate Formation
The most significant difference in reactivity between the two isomers stems from the acidity of their α-protons.
-
Ethyl 2-oxocyclopentanecarboxylate: As a β-keto ester, the proton on the carbon between the ketone and the ester functionalities (the α-carbon) is significantly acidic.[7][16] This is because the resulting negative charge in the enolate conjugate base is delocalized over both carbonyl groups, leading to substantial resonance stabilization.[7] The pKa of such protons is typically in the range of 11-13, making them readily removable by common bases like alkoxides.[5]
-
This compound: This isomer is a γ-keto ester. The protons α to the ketone (at C2 and C4) and α to the ester (at C1) are less acidic than the α-proton in the 2-oxo isomer. The protons at C2 and C4 have acidities similar to those of a simple ketone (pKa ≈ 19-21), while the proton at C1 has an acidity comparable to a standard ester (pKa ≈ 25).[17] The ketone and ester groups are too far apart to provide mutual electronic stabilization of a carbanion at an intermediate carbon.
This difference in acidity directly translates to the ease of enolate formation, which is a crucial step in many carbon-carbon bond-forming reactions.
Keto-Enol Tautomerism
The position of the keto-enol equilibrium is a key determinant of reactivity.
-
Ethyl 2-oxocyclopentanecarboxylate: β-Keto esters are known to exhibit significant keto-enol tautomerism. The enol form is stabilized by the formation of a conjugated system and an intramolecular hydrogen bond.[10] The percentage of the enol tautomer at equilibrium can be substantial and is influenced by factors such as solvent polarity.
-
This compound: This isomer is not expected to have a significant enol content involving the ester group. Tautomerization will primarily occur at the ketone, similar to a standard cyclopentanone, with the keto form being heavily favored.
The higher enol content of the 2-oxo isomer provides a readily available nucleophilic species for certain reactions.
Susceptibility to Nucleophilic Attack and Steric Hindrance
Both molecules possess two electrophilic carbonyl carbons: one in the ketone and one in the ester.
-
Ketone Carbonyl: The ketone carbonyl of Ethyl 2-oxocyclopentanecarboxylate is more sterically hindered due to the adjacent bulky ethoxycarbonyl group. In contrast, the ketone carbonyl of the 3-oxo isomer has adjacent methylene (B1212753) groups, presenting a less sterically crowded environment for an approaching nucleophile.[18][19]
-
Ester Carbonyl: The reactivity of the ester carbonyl is generally lower than that of the ketone. In both isomers, the ester group is susceptible to hydrolysis under acidic or basic conditions.[11][20][21][22]
Mandatory Visualizations
Caption: Enolate formation from the two isomers.
Caption: Workflow for comparing enol content.
Experimental Protocols
Determination of Enol Content by ¹H NMR Spectroscopy
This protocol outlines a general method for quantifying the keto-enol tautomer ratio in a sample.[4][6][8][9][23]
Objective: To determine the equilibrium constant (Keq) for the keto-enol tautomerism of Ethyl 2-oxocyclopentanecarboxylate and this compound.
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate
-
This compound
-
Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a solution of each keto ester in the chosen deuterated solvent at a known concentration (e.g., 0.1 M).
-
NMR Acquisition: Acquire the ¹H NMR spectrum for each sample. Ensure the spectral width is sufficient to observe all relevant signals, including the potentially downfield enol hydroxyl proton.
-
Signal Identification: Identify the characteristic signals for the keto and enol forms. For Ethyl 2-oxocyclopentanecarboxylate, this would typically be the α-proton of the keto form and the vinylic proton of the enol form.
-
Integration: Carefully integrate the identified signals for both the keto and enol tautomers.
-
Calculation: Calculate the percentage of the enol form using the following equation:
% Enol = [Integral of Enol Signal / (Integral of Enol Signal + (Integral of Keto Signal / Number of Protons for Keto Signal))] * 100
The equilibrium constant (Keq = [Enol]/[Keto]) can then be determined from the ratio of the integrated signals, accounting for the number of protons each signal represents.
Comparative Alkylation Reaction
This protocol provides a framework for comparing the rate of alkylation of the two isomers.
Objective: To qualitatively or quantitatively compare the rate of alkylation of Ethyl 2-oxocyclopentanecarboxylate and this compound.
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate
-
This compound
-
A suitable base (e.g., sodium ethoxide for the 2-oxo isomer, a stronger base like LDA for the 3-oxo isomer)
-
An alkylating agent (e.g., methyl iodide)
-
Anhydrous solvent (e.g., THF or ethanol)
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Apparatus for running reactions under inert atmosphere
-
Analytical instruments for monitoring reaction progress (e.g., GC-MS, TLC)
Procedure:
-
Reaction Setup: In separate, identical reaction vessels under an inert atmosphere, dissolve each keto ester in the anhydrous solvent.
-
Deprotonation: Cool the solutions to an appropriate temperature (e.g., 0 °C or -78 °C) and add the base. Allow the enolate to form over a set period.
-
Alkylation: Add the alkylating agent to each reaction mixture simultaneously.
-
Monitoring: At regular time intervals, withdraw aliquots from each reaction, quench them, and analyze the product mixture to determine the extent of conversion.
-
Workup and Analysis: After a set reaction time, quench the entire reaction mixtures. Isolate and purify the products. The relative yields and reaction times will provide a basis for comparing the reactivity.
Conclusion
The reactivity of this compound and Ethyl 2-oxocyclopentanecarboxylate is fundamentally dictated by the position of the keto group relative to the ester. Ethyl 2-oxocyclopentanecarboxylate, as a β-keto ester, exhibits enhanced acidity at the α-carbon, leading to facile enolate formation and a higher propensity to undergo reactions at this position. In contrast, this compound behaves more like a simple ketone and ester within the same molecule, with less activated α-protons. These intrinsic electronic differences are the primary drivers of their distinct chemical behavior and should be a key consideration in the design of synthetic routes. For reactions requiring enolate chemistry, the 2-oxo isomer is the more reactive substrate, while for reactions targeting the ketone carbonyl via nucleophilic attack, the 3-oxo isomer may offer a less sterically hindered pathway.
References
- 1. This compound | C8H12O3 | CID 223136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Ethyl 3-oxocyclopentane-1-carboxylate 97% | CAS: 5400-79-3 | AChemBlock [achemblock.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. Carboxyl Reactivity [www2.chemistry.msu.edu]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester [webbook.nist.gov]
- 14. Ethyl 2-oxocyclopentanecarboxylate | C8H12O3 | CID 69136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. C13 NMR List of Chemical Shifts [users.wfu.edu]
- 16. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 17. chem.indiana.edu [chem.indiana.edu]
- 18. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. aklectures.com [aklectures.com]
- 21. youtube.com [youtube.com]
- 22. Ketone synthesis by hydrolysis, deprotection, or oxidation [organic-chemistry.org]
- 23. cores.research.asu.edu [cores.research.asu.edu]
A Comparative Guide to Alternative Building Blocks for Ethyl 3-Oxocyclopentanecarboxylate in Synthesis
For researchers, scientists, and drug development professionals, the cyclopentanone (B42830) scaffold is a cornerstone of modern organic synthesis, forming the core of numerous natural products and pharmaceuticals. Ethyl 3-oxocyclopentanecarboxylate (B1258031) has long served as a reliable building block for introducing this five-membered ring. However, a diverse array of alternative synthetic strategies has emerged, offering unique advantages in terms of efficiency, stereocontrol, and substrate scope. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols, to aid in the strategic selection of the optimal synthetic route.
At a Glance: Comparison of Key Synthetic Strategies
| Feature | Pauson-Khand Reaction | Nazarov Cyclization | Intramolecular Aldol (B89426) Condensation | Dieckmann Condensation |
| Reaction Type | [2+2+1] Cycloaddition | 4π-Electrocyclization | Intramolecular Enolate Condensation | Intramolecular Claisen Condensation |
| Key Substrates | Alkene, Alkyne, CO | Divinyl Ketone | 1,4-Dicarbonyl Compound | 1,6-Diester |
| Catalyst/Promoter | Transition Metal Carbonyls (e.g., Co₂(CO)₈, [Rh(CO)₂Cl]₂) | Lewis or Brønsted Acids | Base or Acid | Base (e.g., NaOEt, NaH) |
| Primary Product | Cyclopentenone | Cyclopentenone | Cyclopentenone | β-Keto Ester |
| Key Advantages | High complexity generation in one step, good for bicyclic systems. | Mild catalytic variants available, good for substituted cyclopentenones. | Classic, reliable method, readily available starting materials. | Excellent for forming substituted cyclopentanones after decarboxylation. |
| Key Limitations | Stoichiometric toxic metal carbonyls in classic method, regioselectivity can be an issue. | Requires specific divinyl ketone precursors, regioselectivity can be a challenge. | Can be reversible, potential for side reactions. | Requires diester starting materials, subsequent decarboxylation step needed for ketone. |
The Pauson-Khand Reaction: A Convergent Approach to Cyclopentenones
The Pauson-Khand reaction is a powerful method for the construction of cyclopentenones through a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[1] Its intramolecular variant is particularly useful for the synthesis of bicyclic systems with high stereoselectivity.[2]
Quantitative Data Summary
| Catalyst System | Promoter/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Co₂(CO)₈ (stoichiometric) | None (thermal) | Toluene | 110-160 | 12-24 | 50-70 | [2] |
| Co₂(CO)₈ (stoichiometric) | NMO (3-6 eq) | Dichloromethane (B109758) | 25-40 | 2-6 | 60-85 | [3] |
| Co₂(CO)₈ (catalytic, 10-20 mol%) | Primary Amine (e.g., Cyclohexylamine) | Toluene | 80-100 | 0.5-2 | 70-85 | [2] |
| [Rh(CO)₂Cl]₂ (catalytic, 2-5 mol%) | None | 1,2-Dichloroethane | 80-110 | 1-4 | 90-99 | [2] |
| Mo(CO)₆ (stoichiometric) | Dimethyl Sulfoxide (DMSO) | Toluene | 100 | 16 | ~79 | [2] |
Experimental Protocol: Stoichiometric Cobalt-Mediated Intramolecular Pauson-Khand Reaction
This protocol describes the cyclization of a 1,6-enyne using a stoichiometric amount of dicobalt octacarbonyl with N-methylmorpholine N-oxide (NMO) as a promoter.
Materials:
-
1,6-enyne substrate
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
N-Methylmorpholine N-oxide (NMO)
-
Anhydrous dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve the 1,6-enyne substrate (1.0 eq) in anhydrous DCM to a concentration of 0.05 M.[3]
-
To this solution, add dicobalt octacarbonyl (1.1 eq) in one portion. The solution will typically change color to dark red or brown.
-
Stir the reaction mixture at room temperature for 2-4 hours to allow for the formation of the cobalt-alkyne complex.[3]
-
Add N-methylmorpholine N-oxide (3-6 eq) to the reaction mixture. Gas evolution (CO₂) may be observed.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours at room temperature. Gentle heating (e.g., 40 °C) may be required for less reactive substrates.[3]
-
Upon completion, quench the reaction by opening the flask to the air and stirring for 30 minutes to decompose the remaining cobalt complexes.[3]
-
Filter the mixture through a pad of celite or silica gel, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired bicyclic cyclopentenone.[3]
Caption: Generalized mechanism of the cobalt-mediated Pauson-Khand reaction.
The Nazarov Cyclization: An Electrocyclic Route to Cyclopentenones
The Nazarov cyclization is a 4π-electrocyclization of a divinyl ketone to produce a cyclopentenone, typically catalyzed by a Lewis or Brønsted acid.[4][5] Modern variants have expanded the scope and utility of this reaction, allowing for catalytic and asymmetric transformations.[6][7]
Quantitative Data Summary
| Substrate Type | Catalyst/Promoter | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Acyclic Divinyl Ketone | SnCl₄ (1.0 M in DCM) | DCM | 0 to rt | 30 min | 75 | [8] |
| β-Silyl Dienone | Zn(OTf)₂ / (S)-Chiral Ligand | DCE | 40 | 24 h | 83-93 | [9] |
| Aryl Vinyl Ketone | UV-light (365 nm) | CH₃CN | rt | - | 74 | [10] |
| Alkenyl Aryl Carbinol | Sc(OTf)₃ (2 mol%) | DCM | rt | - | good to excellent | [11] |
Experimental Protocol: Lewis Acid-Catalyzed Nazarov Cyclization
This protocol describes the cyclization of a divinyl ketone using tin(IV) chloride as a Lewis acid promoter.
Materials:
-
Divinyl ketone substrate
-
Tin(IV) chloride (SnCl₄), 1.0 M solution in DCM
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Dissolve the divinyl ketone (1.0 eq) in anhydrous DCM in a round-bottom flask.[8]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the SnCl₄ solution (2.0 eq) dropwise to the cooled solution.[8]
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.[8]
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Stir the resulting mixture vigorously for 15 minutes.
-
Separate the organic and aqueous layers. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.[8]
-
Purify the residue by column chromatography on silica gel to afford the cyclopentenone product.[8]
Caption: Step-by-step workflow for the Nazarov cyclization.
Intramolecular Aldol Condensation: A Classic Ring Closure
The intramolecular aldol condensation is a fundamental and reliable method for forming cyclic enones from dicarbonyl compounds.[12][13] For the synthesis of cyclopentenones, a 1,4-dicarbonyl compound is treated with a base or an acid to induce cyclization followed by dehydration.[14][15] The thermodynamic stability of the five-membered ring product often drives the reaction to completion.[16][17]
Quantitative Data Summary
| Substrate | Catalyst/Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,5-Hexanedione (B30556) | NaOH | Water/Ethanol (B145695) | reflux | high | [18] |
| 2,5-Hexanedione | Li₂O/ZrO₂ (vapor phase) | - | 250 | 95 | [19] |
| 1,4-Diketone | Base | - | - | high | [14][15] |
Experimental Protocol: Base-Catalyzed Intramolecular Aldol Condensation of 2,5-Hexanedione
This protocol describes the synthesis of 3-methyl-2-cyclopentenone from 2,5-hexanedione using sodium hydroxide (B78521) as the base.
Materials:
-
2,5-Hexanedione
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Standard laboratory glassware
Procedure:
-
Prepare a solution of sodium hydroxide in a mixture of water and ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add 2,5-hexanedione to the basic solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the reaction mixture with a suitable acid (e.g., dilute HCl).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain 3-methyl-2-cyclopentenone.
Caption: Key steps in the intramolecular aldol condensation.
Dieckmann Condensation: Building Blocks for Substituted Cyclopentanones
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[20][21][22] This reaction is particularly effective for the synthesis of five- and six-membered rings.[8][23] The resulting β-keto ester can be readily alkylated and then decarboxylated to yield a substituted cyclopentanone, making this a versatile two-step approach.
Quantitative Data Summary
| Substrate | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Diethyl Adipate (B1204190) | NaOEt | Ethanol | reflux | good | [24] |
| Diethyl Adipate | NaH/Alkoxide | DMSO | rt | high | [25] |
| Diethyl Adipate | K-t-BuOK | Toluene | reflux | 82 | [26] |
| Diethyl Pimelate | NaOEt | Toluene | reflux | 69 | [25] |
Experimental Protocol: Dieckmann Condensation of Diethyl Adipate
This protocol describes the synthesis of ethyl 2-oxocyclopentanecarboxylate from diethyl adipate using sodium ethoxide.
Materials:
-
Diethyl adipate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol or toluene
-
Aqueous acid (e.g., dilute HCl or H₂SO₄) for workup
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol or toluene.[24]
-
Add diethyl adipate dropwise to the stirred solution of the base.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with aqueous acid to neutralize the excess base and protonate the enolate product.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.
-
Purify the resulting ethyl 2-oxocyclopentanecarboxylate by vacuum distillation.
Caption: Synthetic pathway from a 1,6-diester to a substituted cyclopentanone via Dieckmann condensation.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. Nazarov Cyclization [organic-chemistry.org]
- 8. Nazarov Cyclization | NROChemistry [nrochemistry.com]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Intramolecular Aldol Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 13. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 23.6 Intramolecular Aldol Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 18. Khan Academy [khanacademy.org]
- 19. researchgate.net [researchgate.net]
- 20. grokipedia.com [grokipedia.com]
- 21. synarchive.com [synarchive.com]
- 22. m.youtube.com [m.youtube.com]
- 23. alfa-chemistry.com [alfa-chemistry.com]
- 24. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]
- 25. researchgate.net [researchgate.net]
- 26. US20060079709A1 - Process for preparing cyclic ketones - Google Patents [patents.google.com]
Spectroscopic comparison of Ethyl 3-oxocyclopentanecarboxylate with its cyclohexane analog
A Spectroscopic Deep Dive: Ethyl 3-oxocyclopentanecarboxylate (B1258031) vs. Its Cyclohexane (B81311) Analog
In the landscape of organic synthesis and drug development, the subtle yet significant differences between five- and six-membered ring structures play a crucial role in determining molecular conformation, reactivity, and biological activity. This guide provides a detailed spectroscopic comparison of Ethyl 3-oxocyclopentanecarboxylate and its cyclohexane analog, Ethyl 3-oxocyclohexanecarboxylate. By examining their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we aim to offer researchers, scientists, and drug development professionals a clear, data-driven understanding of their structural nuances.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and Ethyl 3-oxocyclohexanecarboxylate, highlighting the impact of ring size on their spectral characteristics.
Table 1: Infrared (IR) Spectroscopy Data
| Spectroscopic Feature | This compound (cm⁻¹) | Ethyl 3-oxocyclohexanecarboxylate (cm⁻¹) | Assignment |
| Carbonyl Stretch (Ketone) | ~1745 | ~1710 - 1715 | C=O stretch of the cyclic ketone |
| Carbonyl Stretch (Ester) | ~1730 | ~1735 - 1740 | C=O stretch of the ethyl ester |
| C-O Stretch (Ester) | ~1180 | ~1190 | C-O stretch of the ester group |
| C-H Stretch (Aliphatic) | 2850-2960 | 2860-2950 | C-H stretch of the cyclic and ethyl groups |
Note: The higher frequency of the ketone's C=O stretch in the cyclopentanone (B42830) ring is due to increased ring strain compared to the cyclohexane ring.
Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in δ, ppm)
| Proton Environment | This compound (Predicted) | Ethyl 3-oxocyclohexanecarboxylate | Assignment |
| -O-CH₂-CH₃ | ~4.1 (q) | ~4.1-4.2 (q) | Methylene protons of the ethyl ester |
| -O-CH₂-CH₃ | ~1.2 (t) | ~1.2-1.3 (t) | Methyl protons of the ethyl ester |
| Ring Protons | 2.0 - 3.0 (m) | 1.5 - 3.0 (m) | Methylene and methine protons of the cyclic ring |
Note: The chemical shifts are reported relative to TMS (Tetramethylsilane). (q = quartet, t = triplet, m = multiplet).
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in δ, ppm)
| Carbon Environment | This compound (Predicted) | Ethyl 3-oxocyclohexanecarboxylate | Assignment |
| C=O (Ketone) | ~215 | ~205-210 | Carbonyl carbon of the cyclic ketone |
| C=O (Ester) | ~173 | ~170-175 | Carbonyl carbon of the ethyl ester |
| -O-CH₂-CH₃ | ~61 | ~60 | Methylene carbon of the ethyl ester |
| Ring Carbons | 35 - 50 | 25 - 50 | Methylene and methine carbons of the cyclic ring |
| -O-CH₂-CH₃ | ~14 | ~14 | Methyl carbon of the ethyl ester |
Note: The downfield shift of the ketone's carbonyl carbon in the cyclopentanone derivative is a characteristic effect of the five-membered ring structure.
Table 4: Mass Spectrometry Data
| Spectroscopic Feature | This compound | Ethyl 3-oxocyclohexanecarboxylate | Assignment |
| Molecular Ion Peak (M⁺) | m/z 156 | m/z 170 | Molecular weight of the compound |
| Key Fragment | m/z 111 | m/z 125 | Loss of the ethoxy group (-OCH₂CH₃) |
| Key Fragment | m/z 83 | m/z 97 | Further fragmentation of the ring |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following are detailed methodologies for each key experiment.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used, typically equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.
-
Sample Preparation: For liquid samples like this compound and its analog, the neat liquid is analyzed. A single drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.[1]
-
Data Acquisition: The spectrum is typically recorded in the mid-IR range, from 4000 to 400 cm⁻¹.[1] A background spectrum of the clean salt plates is acquired first and automatically subtracted from the sample spectrum. To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.
-
Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer, for example, at a proton frequency of 400 or 500 MHz.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Data Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Data Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are often required.
-
Data Analysis: The acquired free induction decays (FIDs) are Fourier transformed to generate the NMR spectra. The chemical shifts, signal integrations (for ¹H NMR), and coupling patterns are analyzed to elucidate the molecular structure.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is used. Electron Ionization (EI) is a common ionization technique for these types of molecules.
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent, such as dichloromethane (B109758) or methanol.
-
Data Acquisition: The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities. The separated compound then enters the ion source of the mass spectrometer. In EI, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
Data Analysis: The mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z value often corresponds to the molecular ion (M⁺), providing the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule.
Visualized Workflow
The logical flow of comparing these two analogs through spectroscopic analysis is depicted in the following diagram.
Caption: Workflow for the spectroscopic comparison of the two analogs.
References
Validating the Structure of Alkylated Ethyl 3-Oxocyclopentanecarboxylate Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The alkylation of ethyl 3-oxocyclopentanecarboxylate (B1258031) is a fundamental transformation in organic synthesis, providing access to a diverse range of substituted cyclopentanone (B42830) derivatives. These derivatives are valuable intermediates in the synthesis of biologically active molecules, including prostaglandins (B1171923) and their analogues, which play crucial roles in various physiological and pathological processes. Accurate structural validation of the alkylated products is paramount for ensuring the desired biological activity and for the successful advancement of drug discovery and development programs.
This guide provides a comparative overview of common alkylation methods for ethyl 3-oxocyclopentanecarboxylate, outlines detailed experimental protocols for product validation, and contextualizes the importance of these molecules within relevant biological signaling pathways.
Comparison of Alkylation Methods
The introduction of an alkyl group at the C-2 position of this compound is typically achieved through the formation of an enolate followed by its reaction with an electrophile. The choice of alkylation method can significantly impact the yield, diastereoselectivity, and overall efficiency of the synthesis. Below is a comparison of two common approaches: Direct Alkylation via SN2 reaction and Michael Addition.
| Feature | Direct Alkylation (SN2) | Michael Addition (Conjugate Addition) |
| Electrophile | Alkyl halides (e.g., CH₃I, CH₃CH₂Br) | α,β-Unsaturated carbonyls (e.g., methyl vinyl ketone) |
| Typical Base | Sodium ethoxide, potassium carbonate | Sodium ethoxide, sodium hydroxide |
| General Yield | Moderate to High | High |
| Diastereoselectivity | Generally low unless chiral auxiliaries or catalysts are used. | Can be high, often influenced by the stereochemistry of the starting materials and reaction conditions. |
| Key Advantage | Direct introduction of simple alkyl groups. | Forms a 1,5-dicarbonyl compound, a versatile precursor for further transformations (e.g., Robinson annulation). |
| Potential Drawback | Risk of O-alkylation and dialkylation, especially with reactive alkyl halides. | Limited to the introduction of specific carbon chains with a carbonyl group. |
Experimental Protocols
Accurate structural elucidation of the alkylated products relies on a combination of spectroscopic techniques. Below are detailed protocols for the synthesis via Michael addition and the subsequent characterization of the product.
Synthesis of Ethyl 2-(3-oxobutyl)-3-oxocyclopentanecarboxylate via Michael Addition
Materials:
-
This compound
-
Methyl vinyl ketone (MVK)
-
Sodium ethoxide (NaOEt)
-
Ethanol (B145695) (absolute)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Magnesium sulfate (B86663) (anhydrous)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
This compound is added dropwise to the cooled sodium ethoxide solution with stirring to form the enolate.
-
Methyl vinyl ketone is then added dropwise to the reaction mixture. The reaction is typically stirred at room temperature for several hours or until completion, as monitored by Thin Layer Chromatography (TLC).[1][2][3][4]
-
The reaction is quenched by the addition of 1 M hydrochloric acid until the solution is acidic.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Structure Validation Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. Key signals to identify include:
-
The disappearance of the enolic proton of the starting material.
-
The appearance of new signals corresponding to the added alkyl chain.
-
Shifts in the signals of the cyclopentanone ring protons.
-
-
¹³C NMR: Shows the carbon skeleton of the molecule. Key signals include:
-
The appearance of new carbon signals from the alkyl group.
-
A shift in the carbonyl carbon signal.
-
-
2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the exact position of the newly introduced alkyl group.
2. Mass Spectrometry (MS):
-
Electron Ionization (EI-MS): Provides the molecular weight of the product and characteristic fragmentation patterns. The fragmentation of β-keto esters is often dominated by cleavages α to the carbonyl groups and McLafferty rearrangements.[5]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the product.
3. Infrared (IR) Spectroscopy:
-
Identifies the functional groups present. Key absorptions to look for include:
-
Strong C=O stretching vibrations for the ketone and ester groups (typically in the range of 1700-1750 cm⁻¹).
-
C-H stretching and bending vibrations.
-
Visualizing the Chemistry and Biological Context
Reaction Workflow for Synthesis and Validation
References
- 1. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 2. Origin of High Diastereoselectivity in Reactions of Seven-Membered-Ring Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dinickel-catalyzed regio- and enantioselective α-alkylation of cyclic ketones with unactivated alkyl halides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. METHYL CYCLOPENTANECARBOXYLATE | 4630-80-2 [chemicalbook.com]
- 5. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Literature review of yields for different Ethyl 3-oxocyclopentanecarboxylate synthesis methods
Ethyl 3-oxocyclopentanecarboxylate (B1258031) is a valuable building block in organic synthesis, finding application in the preparation of various pharmaceuticals and natural products. This guide provides a comparative analysis of different synthetic routes to this compound, focusing on reaction yields and detailed experimental protocols. The information is intended for researchers, scientists, and professionals in drug development to facilitate the selection of the most suitable synthesis method for their specific needs.
Comparison of Synthesis Yields
The following table summarizes the reported yields for various methods of synthesizing Ethyl 3-oxocyclopentanecarboxylate and its close structural analogs. It is important to note that reaction conditions, starting materials, and the specific isomer being synthesized can significantly influence the overall yield.
| Synthesis Method | Starting Material(s) | Product | Reported Yield (%) |
| Dieckmann Condensation | Diethyl adipate (B1204190) | Ethyl 2-oxocyclopentanecarboxylate* | 72-82%[1] |
| Biocatalytic Synthesis | Ethyl cyclopentenecarboxylate | (R)-Ethyl 3-oxocyclopentanecarboxylate | 70%[2] |
| Fischer Esterification | 3-Oxocyclopentanecarboxylic acid | Mthis compound** | 84%[3] |
| Michael Reaction | Ethyl 2-oxocyclopentanecarboxylate, Methyl vinyl ketone | 2-(3-oxobutyl)cyclopentanone-2-carboxylic acid ethyl ester*** | 91-93%[4] |
| Multi-step Chemical Synthesis | Ethyl butane-1,2,2,4-tetracarboxylate | (RS)-3-Oxocyclopentanecarboxylic acid | 22% (overall)[5] |
*Note: Data for the closely related isomer, Ethyl 2-oxocyclopentanecarboxylate, is presented here as a strong proxy for the Dieckmann condensation approach. **Note: Data for the corresponding methyl ester. ***Note: Data for a related cyclopentanone (B42830) derivative, highlighting an alternative synthetic strategy.
Experimental Protocols
Detailed methodologies for the key synthesis approaches are provided below. These protocols are based on published literature and offer a basis for laboratory replication.
Dieckmann Condensation for Ethyl 2-oxocyclopentanecarboxylate
The Dieckmann condensation is a classic method for the intramolecular cyclization of diesters to form β-keto esters.[6][7][8][9] The following protocol is for the synthesis of the closely related Ethyl 2-oxocyclopentanecarboxylate, which illustrates the general procedure.
Procedure using Sodium Ethoxide: [1]
-
A flask is charged with 950g of toluene, 132g of 98% concentrated sodium ethoxide, and 300g of diethyl adipate.
-
The mixture is heated under reflux. The reaction progress is monitored by gas chromatography until the content of diethyl adipate is less than 1%.
-
After the reaction is complete, the generated ethanol (B145695) is removed by distillation.
-
The reaction mixture is cooled to 30°C and then neutralized with 30% hydrochloric acid.
-
The organic phase is separated from the aqueous phase.
-
The organic phase is dried and then subjected to vacuum distillation at 83-88°C/5mmHg to collect the product, Ethyl 2-oxocyclopentanecarboxylate.
Biocatalytic Synthesis of (R)-Ethyl 3-oxocyclopentanecarboxylate
This three-step biocatalytic approach offers a stereoselective route to the chiral 3-oxoester.[2]
Procedure: [2]
-
Allylic Hydroxylation: Ethyl cyclopentenecarboxylate is subjected to allylic hydroxylation using Rhizopus oryzae whole cells.
-
Oxidation: The resulting allylic alcohol is oxidized to the corresponding unsaturated ketone using a laccase/TEMPO system.
-
Reduction: The alkene bond of the unsaturated ketone is hydrogenated using an ene-reductase to yield (R)-Ethyl 3-oxocyclopentanecarboxylate.
Yield: 70%[2] Enantiomeric Excess (ee): 99%[2]
Synthesis Pathways Overview
The following diagram illustrates the different synthetic strategies for obtaining this compound and related compounds.
Caption: Synthetic routes to this compound and its analogs.
References
- 1. guidechem.com [guidechem.com]
- 2. re.public.polimi.it [re.public.polimi.it]
- 3. prepchem.com [prepchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Dieckmann Condensation [organic-chemistry.org]
Navigating the Mirror World: A Guide to Determining the Enantiomeric Purity of Chiral Cyclopentanones
For researchers, scientists, and drug development professionals, the precise determination of the enantiomeric purity of chiral cyclopentanones is a critical step in ensuring the efficacy and safety of novel therapeutics. These five-membered ring structures are pivotal building blocks in the synthesis of a vast array of biologically active molecules. This guide provides an objective comparison of the leading analytical methods for this purpose, complete with experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.
The stereochemistry of a molecule can dramatically influence its pharmacological properties. One enantiomer of a chiral cyclopentanone (B42830) may exhibit the desired therapeutic effect, while the other could be inactive or even toxic. Consequently, regulatory bodies worldwide mandate rigorous assessment of enantiomeric purity. The primary analytical techniques employed for this purpose are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), chiral Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Key Analytical Methods
The choice of analytical method for determining the enantiomeric purity of chiral cyclopentanones is contingent on several factors, including the physicochemical properties of the analyte, the required sensitivity and resolution, sample throughput, and the availability of instrumentation. The following tables summarize the quantitative performance of these techniques.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Capillary Electrophoresis (CE) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Resolution (Rs) | > 1.5 (baseline separation is common)[1] | > 1.5 (baseline separation is common)[1] | High, often baseline separation | Not directly applicable; relies on the separation of diastereomeric signals (Δδ)[1] |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL[1] | 1 - 10 pg on column[1] | Typically in the µM to nM range | ~0.1% of the minor enantiomer[1] |
| Limit of Quantitation (LOQ) | 0.3 - 3 µg/mL[1] | 5 - 50 pg on column[1] | Typically in the µM to nM range | ~0.5% of the minor enantiomer[1] |
| Analysis Time | 10 - 30 minutes per sample[1] | 15 - 45 minutes per sample[1] | 10 - 40 minutes per sample | 5 - 20 minutes per sample (after derivatization)[1] |
| Sample Preparation | Dissolution in mobile phase | Derivatization to a volatile analyte may be required | Dissolution in background electrolyte | Derivatization or addition of a chiral solvating agent |
| Instrumentation Cost | Moderate to High | Moderate | Moderate | High |
| Throughput | High | Moderate to High | High | Low to Moderate |
In-Depth Look at Analytical Techniques
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the enantioseparation of a wide variety of compounds, including chiral cyclopentanones.[2][3][4] The separation is achieved through the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the separation of ketones.[5]
Chiral Gas Chromatography (GC)
For volatile and thermally stable chiral cyclopentanones, chiral GC offers excellent resolution and sensitivity.[6] Similar to HPLC, chiral GC relies on a CSP, often based on cyclodextrin (B1172386) derivatives, to achieve enantioseparation.[6] In some cases, derivatization of the cyclopentanone may be necessary to increase its volatility and improve chromatographic performance.[7]
Chiral Capillary Electrophoresis (CE)
Chiral CE is a powerful technique that separates enantiomers based on their differential migration in an electric field within a capillary.[8][9] Enantioseparation is achieved by adding a chiral selector, such as a cyclodextrin, to the background electrolyte.[8][10] The enantiomers form transient diastereomeric complexes with the chiral selector, leading to differences in their electrophoretic mobility.[8][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a distinct approach to determining enantiomeric purity without the need for chromatographic separation.[7][12][13] This method involves converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent (e.g., Mosher's acid) or by the addition of a chiral solvating agent.[7][14] The resulting diastereomers have distinct NMR signals, and the enantiomeric excess can be calculated by integrating the corresponding peaks.[14]
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols serve as a starting point and may require optimization for specific chiral cyclopentanones.
Experimental Protocol: Chiral HPLC
-
Instrumentation: Standard HPLC system with a UV or photodiode array (PDA) detector.
-
Chiral Stationary Phase: A polysaccharide-based column, such as Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)).[5]
-
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol (B130326) or ethanol. The optimal ratio should be determined experimentally, starting with a 90:10 (v/v) mixture.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at a wavelength where the cyclopentanone absorbs, typically between 210 and 280 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.
-
Injection Volume: 5 - 20 µL.
-
Data Analysis: The enantiomeric excess (%ee) is calculated from the integrated peak areas of the two enantiomers (A1 and A2) using the formula: %ee = |(A1 - A2) / (A1 + A2)| * 100.
Experimental Protocol: Chiral GC
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral Stationary Phase: A capillary column coated with a cyclodextrin derivative, such as a permethylated β-cyclodextrin phase.[6]
-
Carrier Gas: Helium or hydrogen at an appropriate flow rate.
-
Injector and Detector Temperature: Typically 250 °C.
-
Oven Temperature Program: An initial temperature of 60-100 °C, held for 1-2 minutes, followed by a ramp of 5-10 °C/min to a final temperature of 180-220 °C.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane, ether) to a concentration of approximately 1 mg/mL. If derivatization is required, follow a standard protocol for the chosen derivatizing agent.
-
Injection Volume: 1 µL.
-
Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers as described for HPLC.
Experimental Protocol: Chiral Capillary Electrophoresis (CE)
-
Instrumentation: A capillary electrophoresis system with a UV or PDA detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 50-70 cm total length).
-
Background Electrolyte (BGE): A buffer solution (e.g., 25-100 mM phosphate (B84403) or borate (B1201080) buffer) at a specific pH, containing a chiral selector. Highly sulfated cyclodextrins are often effective. The type and concentration of the chiral selector should be optimized.
-
Voltage: 15 - 30 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: On-column UV detection at an appropriate wavelength.
-
Sample Preparation: Dissolve the sample in the BGE or a compatible low-ionic-strength buffer to a concentration of 0.1-1 mg/mL.
-
Data Analysis: The enantiomeric excess is determined from the corrected peak areas of the two enantiomers.
Experimental Protocol: NMR Spectroscopy (using a Chiral Derivatizing Agent)
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Derivatizing Agent (CDA): Mosher's acid chloride ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) is a common choice for chiral alcohols, which can be formed by the reduction of the cyclopentanone.
-
Reaction:
-
Reduce the chiral cyclopentanone to the corresponding cyclopentanol (B49286) using a reducing agent like sodium borohydride.
-
React the resulting chiral cyclopentanol with the CDA (e.g., (R)-Mosher's acid chloride) in the presence of a base (e.g., pyridine) in an anhydrous NMR solvent (e.g., CDCl₃).
-
-
NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric esters.
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a proton or fluorine atom in the two diastereomers.
-
Integrate the areas of these signals (I_major and I_minor).
-
Calculate the enantiomeric excess using the formula: %ee = |(I_major - I_minor) / (I_major + I_minor)| * 100.[14]
-
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for the primary analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. gcms.cz [gcms.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. researchgate.net [researchgate.net]
- 10. Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. scilit.com [scilit.com]
- 13. Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Researcher's Guide to Catalysts in Dieckmann Condensation: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals engaged in the synthesis of cyclic β-keto esters, the Dieckmann condensation is an indispensable tool. The success of this intramolecular cyclization, however, is critically dependent on the choice of catalyst. This guide provides a comprehensive cost-benefit analysis of commonly employed catalysts, presenting a comparative look at their performance, cost-effectiveness, and practical considerations. Experimental data has been collated to support an objective evaluation, enabling informed decisions for your synthetic endeavors.
Performance Comparison of Common Catalysts
The efficacy of a catalyst in the Dieckmann condensation is a function of several factors, including reaction yield, reaction time, and its compatibility with various substrates. Below is a summary of the performance of several common bases in the cyclization of a benchmark substrate, diethyl adipate (B1204190), to produce 2-carbethoxycyclopentanone.
Table 1: Performance Comparison of Catalysts for the Dieckmann Condensation of Diethyl Adipate
| Catalyst | Base Type | Typical Solvent(s) | Typical Reaction Time | Reported Yield (%) |
| Sodium Ethoxide (NaOEt) | Alkoxide | Toluene, Ethanol | Several hours to overnight | ~82% |
| Sodium Hydride (NaH) | Metal Hydride | Toluene, THF, DMSO | 20.5 hours (including stir time) | 72-75%[1][2] |
| Potassium tert-Butoxide (KOtBu) | Alkoxide | Toluene, THF, Solvent-free | Shorter than NaH/NaOEt | ~82%[3] |
| Dimsyl Ion (in DMSO) | Sulfinyl Carbanion | DMSO | Shorter than Na/Toluene | Higher than Na/Toluene |
| Phase-Transfer Catalyst (PTC) | Quaternary Ammonium Salt | Biphasic (e.g., Toluene/Water) | Variable | Data not readily available for this specific reaction |
Cost-Benefit Analysis
While performance is a key metric, the cost of the catalyst is a significant consideration, particularly for large-scale synthesis. The following table provides an estimated cost comparison of the catalysts discussed. Prices are based on laboratory-grade reagents and may vary based on supplier and quantity.
Table 2: Cost Comparison of Dieckmann Condensation Catalysts
| Catalyst | Typical Supplier & Quantity | Estimated Price (USD) | Price per Mole (USD/mol) |
| Sodium Ethoxide (NaOEt) | Sigma-Aldrich (100 g) | $76.80 | ~$52.26 |
| Sodium Hydride (NaH) (60% in mineral oil) | Alfa Aesar (100 g) | ~$60.00 | ~$24.00 |
| Potassium tert-Butoxide (KOtBu) | Sigma-Aldrich (100 g) | $63.90 | ~$71.68 |
| Sodium Amide (NaNH₂) | Thermo Scientific (100 g) | $107.65 | ~$275.95 |
| Tetrabutylammonium (B224687) Bromide (TBAB) (as a PTC) | Sigma-Aldrich (100 g) | ~$50.00 | ~$155.14 |
Analysis:
-
Sodium Hydride (NaH) emerges as a highly cost-effective option on a per-mole basis. Its irreversible deprotonation drives the reaction to completion. However, it requires careful handling due to its flammability and reactivity with moisture. The extended reaction times can also be a drawback.
-
Sodium Ethoxide (NaOEt) offers a good balance of cost and performance, providing high yields. It is a classic and reliable choice, though the reaction is reversible, which can sometimes impact yield.
-
Potassium tert-Butoxide (KOtBu) , while more expensive per mole than NaH and NaOEt, often provides high yields in shorter reaction times.[3] Its bulky nature can also offer advantages in terms of regioselectivity with unsymmetrical diesters.
-
Dimsyl Ion in DMSO has been reported to give higher yields and faster reaction rates compared to traditional methods.[4] The in-situ generation from sodium hydride and DMSO makes it a powerful reagent, though the cost of dry DMSO and the need for anhydrous conditions are factors to consider.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for success in the laboratory. The following are representative protocols for the Dieckmann condensation using different catalysts.
Protocol 1: Dieckmann Condensation using Sodium Hydride
Materials:
-
Diester (e.g., diethyl adipate) (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil) (1.1 eq)
-
Dry Toluene
-
Dry Methanol (B129727) (catalytic amount)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add a solution of the diester in dry toluene.
-
Carefully add the sodium hydride dispersion to the solution.
-
Add a catalytic amount of dry methanol to initiate the reaction.
-
Stir the mixture at room temperature for 30 minutes, then heat to reflux for 20 hours.[2]
-
Cool the reaction mixture to room temperature and cautiously quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.
Protocol 2: Dieckmann Condensation using Sodium Ethoxide
Materials:
-
Diester (e.g., diethyl adipate) (1.0 eq)
-
Sodium ethoxide (1.1 eq)
-
Dry Toluene or Ethanol
-
Dilute Hydrochloric Acid (HCl)
-
Diethyl ether
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flask equipped with a reflux condenser, dissolve the diester in dry toluene.
-
Add sodium ethoxide to the solution.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and neutralize with dilute HCl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.
Protocol 3: Dieckmann Condensation using Potassium tert-Butoxide
Materials:
-
Diester (e.g., diethyl adipate) (1.0 eq)
-
Potassium tert-butoxide (1.1 eq)
-
Dry THF or Toluene
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of the diester in dry THF at 0 °C under an inert atmosphere, add potassium tert-butoxide portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (typically a few hours, monitor by TLC).
-
Cool the reaction mixture back to 0 °C and quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the product as necessary.
Visualizing the Workflow
A clear understanding of the experimental sequence is vital for efficient laboratory work. The following diagram illustrates a generalized workflow for a Dieckmann condensation experiment.
Caption: Generalized experimental workflow for the Dieckmann condensation.
The mechanism of the Dieckmann condensation proceeds through the formation of an enolate followed by an intramolecular nucleophilic attack.
Caption: Key mechanistic steps of the Dieckmann condensation.
References
Comparative study of different esterification methods for 3-oxocyclopentanecarboxylic acid
For researchers, scientists, and drug development professionals, the efficient synthesis of esters from carboxylic acids is a fundamental component of molecular design and synthesis. The esterification of 3-oxocyclopentanecarboxylic acid, a key building block in the synthesis of various pharmaceuticals, presents a choice among several established methods. This guide provides a comparative analysis of four common esterification techniques: Fischer Esterification, Steglich Esterification, Mitsunobu Reaction, and Diazomethane (B1218177) Esterification, supported by experimental data to inform method selection based on criteria such as yield, reaction conditions, and substrate sensitivity.
Performance Comparison
The selection of an appropriate esterification method is contingent on factors such as the desired scale, the tolerance of the substrate to acidic or basic conditions, and the need for stereochemical control. The following table summarizes the key performance indicators for the esterification of 3-oxocyclopentanecarboxylic acid to its corresponding methyl ester using the four distinct methods.
| Method | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity |
| Fischer Esterification | H₂SO₄ (catalytic) | Methanol (B129727) | Reflux (approx. 65) | 1.5 - 2 | 81 - 84 | Good |
| Steglich Esterification | DCC, DMAP (catalytic) | Dichloromethane | 0 to Room Temp | 3 - 12 | >90 (typical) | High |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD | THF | 0 to Room Temp | Several | Good to Excellent (typical) | High |
| Diazomethane Esterification | CH₂N₂ | Diethyl Ether | 0 | Short | High (qualitative) | Good (crude) |
Experimental Protocols
Detailed methodologies for each of the compared esterification reactions are provided below. These protocols are based on established procedures and may be adapted for specific laboratory conditions and scales.
Fischer Esterification of Methyl 3-Oxocyclopentanecarboxylate
This method is a classic acid-catalyzed esterification that is cost-effective but requires elevated temperatures and acidic conditions.
Procedure:
-
Dissolve 3-oxocyclopentanecarboxylic acid (1.0 eq) in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for approximately 1.5 to 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.
Steglich Esterification
The Steglich esterification is a mild method that utilizes a coupling agent and a nucleophilic catalyst, making it suitable for substrates that are sensitive to harsh acidic conditions.[1][2] This method generally provides high yields at room temperature.[2]
Procedure:
-
Dissolve 3-oxocyclopentanecarboxylic acid (1.0 eq) and the desired alcohol (1.2 eq) in an anhydrous aprotic solvent such as dichloromethane.
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 3-12 hours.
-
Monitor the reaction by TLC. The formation of a white precipitate of dicyclohexylurea (DCU) indicates reaction progression.
-
Once the reaction is complete, filter off the DCU precipitate.
-
Wash the filtrate with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the ester.
Mitsunobu Reaction
The Mitsunobu reaction is a versatile and mild method for achieving esterification, notably with inversion of stereochemistry at a chiral alcohol center.[3] It proceeds under neutral conditions and typically offers good to excellent yields.[4]
Procedure:
-
Dissolve 3-oxocyclopentanecarboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (B44618) (PPh₃) (1.5 eq) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).
-
Cool the mixture to 0 °C.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the byproducts, triphenylphosphine oxide and the hydrazine (B178648) derivative, can be challenging to remove. Purification is typically achieved by column chromatography.
Diazomethane Esterification
Esterification with diazomethane is a rapid and high-yielding method for preparing methyl esters under very mild conditions. However, diazomethane is toxic and potentially explosive, requiring specialized handling procedures.
Procedure:
-
Dissolve 3-oxocyclopentanecarboxylic acid in diethyl ether.
-
Cool the solution in an ice bath.
-
Add an ethereal solution of diazomethane dropwise until a persistent yellow color is observed, indicating a slight excess of diazomethane.
-
The reaction is typically instantaneous and is accompanied by the evolution of nitrogen gas.
-
Carefully quench any excess diazomethane with a few drops of acetic acid.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude methyl ester.
Visualizing the Workflows
To better illustrate the procedural flow and key relationships in these esterification methods, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for Fischer Esterification.
Caption: Experimental workflow for Steglich Esterification.
Caption: Experimental workflow for the Mitsunobu Reaction.
Caption: Experimental workflow for Diazomethane Esterification.
References
- 1. Steglich esterification - Wikipedia [en.wikipedia.org]
- 2. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Ethyl 3-oxocyclopentanecarboxylate and Other Keto Esters in Key Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, β-keto esters are indispensable building blocks for the construction of complex molecular architectures. Their utility stems from the presence of an acidic α-proton, which allows for a wide range of carbon-carbon bond-forming reactions. This guide provides a comparative overview of the performance of Ethyl 3-oxocyclopentanecarboxylate (B1258031), a cyclic β-keto ester, against commonly used acyclic and other cyclic analogues such as ethyl acetoacetate (B1235776) and ethyl 4-oxocyclohexanecarboxylate. The comparison focuses on pivotal reactions including Michael additions, Robinson annulations, and alkylations, supported by available experimental data.
The cyclic nature of Ethyl 3-oxocyclopentanecarboxylate can impart distinct reactivity and selectivity compared to its acyclic counterparts.[1] Factors such as ring strain, conformational rigidity, and steric hindrance play a crucial role in dictating the outcome of a reaction. While direct, side-by-side comparative studies under identical conditions are limited in published literature, this guide collates available data to offer valuable insights for reaction design and optimization.
Performance in Michael Addition Reactions
The Michael addition, or conjugate addition, is a fundamental reaction for the formation of carbon-carbon bonds. The reactivity of the β-keto ester enolate as a Michael donor is a key determinant of the reaction's success.
Comparative Data:
| Keto Ester | Michael Acceptor | Catalyst/Base | Solvent | Reaction Time | Yield (%) | Reference |
| Ethyl 2-oxocyclopentanecarboxylate | Methyl vinyl ketone | FeCl₃·6H₂O | Neat | 12 h | 91-93 | [Organic Syntheses, Coll. Vol. 10, p.644 (2004)] |
| Ethyl acetoacetate | Chalcone | NaOH | Ethanol | Not Specified | 8.06 | [Scribd] |
| Ethyl acetoacetate | 3-Nitrochalcone | NaOH | Ethanol | Not Specified | 35.33 | [Scribd] |
Note: The presented data is from different sources and reaction conditions are not identical, thus direct comparison of yields should be approached with caution.
Performance in Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to create a six-membered ring. The choice of the keto ester can influence the efficiency of both steps of this tandem reaction.
Comparative Data:
| Keto Ester | Reactant | Catalyst/Base | Solvent | Reaction Time | Yield (%) | Reference |
| Ethyl acetoacetate | Chalcone | Ba(OH)₂ | Ethanol | 16 h | ~40-60 (product loss during recrystallization) | [Studylib] |
| Ethyl acetoacetate | Chalcone | NaOH | Ethanol | 3-4 h | 43 | [Journal of Pharmaceutical Negative Results] |
Performance in Alkylation Reactions
The alkylation of β-keto esters is a common method for introducing alkyl substituents at the α-position. The stereoselectivity and regioselectivity of this reaction can be influenced by the structure of the keto ester. For cyclic ketones, steric factors and conformational preferences are known to play a significant role in determining the stereochemical outcome of α-alkylation.[2][3]
While specific comparative quantitative data for the alkylation of this compound versus other keto esters is not available in the provided search results, the general principles of cyclic system reactivity suggest that the cyclopentane (B165970) ring may offer different steric hindrance and conformational constraints compared to acyclic or six-membered ring systems, potentially leading to different diastereoselectivity in alkylation reactions.
Experimental Protocols
Michael Addition of Ethyl 2-oxocyclopentanecarboxylate with Methyl Vinyl Ketone
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate (25.0 g, 160 mmol)
-
Iron(III) chloride hexahydrate (865 mg, 3.20 mmol)
-
Methyl vinyl ketone (MVK) (15.0 mL, 12.7 g, 182 mmol)
Procedure:
-
A 50-mL, round-bottomed flask equipped with a magnetic stirring bar is charged with ethyl 2-oxocyclopentanecarboxylate and iron(III) chloride hexahydrate.
-
The flask is kept in a water bath at room temperature.
-
Methyl vinyl ketone is added within 1 hour using a syringe pump.
-
The resulting mixture is stirred for 12 hours at room temperature.
-
Volatile materials are removed under reduced pressure at room temperature for 3 hours with continued stirring.
-
The product, 2-(3-oxobutyl)cyclopentanone-2-carboxylic acid ethyl ester, is distilled under high vacuum to afford 33.3-33.7 g (91-93%) of analytically pure product.
Robinson Annulation of Ethyl Acetoacetate with Chalcone
Materials:
-
Chalcone
-
Ethyl acetoacetate
-
Sodium hydroxide (B78521) (10% solution)
-
Ethanol
Procedure:
-
Chalcone and ethyl acetoacetate are dissolved in 15 mL of ethanol.
-
A basic sodium hydroxide solution (15–20 drops, 10%) is added.
-
The reaction mixture is heated under reflux for 3 to 4 hours, with monitoring by TLC.
-
After cooling, the mixture is poured into 20 mL of ice water with stirring.
-
The precipitated product is collected by filtration and purified by recrystallization.
Visualizing Reaction Workflows
References
Safety Operating Guide
Proper Disposal of Ethyl 3-oxocyclopentanecarboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. Ethyl 3-oxocyclopentanecarboxylate (B1258031), a common intermediate in organic synthesis, requires careful management as a hazardous waste due to its corrosive and combustible properties. This guide provides essential, step-by-step procedures for its proper disposal.
Immediate Safety and Hazard Identification
Ethyl 3-oxocyclopentanecarboxylate is classified as a corrosive substance that can cause serious eye damage.[1] Additionally, its structural analog, Ethyl 2-oxocyclopentanecarboxylate, is categorized as a combustible liquid, indicating that this compound should also be treated as such.[2][3][4] Therefore, it must be managed as hazardous waste in accordance with Environmental Protection Agency (EPA) regulations and local institutional policies.
| Hazard Classification | Description | EPA Waste Code |
| Corrosive | Capable of causing full-thickness destruction of human skin at the site of contact or having a pH less than or equal to 2 or greater than or equal to 12.5.[5][6][7][8][9] | D002 [5][6][7][8] |
| Combustible/Ignitable | Liquids with a flash point less than 60°C (140°F) are classified as ignitable hazardous waste.[5][10][11][12] Combustible liquids are a subset of this category.[13] | D001 [5][6][10] |
Step-by-Step Disposal Protocol
Adherence to the following protocol is crucial for the safe and compliant disposal of this compound.
1. Waste Collection and Segregation:
-
Collect all waste containing this compound, including residues, reaction mixtures, and contaminated materials (e.g., pipette tips, gloves), in a designated and compatible waste container.
-
Use containers made of corrosion-resistant materials such as high-density polyethylene (B3416737) (HDPE) or glass.[9][14] Ensure the container is in good condition and has a secure, leak-proof cap.
-
Do not mix this compound waste with incompatible materials, such as strong oxidizing agents or bases.[2]
2. Labeling the Waste Container:
-
Immediately label the waste container with the words "Hazardous Waste."
-
The label must clearly identify the contents, including the full chemical name "this compound" and its approximate concentration and volume.
-
Include the date of waste generation and the name and contact information of the generating researcher or laboratory.
3. Safe Storage of Waste:
-
Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is secure and accessible only to authorized personnel.[15]
-
Store corrosive and flammable liquids in appropriate safety cabinets. Keep containers away from heat, sparks, and open flames.[2][15][16]
4. Arranging for Disposal:
-
Never dispose of this compound down the drain or in the regular trash.[14][17]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[14][16]
-
Follow all institutional procedures for waste pickup requests, which may include completing a specific form or online request.
5. Handling Spills:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, absorb the spill with an inert material such as sand, vermiculite, or a commercial sorbent.[2][3]
-
Collect the absorbed material into a designated hazardous waste container, label it appropriately, and arrange for its disposal.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. This compound | C8H12O3 | CID 223136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Ethyl 2-oxocyclopentanecarboxylate 95 611-10-9 [sigmaaldrich.com]
- 5. epa.gov [epa.gov]
- 6. my.alfred.edu [my.alfred.edu]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. actenviro.com [actenviro.com]
- 9. mlienvironmental.com [mlienvironmental.com]
- 10. actenviro.com [actenviro.com]
- 11. safety.pitt.edu [safety.pitt.edu]
- 12. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 14. actenviro.com [actenviro.com]
- 15. Guide to Storing And Disposing Of Flammable Liquids - ECTI [ecticorp.com]
- 16. How to Safely Dispose of Highly Flammable Chemicals [greenflow.com]
- 17. Flammable Liquid Disposal · NYC311 [portal.311.nyc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
